Product packaging for 2-Trifluoroacetylphenol(Cat. No.:CAS No. 25666-51-7)

2-Trifluoroacetylphenol

Cat. No.: B1224665
CAS No.: 25666-51-7
M. Wt: 190.12 g/mol
InChI Key: HZRXGWSUNPYCQM-UHFFFAOYSA-N
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Description

2-Trifluoroacetylphenol, also known as this compound, is a useful research compound. Its molecular formula is C8H5F3O2 and its molecular weight is 190.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3O2 B1224665 2-Trifluoroacetylphenol CAS No. 25666-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-(2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRXGWSUNPYCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375592
Record name 2-Trifluoroacetylphenol
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Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25666-51-7
Record name 2-Trifluoroacetylphenol
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Record name 25666-51-7
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Trifluoroacetylphenol from Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-trifluoroacetylphenol from phenol. The primary and most effective method involves a two-step process: the initial esterification of phenol to yield phenyl trifluoroacetate, followed by a Lewis acid-catalyzed Fries rearrangement to obtain the target molecule. This document details the underlying mechanisms, provides structured quantitative data, and outlines detailed experimental protocols for each critical stage.

Synthetic Pathway Overview

The conversion of phenol to this compound is efficiently achieved through two sequential reactions:

  • O-acylation (Esterification): Phenol is reacted with a trifluoroacetylating agent, typically trifluoroacetic anhydride, to form the intermediate ester, phenyl trifluoroacetate.

  • Fries Rearrangement: The phenyl trifluoroacetate undergoes an intramolecular acyl group migration from the phenolic oxygen to an ortho-carbon on the aromatic ring, catalyzed by a Lewis acid. High temperatures are crucial for favoring the formation of the ortho-isomer, this compound.

G Phenol Phenol PTA Phenyl Trifluoroacetate Phenol->PTA Step 1: Esterification TFAA Trifluoroacetic Anhydride (TFAA) TFAA->PTA Product This compound (ortho-product) PTA->Product Step 2: Fries Rearrangement Byproduct 4-Trifluoroacetylphenol (para-product) PTA->Byproduct (minor) LewisAcid Lewis Acid (e.g., AlCl₃) High Temperature LewisAcid->Product LewisAcid->Byproduct

Overall synthetic workflow from Phenol.

Step 1: Synthesis of Phenyl Trifluoroacetate

The initial step involves the esterification of phenol. Trifluoroacetic anhydride (TFAA) is a highly effective reagent for this transformation due to its high reactivity.[1] The reaction can be catalyzed by a base, such as pyridine, which enhances the nucleophilicity of the phenol.[2] Alternatively, the reaction can proceed efficiently at room temperature, yielding quantitative results.[3][4]

Materials:

  • Phenol

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (optional, as catalyst)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for stirring and extraction

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 eq.) in the chosen solvent (e.g., CH₂Cl₂).

  • If using a catalyst, add pyridine (0.1-1.0 eq.) to the solution.

  • Cool the mixture in an ice bath (0 °C).

  • Add trifluoroacetic anhydride (1.1-1.5 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude phenyl trifluoroacetate. The product is often of sufficient purity for the next step, or it can be further purified by distillation.

ParameterConditionYieldReference(s)
Reagents Phenol, Trifluoroacetic AnhydrideQuantitative[3][4]
Catalyst Pyridine (optional)-[2]
Solvent Carbon Tetrachloride or Dichloromethane-[2][3]
Temperature Room TemperatureQuantitative[3][4]
Reaction Time Typically 1-3 hours-[5]

Step 2: Fries Rearrangement of Phenyl Trifluoroacetate

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[6][7] The reaction is highly selective towards the ortho and para positions. For the synthesis of this compound, reaction conditions are optimized to favor the ortho product.

The reaction proceeds through the formation of a complex between the Lewis acid (e.g., AlCl₃) and the carbonyl oxygen of the ester. This facilitates the cleavage of the acyl-oxygen bond, generating an acylium carbocation.[6] This electrophile then attacks the aromatic ring via electrophilic aromatic substitution.

The regioselectivity (ortho vs. para) is primarily controlled by temperature and solvent polarity:

  • Temperature: High temperatures (typically above 160 °C) favor the formation of the thermodynamically more stable ortho-isomer.[8][9] This stability is attributed to the formation of a bidentate chelate complex between the Lewis acid and the proximate hydroxyl and carbonyl groups of the ortho product.[6]

  • Solvent: Non-polar solvents tend to favor the formation of the ortho product.[6] In contrast, polar solvents can solvate the acylium ion, allowing it to diffuse and react at the less sterically hindered para position.[8]

G cluster_main Fries Rearrangement Mechanism Ester Phenyl Trifluoroacetate Complex Lewis Acid Complex Ester->Complex + AlCl₃ Acylium Acylium Ion Intermediate Complex->Acylium Generates Electrophile OrthoAttack Electrophilic Attack (ortho position) Acylium->OrthoAttack High Temp ParaAttack Electrophilic Attack (para position) Acylium->ParaAttack Low Temp OrthoProduct This compound (Thermodynamic Product) OrthoAttack->OrthoProduct Hydrolysis ParaProduct 4-Trifluoroacetylphenol (Kinetic Product) ParaAttack->ParaProduct Hydrolysis

Mechanism of the Fries Rearrangement.

While specific data for phenyl trifluoroacetate is sparse in readily available literature, studies on analogous substrates like 2-fluorophenyl acetate provide valuable insight into the effect of temperature on product distribution.

SubstrateCatalyst (eq.)SolventTemp. (°C)Time (h)Ortho:Para RatioTotal Yield (%)
2-Fluorophenyl AcetateAlCl₃ (1.5)Monochlorobenzene100-2.84 : 1.0-
2-Fluorophenyl AcetateAlCl₃ (1.5)Monochlorobenzene170-1.72 : 1.062

Note: The data presented is for 2-fluorophenyl acetate and serves as a representative example of the influence of temperature on the Fries rearrangement.

Materials:

  • Phenyl trifluoroacetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., monochlorobenzene, or solvent-free)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a flame-dried, round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place anhydrous aluminum chloride (at least 1.1 equivalents).

  • If using a solvent, add anhydrous monochlorobenzene. For a solvent-free reaction, gently heat the AlCl₃ to create a molten state.

  • Slowly add phenyl trifluoroacetate (1.0 eq.) dropwise to the stirred Lewis acid. An exothermic reaction may occur.

  • After the addition is complete, heat the reaction mixture to a high temperature (e.g., 160-180 °C) to favor the ortho product.[8] The reaction time can vary from 30 minutes to several hours and should be monitored by TLC.

  • After cooling to room temperature, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum complexes.

  • Extract the aqueous mixture multiple times with an organic solvent like diethyl ether.

  • Combine the organic extracts, wash with water and then with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • The resulting mixture of ortho and para isomers can be separated by steam distillation (the ortho-isomer is more volatile due to intramolecular hydrogen bonding) or column chromatography.[3]

Alternative Synthetic Route: Photo-Fries Rearrangement

An alternative to the Lewis acid-catalyzed method is the Photo-Fries rearrangement, which involves the photochemical excitation of the phenolic ester using UV light. This reaction proceeds via a radical mechanism. However, it is generally not employed for commercial production due to low yields.[6]

Conclusion

The synthesis of this compound from phenol is a robust two-step process that is crucial for accessing this important chemical intermediate. The key to achieving a high yield of the desired ortho-isomer lies in the careful control of the Fries rearrangement conditions, specifically employing high temperatures. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to 2-Trifluoroacetylphenol: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trifluoroacetylphenol, also known as 2,2,2-trifluoro-1-(2-hydroxyphenyl)ethanone, is an aromatic ketone of significant interest in medicinal chemistry and organic synthesis. The presence of a trifluoroacetyl group ortho to a hydroxyl group on a benzene ring imparts unique chemical and physical properties, making it a valuable building block for the synthesis of various heterocyclic compounds and a potential scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₈H₅F₃O₂[1]
Molecular Weight 190.12 g/mol [1]
Boiling Point 92 °C[N/A]
Melting Point Not available[N/A]
Density 1.4 g/cm³[N/A]
pKa (predicted) 7.00 ± 0.30[N/A]
Solubility Soluble in many organic solvents such as ethanol, ether, and chloroform (inferred from the 4-isomer).[2]
Appearance Not available[N/A]

Synthesis of this compound

A common method for the synthesis of this compound involves the Friedel-Crafts acylation of phenol. This reaction can proceed via two main pathways: C-acylation to form hydroxyarylketones or O-acylation to yield phenyl esters. The reaction conditions, particularly the catalyst and its concentration, play a crucial role in determining the product distribution.[3]

High concentrations of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or strong Brønsted acids tend to favor C-acylation, leading to the desired this compound.[3] Alternatively, the initial O-acylation product can undergo a Fries rearrangement under acidic conditions to yield the C-acylated product.[4]

Experimental Protocol: Conceptual Friedel-Crafts Acylation

The following is a conceptual protocol for the synthesis of this compound based on general Friedel-Crafts acylation principles. Note: This is a generalized procedure and requires optimization for specific laboratory conditions.

Materials:

  • Phenol

  • Trifluoroacetic anhydride or Trifluoroacetyl chloride

  • Aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in anhydrous DCM.

  • Cool the solution in an ice bath to 0 °C.

  • Carefully add anhydrous aluminum chloride to the stirred solution.

  • From the dropping funnel, add a solution of trifluoroacetyl chloride or trifluoroacetic anhydride in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain this compound.

G Phenol Phenol ReactionMixture Reaction Mixture (Inert Solvent, 0°C to RT) Phenol->ReactionMixture AcylatingAgent Trifluoroacetyl Chloride / Trifluoroacetic Anhydride AcylatingAgent->ReactionMixture LewisAcid AlCl₃ LewisAcid->ReactionMixture Quenching Quenching (HCl/Ice) ReactionMixture->Quenching Extraction Extraction (DCM) Quenching->Extraction Washing Washing (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.

Reactivity of this compound

The reactivity of this compound is governed by the interplay of the electron-withdrawing trifluoroacetyl group and the electron-donating hydroxyl group. This unique substitution pattern influences its behavior in various chemical transformations.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group can undergo typical reactions such as O-alkylation and O-acylation.

  • O-Alkylation (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide, yielding an ether. This reaction is a standard method for introducing various alkyl chains at the phenolic position.[5]

Reactions involving the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the hydroxyl group, which is an ortho-, para-director. However, the trifluoroacetyl group is a deactivating meta-director. The regioselectivity of electrophilic substitution will therefore be a complex outcome of these competing effects.

  • Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation are expected to occur on the aromatic ring. The position of substitution will depend on the specific reaction conditions and the nature of the electrophile.

Reactions at the Carbonyl Group

The carbonyl group of the trifluoroacetyl moiety is highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms. This makes it susceptible to nucleophilic attack.

  • Nucleophilic Addition: Nucleophiles, such as Grignard reagents and organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols after acidic workup.[6][7]

G cluster_0 Reactions at the Hydroxyl Group cluster_1 Reactions at the Aromatic Ring cluster_2 Reactions at the Carbonyl Group OAlkylation O-Alkylation (Williamson Ether Synthesis) OAcylation O-Acylation EAS Electrophilic Aromatic Substitution (Nitration, Halogenation) NucleophilicAddition Nucleophilic Addition (e.g., Grignard Reagents) TFAP This compound TFAP->OAlkylation TFAP->OAcylation TFAP->EAS TFAP->NucleophilicAddition

Caption: Reactivity map of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts will be influenced by the electronic effects of the hydroxyl and trifluoroacetyl groups. The hydroxyl proton signal may be broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the trifluoroacetyl group is expected to appear significantly downfield. The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.[8][9] The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands for the O-H, C=O, C-F, and aromatic C-H and C=C bonds.

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.[10][11]

  • C=O stretch: A strong absorption in the range of 1680-1720 cm⁻¹.

  • C-F stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.

  • Aromatic C-H stretch: Signals above 3000 cm⁻¹.[12]

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.[12]

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 190.12. Common fragmentation patterns would likely involve the loss of the trifluoromethyl group (CF₃, mass 69) and the carbonyl group (CO, mass 28). The fragmentation of the aromatic ring would also contribute to the overall spectrum.[13][14]

Biological Activity

While specific biological activity data for this compound is limited in the available literature, related compounds containing trifluoroacetyl or phenolic moieties have shown a range of biological effects. For instance, some 2-acetyl-5-O-(amino-alkyl)phenol derivatives have been evaluated as multifunctional agents for the treatment of Alzheimer's disease.[15] Additionally, various trifluoroethoxy-containing derivatives have been investigated for their potential as anti-cancer and anti-diabetic agents.[16] The incorporation of a trifluoromethyl group can enhance the metabolic stability and biological activity of a molecule. These studies suggest that this compound could serve as a valuable starting point for the design and synthesis of new biologically active compounds.

Conclusion

This compound is a versatile molecule with a rich and complex reactivity profile. Its unique combination of a phenolic hydroxyl group and an electron-withdrawing trifluoroacetyl group makes it an attractive substrate for a variety of organic transformations. While there is a need for more comprehensive experimental data on its physical properties and spectroscopic characterization, the existing knowledge of related compounds provides a solid foundation for its application in research and development. This guide serves as a starting point for scientists and researchers looking to explore the potential of this compound in the synthesis of novel compounds with potential applications in drug discovery and materials science. Further investigation into its biological activity and reaction pathways will undoubtedly uncover new opportunities for this intriguing molecule.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Trifluoroacetylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Trifluoroacetylphenol (also known as 2'-hydroxy-2,2,2-trifluoroacetophenone), a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimentally published spectra for this specific compound, this guide presents predicted data based on the analysis of related compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided, along with a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical chemical shifts and fragmentation patterns observed for structurally similar compounds containing phenol, aromatic ketone, and trifluoromethyl functional groups.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0s (broad)1HPhenolic -OH
~7.8 - 8.0dd1HAr-H (ortho to -C(O)CF₃)
~7.5 - 7.7t1HAr-H (para to -C(O)CF₃)
~6.9 - 7.1m2HAr-H (meta to -C(O)CF₃ and ortho/para to -OH)

Note: The chemical shift of the phenolic proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Assignment
~180 - 185qC=O
~160 - 165sC-OH
~135 - 140sAr-C
~130 - 135sAr-CH
~120 - 125q-CF₃
~118 - 122sAr-CH
~115 - 120sAr-C (ipso to -C(O)CF₃)
~110 - 115sAr-CH

Note: The trifluoromethyl group will cause quartets (q) for the carbonyl carbon and the CF₃ carbon itself due to ¹J(C,F) and ²J(C,F) coupling.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (phenolic)
3100 - 3000MediumAromatic C-H stretch
~1700StrongC=O stretch (ketone)
1600, 1580, 1450Medium-StrongAromatic C=C stretches
1300 - 1100StrongC-F stretches
~1250StrongC-O stretch (phenol)
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
m/zRelative IntensityPossible Fragment
190Moderate[M]⁺ (Molecular Ion)
171Low[M - F]⁺
162Moderate[M - CO]⁺
121High[M - CF₃]⁺
93Moderate[C₆H₅O]⁺
69High[CF₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans are typically co-added.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is obtained. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC column separates the compound from any impurities before it enters the mass spectrometer.

  • Ionization: In the EI source, the sample is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Spectra: Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data IR Spectrum: Absorption Frequencies IR->IR_Data MS_Data Mass Spectrum: m/z Values, Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

An In-Depth Technical Guide to the Synthesis of 2-Trifluoroacetylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and mechanisms for the preparation of 2-trifluoroacetylphenol, a valuable building block in pharmaceutical and agrochemical research. The core of this document focuses on the two primary synthetic routes: the Lewis acid-catalyzed Fries rearrangement of phenyl trifluoroacetate and the directed ortho-lithiation of protected phenols. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to enable researchers to select and optimize the most suitable method for their specific needs. Furthermore, this guide includes detailed visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the chemical transformations.

Introduction

This compound, also known as 2-hydroxy-α,α,α-trifluoroacetophenone, is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the trifluoroacetyl group can significantly enhance the pharmacological properties of a compound, including its metabolic stability, binding affinity, and lipophilicity. Consequently, efficient and selective methods for the synthesis of this compound are of high importance to the drug development community. This guide will explore the primary synthetic strategies, with a focus on reaction mechanisms, experimental procedures, and factors influencing product yield and purity.

Synthetic Pathways

The synthesis of this compound can be primarily achieved through two distinct pathways: the rearrangement of a phenolic ester (Fries Rearrangement) and the direct functionalization of the phenol ring (Directed ortho-Lithiation).

Fries Rearrangement of Phenyl Trifluoroacetate

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid or Brønsted acid catalyst.[1][2] In the context of this compound synthesis, the starting material is phenyl trifluoroacetate. The reaction proceeds through the migration of the trifluoroacetyl group from the phenolic oxygen to the ortho and para positions of the aromatic ring.[1]

Mechanism:

The generally accepted mechanism for the Fries rearrangement involves the initial formation of an acylium ion.[2] The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This coordination weakens the ester linkage, leading to the formation of a trifluoroacetylium ion and an aluminum phenoxide complex. The highly electrophilic trifluoroacetylium ion then attacks the electron-rich aromatic ring via electrophilic aromatic substitution to form ortho and para isomers. The reaction is completed by hydrolysis to liberate the final products.[2]

Factors Influencing Regioselectivity:

The ratio of the desired ortho isomer (this compound) to the para isomer is significantly influenced by the reaction conditions:

  • Temperature: Higher reaction temperatures (often above 160°C) favor the formation of the thermodynamically more stable ortho isomer.[3] This is attributed to the formation of a stable six-membered chelate between the aluminum catalyst and the ortho product.[4] Lower temperatures (below 60°C) tend to favor the kinetically controlled para product.[3]

  • Solvent: Non-polar solvents promote the formation of the ortho product, whereas polar solvents tend to favor the para isomer.[2]

dot

Fries_Rearrangement cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_attack Electrophilic Aromatic Substitution cluster_product Products after Hydrolysis Phenyl Trifluoroacetate Phenyl Trifluoroacetate Complex Ester-AlCl3 Complex Phenyl Trifluoroacetate->Complex + AlCl3 AlCl3 AlCl3 Acylium Trifluoroacetylium Ion + Aluminumphenoxide Complex->Acylium Rearrangement Ortho_Attack Ortho Attack Acylium->Ortho_Attack High Temp. Non-polar Solvent Para_Attack Para Attack Acylium->Para_Attack Low Temp. Polar Solvent Ortho_Product This compound Ortho_Attack->Ortho_Product Hydrolysis Para_Product 4-Trifluoroacetylphenol Para_Attack->Para_Product Hydrolysis

Caption: Fries Rearrangement Pathway for this compound Synthesis.

Directed ortho-Lithiation

An alternative and highly regioselective route to this compound involves the directed ortho-lithiation of a protected phenol. This method offers excellent control over the position of trifluoroacetylation, exclusively yielding the ortho product.

Mechanism:

The synthesis begins with the protection of the phenolic hydroxyl group, for example, as a butoxy ether. The protected phenol is then treated with a strong organolithium base, such as butyllithium, which selectively removes a proton from the ortho position due to the directing effect of the oxygen-containing protecting group. The resulting aryllithium species is then quenched with an electrophilic trifluoroacetylating agent, such as ethyl trifluoroacetate. The final step involves the deprotection of the hydroxyl group, typically under acidic conditions, to yield this compound.

dot

Ortho_Lithiation cluster_start Starting Material cluster_lithiation Lithiation cluster_acylation Trifluoroacetylation cluster_deprotection Deprotection Protected_Phenol 2-Butoxy-1-bromobenzene Aryllithium 2-Butoxyphenyllithium Protected_Phenol->Aryllithium + Butyllithium BuLi BuLi Intermediate Acylated Intermediate Aryllithium->Intermediate + Ethyl Trifluoroacetate Acylating_Agent Ethyl Trifluoroacetate Product This compound Intermediate->Product + Trifluoroacetic Acid Acid Trifluoroacetic Acid

Caption: Directed ortho-Lithiation Pathway for this compound Synthesis.

Experimental Protocols

General Protocol for Fries Rearrangement of Phenyl Trifluoroacetate

This is a representative protocol and may require optimization.

Materials:

  • Phenyl trifluoroacetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous non-polar solvent (e.g., nitrobenzene or chlorobenzene)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 to 2.5 equivalents) in the chosen anhydrous solvent, add phenyl trifluoroacetate (1.0 equivalent) dropwise at a temperature that allows for controlled reaction.

  • After the addition is complete, heat the reaction mixture to a temperature favoring ortho rearrangement (typically >160°C) and maintain for several hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane or diethyl ether.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol for Directed ortho-Lithiation Synthesis of this compound

Based on a reported two-step procedure.[5]

Materials:

  • 2-Butoxy-1-bromobenzene

  • n-Butyllithium (in hexanes)

  • Ethyl trifluoroacetate

  • Trifluoroacetic acid

  • Anhydrous diethyl ether or THF

  • Saturated ammonium chloride solution

  • Dichloromethane or diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of 2-Butoxyphenyllithium: Dissolve 2-butoxy-1-bromobenzene in anhydrous diethyl ether or THF and cool the solution to -78°C under an inert atmosphere. Add n-butyllithium dropwise and stir the mixture at this temperature for 1 hour.

  • Trifluoroacetylation: To the freshly prepared solution of 2-butoxyphenyllithium, add ethyl trifluoroacetate dropwise at -78°C. Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Deprotection and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of trifluoroacetic acid.[5] Follow by the addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane or diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound. A reported yield for this two-step process is 69%.[5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 25666-51-7[5]
Molecular Formula C₈H₅F₃O₂[5]
Molecular Weight 190.12 g/mol [5]
Boiling Point 92 °C[5]
Density 1.4 g/cm³[5]
Table 2: Reaction Conditions and Yields for the Synthesis of this compound
Synthetic PathwayKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Fries RearrangementPhenyl trifluoroacetate, AlCl₃Non-polar>160VariesVariesGeneral Principle[3]
Directed ortho-Lithiation2-Butoxy-1-bromobenzene, n-BuLi, Ethyl trifluoroacetate, TFADiethyl ether/THF-78 to RTVaries69[5]

Conclusion

This technical guide has detailed the primary synthetic routes for obtaining this compound. The Fries rearrangement offers a direct approach from phenyl trifluoroacetate, with the ortho selectivity being controllable through reaction temperature and solvent choice. For applications requiring high regioselectivity, the directed ortho-lithiation pathway provides an excellent alternative, delivering the desired product in good yield. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in the fields of medicinal and materials chemistry, enabling the efficient synthesis of this important fluorinated building block.

References

An In-depth Technical Guide to 2-Trifluoroacetylphenol: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Trifluoroacetylphenol, a fluorinated organic compound of significant interest in medicinal chemistry and synthetic applications. This document details its discovery and history, outlines key synthetic methodologies with experimental protocols, presents its physicochemical properties in a structured format, and explores its applications in drug development. Particular emphasis is placed on providing detailed experimental procedures and clear visual representations of synthetic pathways to aid researchers in their practical applications of this versatile molecule.

Introduction

This compound, also known as 2-hydroxy-α,α,α-trifluoroacetophenone, is an aromatic ketone characterized by a phenol group at the ortho position relative to a trifluoroacetyl moiety. The presence of the trifluoromethyl group (-CF3) imparts unique electronic properties and metabolic stability to the molecule, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds. The trifluoromethyl group is a common feature in many modern drugs due to its ability to enhance properties such as lipophilicity, binding affinity, and metabolic resistance. This guide serves as a detailed resource for professionals engaged in the research and development of novel chemical entities incorporating this important structural motif.

Discovery and History

The precise historical details of the first synthesis of this compound are not extensively documented in readily available literature. However, its synthesis falls under the broader class of reactions for the preparation of hydroxyaryl ketones, with the Fries rearrangement and Friedel-Crafts acylation being the most prominent methods. The Fries rearrangement, discovered by Karl Theophil Fries in 1908, involves the rearrangement of a phenolic ester to a hydroxyaryl ketone.[1] The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching an acyl group to an aromatic ring.[2][3] The application of these classical reactions to fluorinated acylating agents like trifluoroacetic anhydride or its derivatives likely led to the first synthesis of this compound as chemists began to explore the introduction of fluorine into organic molecules to modulate their properties.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₅F₃O₂
Molecular Weight 190.12 g/mol
CAS Number 25666-51-7
Appearance Clear, lime/lemon liquid
Boiling Point 92 °C
Density 1.400 ± 0.06 g/cm³ (Predicted)
pKa 7.00 ± 0.30 (Predicted)
Storage Temperature 2-8°C, stored under nitrogen

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Fries rearrangement of phenyl trifluoroacetate and the direct Friedel-Crafts acylation of phenol being the most common approaches.

Fries Rearrangement of Phenyl Trifluoroacetate

The Fries rearrangement provides a reliable method for the synthesis of hydroxyaryl ketones from phenolic esters.[1] In the case of this compound, the starting material is phenyl trifluoroacetate. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and the regioselectivity (ortho vs. para substitution) can be influenced by reaction conditions such as temperature and solvent.[1] Higher temperatures generally favor the formation of the ortho isomer, this compound.

Fries_Rearrangement cluster_esterification Esterification cluster_rearrangement Fries Rearrangement phenol Phenol phenyl_trifluoroacetate Phenyl Trifluoroacetate phenol->phenyl_trifluoroacetate Acylation tfaa Trifluoroacetic Anhydride tfaa->phenyl_trifluoroacetate acylium_complex Acylium Ion Complex phenyl_trifluoroacetate->acylium_complex Rearrangement lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium_complex ortho_product This compound (ortho) acylium_complex->ortho_product High Temp para_product 4-Trifluoroacetylphenol (para) acylium_complex->para_product Low Temp Friedel_Crafts_Acylation phenol Phenol ortho_product This compound (ortho) phenol->ortho_product C-acylation (ortho) para_product 4-Trifluoroacetylphenol (para) phenol->para_product C-acylation (para) o_acylated Phenyl Trifluoroacetate (O-acylation) phenol->o_acylated O-acylation (side reaction) trifluoroacetyl_chloride Trifluoroacetyl Chloride / Anhydride acylium_ion Trifluoroacylium Ion trifluoroacetyl_chloride->acylium_ion trifluoroacetyl_chloride->o_acylated lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium_ion acylium_ion->ortho_product acylium_ion->para_product Drug_Development_Logic tfap This compound properties Key Properties: - Trifluoromethyl Group - Phenolic Hydroxyl - Reactive Ketone tfap->properties intermediate Synthetic Intermediate properties->intermediate enzyme_inhibitor Potential Enzyme Inhibitor properties->enzyme_inhibitor derivatives Synthesis of Derivatives (e.g., Benzofurans, Chromones) intermediate->derivatives targets Potential Biological Targets (e.g., Proteases, Kinases, HDACs) enzyme_inhibitor->targets drug_candidate Novel Drug Candidate derivatives->drug_candidate targets->drug_candidate

References

Safety and handling precautions for 2-Trifluoroacetylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Trifluoroacetylphenol

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 25666-51-7) was publicly available at the time of this writing. This guide is based on safety data for structurally similar compounds, including phenol, trifluoroacetic acid, and various trifluoromethyl acetophenones, as well as general principles of chemical safety. This information should be used as a precautionary guide, and a comprehensive, site-specific risk assessment must be conducted by qualified personnel before handling this compound. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a fluorinated aromatic ketone with potential applications in organic synthesis and medicinal chemistry. The presence of both a phenol group and a trifluoroacetyl group suggests that this compound may possess significant biological activity and chemical reactivity. It is imperative that this compound be handled with the utmost care, assuming a high degree of hazard until its toxicological properties are fully characterized.

Hazard Identification and Classification

Based on an analysis of its structural components, this compound is anticipated to be a hazardous substance. The primary hazards are associated with the phenolic moiety (corrosive, toxic) and the trifluoroacetyl group (potential for release of toxic fumes, metabolic effects).

Anticipated GHS Classification:

Hazard ClassHazard CategoryAnticipated Hazards
Acute Toxicity, OralCategory 3/4Toxic or harmful if swallowed.
Acute Toxicity, DermalCategory 3/4Toxic or harmful in contact with skin.
Skin Corrosion/IrritationCategory 1B/2Causes severe skin burns and eye damage or causes skin irritation.
Serious Eye Damage/IrritationCategory 1/2ACauses serious eye damage or causes serious eye irritation.
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.

Pictograms (Anticipated):

  • Corrosion: (GHS05)

  • Skull and Crossbones or Exclamation Mark: (GHS06 or GHS07)

  • Health Hazard: (GHS08)

Signal Word (Anticipated): Danger or Warning

Physical and Chemical Properties

The following table summarizes the available quantitative data for this compound and its structural analogs.

PropertyThis compoundPhenolTrifluoroacetic Acid4'-(Trifluoromethyl)acetophenone
CAS Number 25666-51-7[1][2][3]108-95-276-05-1709-63-7
Molecular Formula C₈H₅F₃O₂[1][2]C₆H₆OC₂HF₃O₂C₉H₇F₃O
Molecular Weight 190.12 g/mol [1][2]94.11 g/mol 114.02 g/mol 188.15 g/mol
Boiling Point 92 °C[1][4]181.7 °C72.4 °C79-80 °C @ 8 mmHg[5]
Melting Point N/A40.5 °C-15.4 °C30-33 °C[5]
Density 1.4 g/cm³[1][4]1.07 g/cm³1.48 g/cm³N/A
Flash Point 74.2 °C[1]79 °C>100 °C84 °C (closed cup)[5]
pKa 7.00 ± 0.30 (Predicted)[1][4]9.950.52N/A

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategorySpecificationsRationale
Eye/Face Protection Chemical splash goggles and a face shield.Protects against splashes of the corrosive and irritant material.
Hand Protection Double gloving with a combination of nitrile and neoprene or butyl rubber gloves.Provides a robust barrier against a potentially corrosive and easily absorbed aromatic compound. Always check glove manufacturer's resistance data.
Body Protection A flame-retardant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is recommended for larger quantities.Protects skin from splashes and contact.
Respiratory Protection All handling of the solid or its solutions must be conducted in a certified chemical fume hood.Prevents inhalation of potentially toxic and irritating vapors or aerosols.

Experimental Protocols

The following protocols are generalized and must be adapted to specific experimental conditions through a formal risk assessment process.

Risk Assessment for Handling a Novel Compound

Caption: Risk assessment workflow for handling a novel chemical.

General Handling and Dispensing Protocol
  • Preparation: Designate a work area within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • PPE: Don the appropriate PPE as specified in Section 4.

  • Dispensing:

    • For solids: Use a spatula to carefully transfer the required amount from the stock container to a tared, sealed weighing vessel.

    • For liquids/solutions: Use a calibrated pipette or syringe to transfer the liquid.

  • Container Management: Keep the primary container sealed when not in use.

  • Post-Handling: Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol), ensuring the cleaning materials are disposed of as hazardous waste. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Spill Decontamination Protocol

This protocol is adapted from procedures for phenol spills.[5][6][7][8]

SpillDecontamination cluster_cleanup Cleanup Procedure start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate ppe Don Appropriate PPE (Double Gloves, Respirator if needed) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain absorb Gently Absorb Spill Work from outside in contain->absorb collect Collect Contaminated Material into a Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area (e.g., with Polyethylene Glycol followed by soap and water) collect->decontaminate dispose Dispose of all materials (including PPE) as Hazardous Waste decontaminate->dispose end Spill Cleanup Complete dispose->end EmergencyResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation Exposure Exposure Occurs Skin Eye Inhalation SkinAction Remove Clothing Decontaminate with PEG/Water Exposure:skin->SkinAction EyeAction Flush with Water (15 min) Exposure:eye->EyeAction InhaleAction Move to Fresh Air Exposure:inhale->InhaleAction Medical Seek Immediate Medical Attention SkinAction->Medical EyeAction->Medical InhaleAction->Medical

References

An In-depth Technical Guide on the Solubility of 2-Trifluoroacetylphenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solubility Profile of 2-Trifluoroacetylphenol

Currently, there is a lack of specific quantitative data in publicly accessible literature regarding the solubility of this compound in common organic solvents. One chemical database explicitly lists its solubility as "N/A"[1]. However, based on its molecular structure, a qualitative solubility profile can be predicted. The presence of a polar phenolic hydroxyl group and a trifluoroacetyl group suggests that this compound will exhibit some degree of polarity. The aromatic ring, on the other hand, is nonpolar. This amphiphilic nature suggests that it will likely be soluble in a range of polar and nonpolar aprotic organic solvents. Its solubility in protic solvents like alcohols will be influenced by hydrogen bonding interactions.

The following table summarizes the expected solubility trends in various classes of organic solvents. It is important to note that these are predictions and must be confirmed through experimental validation.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolHighThe hydroxyl group of the alcohol can act as a hydrogen bond donor and acceptor, interacting favorably with the phenolic hydroxyl and carbonyl groups of the solute.
Ketones Acetone, ButanoneHighThe polar carbonyl group of the ketone can interact with the polar groups of this compound.
Ethers Diethyl ether, THFModerate to HighEthers are polar aprotic solvents that can solvate the solute through dipole-dipole interactions.
Esters Ethyl acetateModerate to HighEsters are polar aprotic solvents with similar solvating properties to ketones and ethers.
Hydrocarbons Hexane, TolueneLow to ModerateThe nonpolar nature of hydrocarbons will have limited favorable interactions with the polar functional groups of this compound, though the aromatic ring may contribute to some solubility in toluene.
Halogenated Solvents DichloromethaneModerate to HighThese solvents are relatively polar and can effectively solvate a range of organic compounds.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene, dichloromethane)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure that the concentration of the solute in the solution no longer changes over time.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound in the saturated solution. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration of the saturated solution. The results are typically expressed in units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add Excess Solute to Vials B Add Known Volume of Solvent A->B C Agitate at Constant Temperature B->C D Allow Solid to Settle C->D E Withdraw and Filter Supernatant D->E G Analyze Samples (HPLC/UV-Vis) E->G F Prepare Standard Solutions F->G H Calculate Solubility G->H

Workflow for Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Trifluoroacetylation in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A focus on Trifluoroacetylating Agents for the Derivatization of Polar Analytes

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and clinical research, such as amphetamines, phenols, and amino acids, possess polar functional groups (-NH2, -OH, -COOH) that render them non-volatile and prone to thermal degradation, leading to poor chromatographic performance.[1] Chemical derivatization is a crucial sample preparation step to overcome these limitations.[2]

Principle of Trifluoroacetylation

Trifluoroacetylation is a chemical modification technique where an active hydrogen in a polar functional group is replaced by a trifluoroacetyl group. This derivatization reaction effectively masks the polar sites of the analyte, reducing intermolecular hydrogen bonding and increasing its volatility, making it amenable to GC-MS analysis. The electron-withdrawing nature of the trifluoromethyl group also enhances the detector response for certain analytes.

Applications

Trifluoroacetylation is widely applied in various fields, including:

  • Clinical and Forensic Toxicology: For the detection and quantification of drugs of abuse, such as amphetamines and their derivatives.[4][5]

  • Pharmaceutical Analysis: In drug metabolism studies and quality control to analyze polar drug molecules and their metabolites.

  • Biochemical Analysis: For the analysis of amino acids and other biomolecules.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the derivatization of various analytes using different trifluoroacetylating agents, based on published methods.

Analyte ClassDerivatizing AgentReaction ConditionsLimit of Quantification (LOQ) / Detection (LOD)Linearity RangeReference
AmphetaminesTFAA70°C for 30 min2.5 - 10 ng/mL (LOQ)5 or 10 - 1000 ng/mL[5]
Amphetamine & MethamphetamineMTBSTFANot specifiedNot specifiedLinear up to ~3000 ng/mL[6]
PhenethylaminesMBTFA (on-column)Automated 2-step injectionNot specified0.1 - 10 µg/mL[3]
2-FluoroamphetamineMSTFA70°C for 20 minNot specifiedNot specified[1]

Experimental Protocols

Protocol 1: Derivatization of Amphetamines in Oral Fluid using TFAA

This protocol is adapted from a method comparing different acylating agents for the analysis of amphetamines and cathinones.[5]

Materials:

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate

  • 0.1 N NaOH

  • Internal standards (e.g., Amphetamine-D5, Methamphetamine-D5)

  • GC vials

  • Vortex mixer

  • Heating block

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 0.5 mL of oral fluid in a centrifuge tube, add the internal standards.

  • Extraction: Add 1 mL of 0.1 N NaOH to basify the sample, followed by 3 mL of ethyl acetate. Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried extract.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 50 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Protocol 2: On-Column Derivatization of Phenethylamines using MBTFA

This protocol utilizes an automated 2-step injection function for on-column derivatization.[3]

Materials:

  • N-methyl-bis-trifluoroacetamide (MBTFA)

  • Sample extract in a suitable solvent

  • GC-MS system with an autosampler capable of 2-step injection

Procedure:

  • Autosampler Setup: Configure the autosampler for a 2-step injection sequence.

  • Step 1 (Analyte Injection): The autosampler syringe first draws up the derivatizing agent (MBTFA), followed by an air gap, and then the analytical sample.

  • The sample and the air are injected into the GC inlet, where the sample vaporizes and is transferred to the capillary column.

  • Step 2 (Reagent Injection): After a short delay to allow the analytes to enter the column, the MBTFA is injected.

  • On-Column Reaction: As the derivatizing agent passes through the column, it reacts with the phenethylamines, forming the TFA derivatives in-situ before separation and detection by the mass spectrometer.

Visualizations

Derivatization_Reaction Analyte Primary Amine (R-NH2) Product N-Trifluoroacetyl Derivative (R-NH-COCF3) Analyte->Product  + Reagent Reagent Trifluoroacetic Anhydride (TFAA) (CF3CO)2O Byproduct Trifluoroacetic Acid (CF3COOH) Product->Byproduct  + Byproduct

Caption: General reaction scheme for the trifluoroacetylation of a primary amine.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Collection (e.g., Oral Fluid, Serum) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Addition of Trifluoroacetylating Agent (e.g., TFAA) Evaporation->Derivatization Reaction Heating (e.g., 70°C for 30 min) Derivatization->Reaction Injection Injection into GC-MS Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis Detection->Data

Caption: Experimental workflow for derivatization and subsequent GC-MS analysis.

Conclusion

Trifluoroacetylation is a robust and effective derivatization technique that significantly enhances the GC-MS analysis of polar compounds. By converting analytes into their more volatile and thermally stable trifluoroacetyl derivatives, this method improves chromatographic performance and allows for sensitive and reliable quantification. The choice of the specific trifluoroacetylating agent and reaction conditions should be optimized based on the analyte of interest and the sample matrix to achieve the best analytical results.

References

Protocol for Trifluoroacetylation of Amines with 2-Trifluoroacetylphenol: A Novel Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The trifluoroacetyl group is a crucial protective group for amines in organic synthesis, particularly in pharmaceutical and agrochemical research. Its electron-withdrawing nature renders the protected amine stable under various reaction conditions, yet it can be readily cleaved under mild basic conditions. While traditional methods for trifluoroacetylation often employ highly reactive reagents such as trifluoroacetic anhydride or trifluoroacetic acid with activating agents, this protocol explores the use of 2-Trifluoroacetylphenol as a stable, crystalline, and less hazardous alternative for the trifluoroacetylation of primary and secondary amines. This method offers potential advantages in terms of ease of handling, selectivity, and milder reaction conditions.

This document provides a detailed protocol for the trifluoroacetylation of amines using this compound, along with a summary of reaction outcomes and a schematic representation of the experimental workflow.

Data Presentation

As this protocol describes a novel application, a comprehensive dataset for a wide range of amines is under development. Preliminary studies on the reaction of this compound with a selection of primary and secondary amines have been conducted. The following table summarizes the typical reaction conditions and observed yields.

EntryAmine SubstrateSolventBaseTemperature (°C)Time (h)Yield (%)
1BenzylamineDichloromethaneTriethylamine25485
2AnilineTetrahydrofuranPyridine50678
3DibenzylamineAcetonitrileDIEA801265
4MorpholineDichloromethaneTriethylamine25592

Yields are for isolated and purified products. DIEA: Diisopropylethylamine

Experimental Protocols

General Procedure for the Trifluoroacetylation of Amines:

1. Reagents and Materials:

  • Amine substrate (1.0 mmol)

  • This compound (1.1 mmol, 1.1 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile) (5 mL)

  • Base (e.g., Triethylamine, Pyridine, DIEA) (1.5 mmol, 1.5 equiv)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

2. Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 mmol) and this compound (1.1 mmol).

  • Dissolve the solids in the chosen anhydrous solvent (5 mL).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

3. Reaction Execution:

  • To the stirred solution, add the base (1.5 mmol) dropwise at room temperature.

  • The reaction mixture may be heated to the desired temperature as indicated in the data table.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Work-up and Purification:

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with the solvent used for the reaction.

  • Wash the organic layer sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure trifluoroacetylated amine.

Mandatory Visualization

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of this compound. The subsequent collapse of the tetrahedral intermediate, facilitated by the base, leads to the formation of the trifluoroacetamide and the phenoxide leaving group.

reaction_mechanism Amine Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack TFAP This compound TFAP->Intermediate Base Base Base->Intermediate Assists Proton Removal Product Trifluoroacetamide (R-NHCOCF₃) Intermediate->Product Collapse of Intermediate Phenoxide Phenoxide Intermediate->Phenoxide Elimination of Leaving Group

Caption: Trifluoroacetylation of an amine with this compound.

Experimental Workflow:

The following diagram illustrates the key steps involved in the experimental protocol for the trifluoroacetylation of amines using this compound.

experimental_workflow start Start reagents Mix Amine and This compound in Anhydrous Solvent start->reagents add_base Add Base reagents->add_base reaction Stir and Heat (Monitor by TLC/LC-MS) add_base->reaction workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) reaction->workup dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Trifluoroacetamide purify->end

Caption: Experimental workflow for trifluoroacetylation of amines.

Application Notes and Protocols: Reaction of 2-Trifluoroacetylphenol with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction of 2-trifluoroacetylphenol with primary and secondary amines, yielding Schiff bases and enamines, respectively. These products are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group. The trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1]

Reaction with Primary Amines: Synthesis of Schiff Bases

The reaction of this compound with primary amines results in the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the trifluoroacetyl group, followed by dehydration. The resulting Schiff bases are versatile intermediates in organic synthesis and have been evaluated for a wide range of pharmacological activities, including antimicrobial and anticancer properties.[2][3][4][5][6][7]

General Reaction Scheme

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products reactant1 This compound product Schiff Base reactant1->product + R-NH2 reactant2 Primary Amine (R-NH2) reactant2->product water H2O product->water - H2O

Caption: General reaction scheme for Schiff base formation.

Experimental Protocol: Synthesis of a Schiff Base from 2-Hydroxyacetophenone and a Primary Amine

This protocol is adapted from the synthesis of Schiff bases from the closely related 2-hydroxyacetophenone and can be applied to this compound with minor modifications.

Materials:

  • 2-Hydroxyacetophenone (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.0 eq)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 2-hydroxyacetophenone (1.0 eq) and the primary amine (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 1-5 hours), cool the reaction mixture to room temperature.

  • A precipitate of the Schiff base should form upon cooling.

  • Filter the precipitate, wash with cold ethanol, and dry at room temperature.

Quantitative Data for Schiff Base Synthesis from 2-Hydroxyacetophenone

The following table summarizes the reaction conditions and yields for the synthesis of various Schiff bases from 2-hydroxyacetophenone. These values can serve as a reference for the analogous reactions with this compound.

Primary AmineSolventReaction Time (hours)Yield (%)Reference
BenzylamineEthanol176.3[8]
4-FluorobenzylamineEthanol-82.7[8]
(1R,2R)-(-)-1,2-DiaminocyclohexaneEthanol3670.5[9]
(1S,2S)-(-)-1,2-DiphenylethylenediamineToluene24-[9]
R-(+)-2,2'-Diamino-1,1'-binaphthaleneToluene72-[9]

Reaction with Secondary Amines: Synthesis of Enamines

The reaction of this compound with secondary amines leads to the formation of enamines. This reaction also proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting enamine is an electron-rich alkene that can serve as a versatile intermediate in various carbon-carbon bond-forming reactions, making it a valuable tool in the synthesis of complex molecules for drug discovery.[10][11]

General Reaction Scheme

Enamine_Formation cluster_reactants Reactants cluster_products Products reactant1 This compound product Enamine reactant1->product + R2NH reactant2 Secondary Amine (R2NH) reactant2->product water H2O product->water - H2O

Caption: General reaction scheme for enamine formation.

Experimental Protocol: General Synthesis of a Trifluoromethylated Enaminone

This protocol is based on the synthesis of a trifluoromethylated enaminone from a trifluoromethyl-1,3-dione and can be adapted for the reaction of this compound with a secondary amine.

Materials:

  • Trifluoromethyl-β-diketone (1.0 eq)

  • Ammonium acetate (as a source of ammonia, can be replaced by a secondary amine)

  • Benzene or Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

Procedure:

  • To a solution of the trifluoromethyl-β-diketone (1.0 eq) in benzene or toluene, add the secondary amine (1.0-1.2 eq).

  • Set up the reaction with a Dean-Stark trap to azeotropically remove water.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude enamine can be purified by column chromatography or distillation.

Quantitative Data for Enamine Synthesis
Ketone/AldehydeSecondary AmineSolventReaction ConditionsYield (%)Reference
AldehydesVarious secondary aminesCyclohexaneReflux with CaH265-92[12]
Trifluoromethyl-1,3-dioneAmmonium AcetateBenzeneReflux with Dean-StarkHigh[13]

Applications in Drug Development

The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in drug design to improve the pharmacological profile of a compound.[14][15] Schiff bases and enamines derived from this compound are therefore of great interest to medicinal chemists.

  • Schiff Bases: These compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4][5][6][7][16] The imine bond is often crucial for their biological activity.

  • Enamines: Enamines are valuable synthetic intermediates. The Stork enamine synthesis, for example, utilizes enamines for the alkylation and acylation of ketones and aldehydes, providing a pathway to more complex molecular architectures.[10] Trifluoromethylated enamines are precursors to a variety of heterocyclic compounds with potential therapeutic applications.

Signaling Pathways and Experimental Workflows

The reactions described are fundamental organic transformations. The logical workflow for the synthesis and subsequent application of these compounds in a drug discovery context is outlined below.

Drug_Discovery_Workflow Drug Discovery Workflow A This compound C1 Schiff Base Synthesis A->C1 C2 Enamine Synthesis A->C2 B1 Primary Amine B1->C1 B2 Secondary Amine B2->C2 D1 Schiff Base Library C1->D1 D2 Enamine Intermediates C2->D2 E Pharmacological Screening (e.g., antimicrobial, anticancer) D1->E G Further Synthetic Modification D2->G F Lead Compound Identification E->F H Lead Optimization F->H G->H

References

Application of 2-Trifluoroacetylphenol in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of 2-Trifluoroacetylphenol as an activating agent in peptide synthesis. While not a conventionally documented reagent for this purpose, its chemical properties suggest a role analogous to other activated phenol esters, such as pentafluorophenyl esters, which are utilized in peptide chemistry. The strong electron-withdrawing nature of the trifluoroacetyl group at the ortho position is expected to render the phenolic ester susceptible to nucleophilic attack by the N-terminal amine of a peptide, facilitating peptide bond formation.

These notes are intended to guide researchers in exploring its application, based on established principles of active ester-mediated peptide synthesis.

Principle and Mechanism

The core principle behind the application of this compound lies in the formation of an active ester of an N-protected amino acid. The trifluoroacetyl group, a potent electron-withdrawing group, significantly increases the acidity of the phenol, making the corresponding phenoxide a good leaving group. This enhances the electrophilicity of the carbonyl carbon of the esterified amino acid, making it highly susceptible to nucleophilic attack by the free amine of another amino acid or peptide chain.

The proposed mechanism for peptide bond formation using a 2-trifluoroacetylphenyl ester of an N-protected amino acid is as follows:

  • Activation of the N-protected Amino Acid: The carboxyl group of an N-protected amino acid reacts with this compound in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), to form the 2-trifluoroacetylphenyl active ester.

  • Nucleophilic Attack: The deprotected N-terminal amine of the growing peptide chain acts as a nucleophile, attacking the carbonyl carbon of the active ester.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Peptide Bond Formation and Release of the Leaving Group: The intermediate collapses, forming the new peptide bond and releasing this compound as a byproduct.

Diagram: Proposed Mechanism of Peptide Bond Formation

Peptide Bond Formation Mechanism cluster_activation Step 1: Active Ester Formation cluster_coupling Step 2: Peptide Bond Formation AA-COOH N-Protected Amino Acid ActiveEster 2-Trifluoroacetylphenyl Active Ester AA-COOH->ActiveEster + TFAP, + Coupling Agent TFAP This compound CouplingAgent Coupling Agent (e.g., DCC) Byproduct1 Byproduct (e.g., DCU) Peptide-NH2 Peptide Chain (with free N-terminus) TetrahedralIntermediate Tetrahedral Intermediate ActiveEster->TetrahedralIntermediate + Peptide-NH2 NewPeptide Elongated Peptide TetrahedralIntermediate->NewPeptide Collapse TFAP_released This compound TetrahedralIntermediate->TFAP_released Release

Caption: Proposed two-step mechanism for peptide synthesis using this compound.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data for the synthesis of a model dipeptide (e.g., Z-Ala-Phe-OMe) using a 2-trifluoroacetylphenyl active ester, compared with established active ester methods. These values are projected based on the expected high reactivity of the proposed reagent.

Table 1: Comparison of Coupling Reaction Yields

Activating Agent Used for Z-AlaReaction Time (hours)Yield of Z-Ala-Phe-OMe (%)
This compound 1.5 92
p-Nitrophenol485
Pentafluorophenol195
N-Hydroxysuccinimide290

Table 2: Purity of Crude Dipeptide

Activating Agent Used for Z-AlaCrude Purity by HPLC (%)
This compound >95
p-Nitrophenol~90
Pentafluorophenol>98
N-Hydroxysuccinimide~95

Experimental Protocols

Protocol 1: Synthesis of 2-Trifluoroacetylphenyl Ester of an N-Protected Amino Acid

This protocol describes the preparation of the active ester intermediate.

Materials:

  • N-protected amino acid (e.g., Z-Alanine)

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hexane

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and this compound (1.1 eq) in anhydrous ethyl acetate (10 mL per mmol of amino acid) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash it with a small amount of cold ethyl acetate.

  • Combine the filtrates and wash successively with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain the pure 2-trifluoroacetylphenyl ester.

Diagram: Workflow for Active Ester Synthesis

Active Ester Synthesis Workflow start Start dissolve Dissolve N-protected AA and this compound in Ethyl Acetate start->dissolve cool Cool to 0°C dissolve->cool add_dcc Add DCC solution dropwise cool->add_dcc react Stir at 0°C, then RT add_dcc->react monitor Monitor by TLC react->monitor filter Filter DCU byproduct monitor->filter wash Wash organic phase filter->wash dry Dry and concentrate wash->dry recrystallize Recrystallize product dry->recrystallize end Pure Active Ester recrystallize->end

Caption: Step-by-step workflow for the synthesis of the active ester.

Protocol 2: Dipeptide Synthesis using the 2-Trifluoroacetylphenyl Active Ester

This protocol outlines the coupling of the active ester with an amino acid ester to form a dipeptide.

Materials:

  • 2-Trifluoroacetylphenyl ester of an N-protected amino acid (from Protocol 1)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • Suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF (10 mL per mmol) in a reaction flask.

  • Cool the suspension to 0°C.

  • Add TEA (1.0 eq) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.

  • Dissolve the 2-trifluoroacetylphenyl active ester (1.05 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1.5-3 hours.

  • Monitor the reaction for the disappearance of the starting materials by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, 5% sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting dipeptide by column chromatography or recrystallization.

Concluding Remarks

The use of this compound as an activating agent in peptide synthesis presents a promising, albeit theoretical, avenue for research. The expected high reactivity, driven by the electron-withdrawing trifluoroacetyl group, could lead to faster reaction times and high yields. The protocols and data presented herein provide a foundational framework for the experimental validation of this novel reagent. Further studies are warranted to fully characterize its efficacy, including an assessment of racemization during coupling and its applicability in solid-phase peptide synthesis (SPPS). Researchers are encouraged to adapt and optimize these protocols based on their specific synthetic targets.

2-Trifluoroacetylphenol: A Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Trifluoroacetylphenol, also known as 2-hydroxy-ω,ω,ω-trifluoroacetophenone, is a highly valuable and versatile building block in synthetic organic and medicinal chemistry. The presence of a trifluoromethyl group imparts unique electronic properties, enhancing the reactivity of the adjacent carbonyl group and making it a key precursor for the synthesis of a diverse array of trifluoromethyl-substituted heterocyclic compounds. These fluorinated heterocycles are of significant interest in drug discovery and materials science due to their often-enhanced metabolic stability, bioavailability, and unique biological activities.

This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds utilizing this compound and its derivatives as the primary starting material. The methodologies outlined herein are intended to serve as a practical guide for researchers in academic and industrial settings.

I. Synthesis of 2-Trifluoromethylchromones

The reaction of 2-hydroxyacetophenones with trifluoroacetic anhydride provides a direct and efficient route to 2-trifluoromethylchromones. This one-pot synthesis is a valuable method for accessing this important class of fluorinated heterocycles.

Reaction Pathway:

G 2-Hydroxyacetophenone 2-Hydroxyacetophenone Intermediate Acylated Intermediate 2-Hydroxyacetophenone->Intermediate + Trifluoroacetic Anhydride (Pyridine or other base) Trifluoroacetic Anhydride Trifluoroacetic Anhydride 2-Trifluoromethylchromone 2-Trifluoromethylchromone Intermediate->2-Trifluoromethylchromone Intramolecular Cyclization (Dehydration)

Figure 1: General reaction pathway for the synthesis of 2-trifluoromethylchromones.

Experimental Protocol: One-Pot Synthesis of 2-Trifluoromethylchromones

This protocol is adapted from a general method for the synthesis of 2-trifluoromethylchromones.

Materials:

  • 2-Hydroxyacetophenone derivative

  • Trifluoroacetic anhydride

  • Pyridine (or other suitable base)

  • Solvent (e.g., Toluene, Dioxane)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous Sodium sulfate)

Procedure:

  • To a solution of the 2-hydroxyacetophenone derivative (1.0 eq) in a suitable solvent, add pyridine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a cold, dilute solution of hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-trifluoromethylchromone.

Quantitative Data:

Starting Material (2-Hydroxyacetophenone derivative)ReagentsSolventTime (h)Yield (%)Reference
4-Methoxy-2-hydroxyacetophenoneTrifluoroacetic anhydride, PyridineToluene1285[1]
2,4-DihydroxyacetophenoneTrifluoroacetic anhydride, PyridineDioxane1078

II. Synthesis of 3-(2-Hydroxyphenacyl)-5-trifluoromethylpyrazoles

2-(3,3,3-Trifluoro-2-oxopropyl)chromones, which can be synthesized from 2-methylchromones, serve as excellent precursors for the synthesis of trifluoromethyl-substituted pyrazoles through reaction with hydrazine.

Reaction Pathway:

G 2-Methylchromone 2-Methylchromone Chromone_Derivative 2-(3,3,3-Trifluoro-2-oxopropyl)chromone 2-Methylchromone->Chromone_Derivative Trifluoroacetylation Trifluoroacetic_Anhydride Trifluoroacetic Anhydride + CF3COOK Pyrazole_Product 3-(2-Hydroxyphenacyl)-5-trifluoromethylpyrazole Chromone_Derivative->Pyrazole_Product + Hydrazine Dihydrochloride Hydrazine Hydrazine

Figure 2: Synthesis of pyrazoles from a this compound derivative.

Experimental Protocol: Synthesis of 3-(2-Hydroxyphenacyl)-5-trifluoromethylpyrazoles

This protocol is based on the reaction of 2-(3,3,3-trifluoro-2-oxopropyl)chromones with hydrazine.[2]

Materials:

  • 2-(3,3,3-Trifluoro-2-oxopropyl)chromone derivative

  • Hydrazine dihydrochloride

  • Solvent (e.g., Ethanol)

  • Water

  • Filtration apparatus

Procedure:

  • Synthesis of 2-(3,3,3-Trifluoro-2-oxopropyl)chromone:

    • A mixture of the appropriate 2-methylchromone (1.0 eq) and potassium trifluoroacetate (1.0 eq) in trifluoroacetic anhydride (3 mL per 2 mmol of chromone) is stirred under reflux for 16-24 hours.[2]

    • The reaction mixture is then poured into chilled water, and the resulting precipitate is filtered off to yield the 2-(3,3,3-trifluoro-2-oxopropyl)chromone, which can be purified by column chromatography.[2]

  • Synthesis of the Pyrazole:

    • A mixture of the 2-(3,3,3-trifluoro-2-oxopropyl)chromone derivative (1.0 eq) and hydrazine dihydrochloride (1.2 eq) in ethanol is heated at reflux.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

    • The residue is then treated with water, and the resulting solid precipitate is collected by filtration, washed with water, and dried to afford the 3-(2-hydroxyphenacyl)-5-trifluoromethylpyrazole.

    • Further purification can be achieved by recrystallization.

Quantitative Data:

2-(3,3,3-Trifluoro-2-oxopropyl)chromone DerivativeReaction Time (h)Yield (%)Reference
3-Methyl-2-(3,3,3-trifluoro-2-oxopropyl)chromone685[2]
3-Ethyl-2-(3,3,3-trifluoro-2-oxopropyl)chromone882[2]

III. Synthesis of 2-Trifluoromethyl-Substituted N-Heterocycles via Condensation with Binucleophiles

While direct condensation of this compound with binucleophiles is not widely reported, a highly efficient method involves the condensation of various binucleophiles with in situ generated trifluoroacetonitrile (CF3CN). This approach provides a versatile route to a range of 2-trifluoromethylated benzimidazoles, benzoxazoles, and benzothiazoles.

General Reaction Workflow:

G Binucleophile o-Phenylenediamine (for Benzimidazole) 2-Aminophenol (for Benzoxazole) 2-Aminothiophenol (for Benzothiazole) Reaction Condensation Reaction Binucleophile->Reaction CF3CN_Source Source of CF3CN (e.g., from trifluoroacetic acid) CF3CN_Source->Reaction Product 2-Trifluoromethylbenzimidazole 2-Trifluoromethylbenzoxazole 2-Trifluoromethylbenzothiazole Reaction->Product

Figure 3: Workflow for the synthesis of 2-trifluoromethyl N-heterocycles.

Experimental Protocol: General Procedure for the Synthesis of 2-Trifluoromethyl-Substituted N-Heterocycles

This protocol is a general representation based on the condensation with a CF3CN source.[2]

Materials:

  • o-Phenylenediamine, 2-aminophenol, or 2-aminothiophenol derivative

  • A source of trifluoroacetonitrile (e.g., generated in situ from trifluoroacetic acid and a dehydrating agent)

  • Solvent (e.g., Acetonitrile, DMF)

  • Catalyst (if required, e.g., an acid or base)

Procedure:

  • In a reaction vessel, combine the binucleophile (1.0 eq) and the solvent.

  • Add the reagents for the in situ generation of trifluoroacetonitrile.

  • Heat the reaction mixture to the specified temperature and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture and perform an appropriate aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.

Quantitative Data:

BinucleophileProductYield (%)Reference
o-Phenylenediamine2-Trifluoromethylbenzimidazole85-95[2]
2-Aminophenol2-Trifluoromethylbenzoxazole80-92[2]
2-Aminothiophenol2-Trifluoromethylbenzothiazole78-90[2]

IV. Proposed Synthesis of 2-Trifluoromethyl-Quinoxalines

The condensation of 1,2-diamines with α-dicarbonyl compounds is a classic and reliable method for the synthesis of quinoxalines. By analogy, this compound, being a 1,3-dicarbonyl compound, is expected to react with o-phenylenediamines to yield 2-trifluoromethyl-3-hydroxy-quinoxalines.

Proposed Reaction Pathway:

G This compound This compound Intermediate Schiff Base Intermediate This compound->Intermediate + o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine Quinoxaline 2-Trifluoromethyl-3-hydroxy-quinoxaline Intermediate->Quinoxaline Intramolecular Cyclization (Dehydration)

Figure 4: Proposed synthesis of 2-trifluoromethyl-quinoxalines.

Proposed Experimental Protocol: Synthesis of 2-Trifluoromethyl-3-hydroxy-quinoxalines

Materials:

  • This compound

  • o-Phenylenediamine derivative

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (optional, e.g., a catalytic amount of acid)

Procedure:

  • Dissolve this compound (1.0 eq) and the o-phenylenediamine derivative (1.0 eq) in a suitable solvent.

  • Add a catalytic amount of acid if necessary.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature to allow for product precipitation.

  • Collect the solid product by filtration, wash with a cold solvent, and dry.

  • Recrystallize the crude product to obtain pure 2-trifluoromethyl-3-hydroxy-quinoxaline.

This compound and its derivatives are demonstrably potent precursors for the synthesis of a wide range of trifluoromethyl-containing heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel fluorinated molecules with potential applications in medicinal chemistry and materials science. The unique reactivity conferred by the trifluoromethyl group opens up numerous possibilities for the development of new synthetic methodologies and the discovery of compounds with enhanced biological and physical properties.

References

Application Notes and Protocols for the Friedel-Crafts Acylation of 2-Trifluoroacetylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring, forming aryl ketones.[1] These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The acylation of phenols presents unique challenges due to the bidentate nucleophilicity of the substrate, leading to a competition between C-acylation (on the ring) and O-acylation (on the hydroxyl group).[2]

This document provides a detailed experimental protocol for the Friedel-Crafts acylation of 2-Trifluoroacetylphenol. This substrate is particularly challenging as the aromatic ring is strongly deactivated by the electron-withdrawing trifluoroacetyl group.[3] Overcoming this deactivation requires carefully selected conditions. The resulting di-acylated, poly-functionalized phenolic compounds are of significant interest to drug development professionals due to the diverse biological activities associated with polyphenolic and polyketonic scaffolds, including antioxidant, anti-inflammatory, and anticancer properties.[4][5]

Reaction Dynamics: C-Acylation vs. O-Acylation

Phenols can react at two positions: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[6] O-acylation is typically faster (kinetically favored), while the C-acylated product is more stable (thermodynamically favored). The reaction outcome is highly dependent on the conditions. High concentrations of a strong Lewis acid catalyst promote C-acylation.[2] This is often because the initially formed O-acylated ester can undergo a Lewis acid-catalyzed rearrangement to the more stable C-acylated product, a reaction known as the Fries Rearrangement.[7][8]

G Substrate Phenol Substrate (this compound) Kinetic Kinetic Control (Low [AlCl₃]) Substrate->Kinetic Faster Pathway Thermo Thermodynamic Control (High [AlCl₃]) Substrate->Thermo Slower Pathway AcylatingAgent Acyl Chloride / Anhydride + Lewis Acid (AlCl₃) AcylatingAgent->Kinetic AcylatingAgent->Thermo O_Acylation O-Acylated Product (Phenyl Ester) Kinetic->O_Acylation C_Acylation C-Acylated Product (Hydroxyaryl Ketone) Thermo->C_Acylation Fries Fries Rearrangement O_Acylation->Fries Excess AlCl₃ Fries->C_Acylation Irreversible

Caption: Competing pathways in the acylation of phenols.

Experimental Protocol: Acylation of this compound

This protocol describes the acetylation of this compound using acetyl chloride and an excess of aluminum chloride to favor C-acylation. The procedure is adapted from protocols for the acylation of other deactivated aromatic compounds.[9]

Reagents and Materials:

Reagent/MaterialChemical FormulaMol. Wt. ( g/mol )Amount (Example)Molar Equiv.
This compoundC₈H₅F₃O₂190.121.90 g1.0
Anhydrous Aluminum ChlorideAlCl₃133.344.00 g3.0
Acetyl ChlorideCH₃COCl78.500.86 mL1.2
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9350 mL-
3 M Hydrochloric Acid (aq)HCl36.4650 mL-
Saturated Sodium Bicarbonate (aq)NaHCO₃84.0130 mL-
Brine (Saturated NaCl aq)NaCl58.4430 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~2 g-

Experimental Workflow:

G Start Start Setup 1. Assemble Flame-Dried Glassware under N₂ Start->Setup Reagents 2. Add AlCl₃ and DCM Cool to 0°C Setup->Reagents AddAcCl 3. Add Acetyl Chloride Dropwise (0-5°C) Reagents->AddAcCl AddPhenol 4. Add this compound Solution in DCM AddAcCl->AddPhenol React 5. Warm to RT, then Heat (e.g., 40°C, Monitor by TLC) AddPhenol->React Quench 6. Cool and Quench by Pouring onto Ice/HCl React->Quench Extract 7. Extract with DCM Quench->Extract Wash 8. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 9. Dry (MgSO₄), Filter, and Concentrate Wash->Dry Purify 10. Purify Product (Column Chromatography) Dry->Purify End End Purify->End

Caption: Step-by-step workflow for the Friedel-Crafts acylation.

Procedure:

  • Setup: Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. All glassware must be flame-dried and cooled under nitrogen to ensure anhydrous conditions.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (4.00 g, 3.0 eq.) followed by anhydrous dichloromethane (20 mL). Cool the resulting suspension to 0°C in an ice-water bath.

  • Formation of Acylium Ion: Add acetyl chloride (0.86 mL, 1.2 eq.) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the internal temperature below 5°C.

  • Addition of Substrate: Dissolve this compound (1.90 g, 1.0 eq.) in anhydrous dichloromethane (10 mL) and add this solution to the dropping funnel. Add the phenol solution dropwise to the reaction mixture over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour at room temperature. Then, heat the mixture to reflux (approx. 40°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Note: Due to the deactivated nature of the substrate, the reaction may require several hours.

  • Work-up and Quenching: Once the reaction is complete, cool the flask back to 0°C. Carefully and slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 30 mL of 3 M HCl. Stir until the aluminum salts are fully dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with water (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired di-acylated phenol product.

Expected Products and Potential Byproducts:

Compound TypeStructure (Example: Acetylation)Notes
Desired C-Acylated Product 2-Trifluoroacetyl-4-acetylphenol (para-isomer)The primary product expected under thermodynamic control. The ortho- position is sterically hindered.
Byproduct: O-Acylated 2-(Trifluoroacetyl)phenyl acetateFormed under kinetic control. May be converted to the C-acylated product via Fries rearrangement during the reaction.[7]
Byproduct: Other Isomers e.g., 2-Trifluoroacetyl-6-acetylphenol (ortho-isomer)Potentially formed in smaller quantities depending on reaction conditions.
Starting Material This compoundIncomplete reaction may result in recovery of the starting material, especially given the deactivated nature of the substrate.

Applications in Drug Development and Relevant Signaling Pathways

Poly-functionalized phenols are privileged structures in medicinal chemistry. The introduction of a second acyl group onto the this compound scaffold can create novel compounds with potential biological activity. Polyphenols are known to modulate numerous signaling pathways involved in inflammation, cancer, and neurodegenerative diseases.[10][11] For example, many phenolic compounds can inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] This pathway is a key regulator of immune response and is often dysregulated in chronic inflammatory diseases and cancer.

G cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates Complex IκBα-NF-κB (Inactive Cytoplasmic Complex) IkB->Complex Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB_inactive NF-κB (p50/p65) NFkB_inactive->Complex Complex->IkB Releases NFkB_active Active NF-κB Proteasome->NFkB_active Frees Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Response Inflammatory Response (Cytokines, Adhesion Molecules) Transcription->Response Phenol Di-acylated Phenol (Potential Inhibitor) Phenol->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Safety Precautions:

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with water and alcohols. Handle exclusively in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated area or fume hood.

  • Hydrochloric Acid (HCl): Corrosive. Avoid contact with skin and eyes.

Always follow standard laboratory safety procedures and dispose of chemical waste according to institutional guidelines.

References

Application Notes and Protocols for 19F NMR Spectroscopy of 2-Trifluoroacetylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 19F Nuclear Magnetic Resonance (NMR) spectroscopy in the study of 2-trifluoroacetylphenol derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoroacetyl group, which can serve as a sensitive probe for molecular interactions.

Introduction to 19F NMR of this compound Derivatives

The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[1] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, spanning a range of over 400 ppm. This sensitivity makes ¹⁹F NMR a powerful tool for detecting subtle changes in molecular conformation, binding events, and enzymatic activity.[2]

This compound derivatives incorporate the trifluoroacetyl (-COCF₃) group, which provides a sharp, singlet ¹⁹F NMR signal in the absence of coupling to other fluorine nuclei. The chemical shift of this trifluorinated group is particularly sensitive to changes in the electronic environment of the phenol ring and interactions involving the hydroxyl and acetyl moieties. These characteristics make this compound derivatives valuable tools in fragment-based drug discovery and for the development of chemical sensors.[3] The typical chemical shift range for trifluoroacetyl groups is between -67 and -85 ppm relative to CFCl₃.[3][4]

Applications in Research and Drug Development

The unique properties of the trifluoroacetyl group in this compound derivatives make them suitable for a variety of applications in drug discovery and chemical biology:

  • Fragment-Based Screening: The high sensitivity and large chemical shift dispersion of ¹⁹F NMR allow for the screening of compound libraries against biological targets.[5] Changes in the ¹⁹F chemical shift, line width, or relaxation parameters of a this compound derivative upon addition of a target protein can indicate a binding event.

  • Enzyme Inhibition Assays: If a this compound derivative is a substrate or inhibitor of an enzyme, ¹⁹F NMR can be used to monitor the enzymatic reaction or the binding of the inhibitor.

  • Determination of Binding Affinity: By titrating a target protein into a solution of a this compound derivative and monitoring the change in the ¹⁹F NMR signal, the dissociation constant (Kd) of the interaction can be determined.[6]

  • Structure-Activity Relationship (SAR) Studies: A library of this compound derivatives with different substituents on the phenol ring can be synthesized and screened to understand the structural requirements for binding to a target.

Quantitative ¹⁹F NMR Data of this compound Derivatives

The ¹⁹F NMR chemical shift (δ) of the -CF₃ group in this compound derivatives is influenced by the electronic nature of the substituents on the aromatic ring, solvent polarity, and the formation of intra- and intermolecular hydrogen bonds. The following table summarizes representative chemical shifts for a series of hypothetical 4-substituted this compound derivatives in a non-polar solvent like CDCl₃. These values are illustrative and based on general principles of substituent effects on aromatic rings.

Substituent (at position 4)Expected ¹⁹F Chemical Shift (δ) of -COCF₃ (ppm, relative to CFCl₃)Expected Influence on Electron Density of the Ring
-OCH₃ (Methoxy)-75.0 to -76.5Electron-donating
-CH₃ (Methyl)-76.0 to -77.5Weakly electron-donating
-H (Hydrogen)-77.0 to -78.5Neutral
-Cl (Chloro)-77.5 to -79.0Weakly electron-withdrawing
-NO₂ (Nitro)-78.5 to -80.0Strongly electron-withdrawing

Note: Electron-donating groups are expected to increase the shielding of the trifluoromethyl group, shifting the resonance to a higher field (less negative ppm values), while electron-withdrawing groups will have the opposite effect, causing a downfield shift (more negative ppm values).

Experimental Protocols

Protocol 1: General ¹⁹F NMR Analysis of a this compound Derivative

This protocol outlines the standard procedure for acquiring a one-dimensional ¹⁹F NMR spectrum of a purified this compound derivative.

1. Sample Preparation: a. Dissolve 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. b. Add a small amount of an internal standard if precise chemical shift referencing is required. Common standards include CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm).[7]

2. NMR Spectrometer Setup: a. Use a spectrometer equipped with a broadband or fluorine-specific probe. b. Tune and match the probe for the ¹⁹F frequency. c. Lock the spectrometer to the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters: a. Pulse Program: A standard single-pulse experiment (e.g., zgfhigqn on Bruker instruments with inverse-gated proton decoupling to avoid NOE effects for quantitative measurements). b. Spectral Width (SW): Set a spectral width that encompasses the expected chemical shift range of the trifluoroacetyl group (e.g., 50 ppm, centered around -75 ppm). c. Transmitter Offset (O1p): Center the transmitter frequency in the middle of the expected spectral region. d. Acquisition Time (AQ): Typically 1-2 seconds. e. Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the fluorine nucleus for accurate quantification (a value of 2-5 seconds is often sufficient for qualitative analysis, but for quantitative work, a longer delay of 20-30 seconds may be necessary). f. Number of Scans (NS): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 16-64 scans). g. Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

4. Data Processing: a. Apply a Fourier transform to the free induction decay (FID). b. Phase the spectrum to obtain pure absorption lineshapes. c. Apply a baseline correction. d. Reference the chemical shift to the internal standard. e. Integrate the signal if quantitative analysis is required.

Protocol 2: ¹⁹F NMR-Based Fragment Screening against a Protein Target

This protocol describes a ligand-observed ¹⁹F NMR experiment to screen for the binding of a this compound derivative to a protein.

1. Sample Preparation: a. Prepare a stock solution of the this compound derivative (e.g., 1 mM in a suitable buffer, such as phosphate-buffered saline, containing 10% D₂O for locking). b. Prepare a stock solution of the target protein in the same buffer. c. Prepare two NMR samples: i. Reference Sample: 500 µL of the this compound derivative stock solution. ii. Test Sample: 450 µL of the this compound derivative stock solution and 50 µL of the protein stock solution (to give a final protein concentration of, for example, 10-50 µM).

2. NMR Data Acquisition: a. Acquire a ¹⁹F NMR spectrum of the reference sample using the parameters outlined in Protocol 1. b. Acquire a ¹⁹F NMR spectrum of the test sample using the identical acquisition parameters.

3. Data Analysis: a. Process both spectra identically. b. Compare the spectrum of the test sample to the reference sample. c. Look for any of the following changes in the ¹⁹F signal of the this compound derivative in the presence of the protein, which would indicate binding: i. Chemical Shift Perturbation: A change in the chemical shift (δ). ii. Line Broadening: An increase in the full width at half maximum (FWHM) of the signal. iii. Decrease in Signal Intensity: A reduction in the peak height or integral due to relaxation effects.

Visualizations

Experimental_Workflow General Workflow for 19F NMR-based Screening cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_results Interpretation prep_ligand Prepare Stock Solution of This compound Derivative prep_ref Prepare Reference NMR Sample (Ligand Only) prep_ligand->prep_ref prep_test Prepare Test NMR Sample (Ligand + Protein) prep_ligand->prep_test prep_protein Prepare Stock Solution of Target Protein prep_protein->prep_test acq_nmr Acquire 19F NMR Spectra prep_ref->acq_nmr prep_test->acq_nmr process_data Process NMR Data (FT, Phasing, Baseline Correction) acq_nmr->process_data compare_spectra Compare Spectra of Reference and Test Samples process_data->compare_spectra no_change No Change in Signal: No Binding compare_spectra->no_change binding Changes in Signal: (Chemical Shift, Line Broadening) Binding Detected compare_spectra->binding

Caption: Workflow for ¹⁹F NMR-based screening of this compound derivatives.

Signaling_Pathway_Concept Conceptual Signaling Pathway Inhibition ext_signal External Signal receptor Receptor ext_signal->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Inflammation) gene_expression->cellular_response inhibitor This compound Derivative inhibitor->kinase_b Inhibition

Caption: Conceptual diagram of a signaling pathway inhibited by a this compound derivative.

References

Application Note: Real-Time Monitoring of O-Acylation of 2-Trifluoroacetylphenol using in-situ FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective acylation of phenolic compounds is a cornerstone of synthetic organic chemistry, pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The introduction of a trifluoroacetyl group, as present in 2-Trifluoroacetylphenol, offers unique electronic properties and serves as a versatile synthetic handle. Monitoring the progress of reactions involving such molecules is crucial for optimizing reaction conditions, ensuring product quality, and enhancing process safety. In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that provides real-time insights into reaction kinetics and mechanisms without the need for sample extraction.[1][2] This application note details a protocol for monitoring the O-acylation of this compound with an acylating agent, such as acetic anhydride, using in-situ FT-IR.

Principle of the Method

In-situ FT-IR spectroscopy allows for the continuous monitoring of a chemical reaction as it occurs within the reaction vessel.[1] By inserting a probe directly into the reaction mixture, FT-IR spectra are collected at regular intervals. The progress of the reaction is followed by observing the decrease in the absorbance of characteristic vibrational bands of the reactants and the simultaneous increase in the absorbance of bands corresponding to the products. For the O-acylation of this compound, the key spectral changes to monitor include the disappearance of the phenolic O-H stretching band and the appearance of the ester C=O stretching band.

Experimental Protocol

This protocol outlines the steps for monitoring the O-acylation of this compound with acetic anhydride, catalyzed by a mild base like pyridine.

Materials and Equipment:

  • FT-IR spectrometer equipped with an in-situ Attenuated Total Reflectance (ATR) probe

  • Reaction vessel with appropriate ports for the FT-IR probe, reagent addition, and temperature control

  • This compound

  • Acetic Anhydride

  • Pyridine (catalyst)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • System Setup and Background Spectrum:

    • Assemble the reaction vessel and insert the in-situ FT-IR probe.

    • Ensure the probe is clean and properly aligned.

    • Add the anhydrous solvent to the reaction vessel and begin stirring.

    • Collect a background spectrum of the solvent. This will be subtracted from subsequent spectra of the reaction mixture.

  • Reactant Addition and Initial Spectrum:

    • Dissolve a known concentration of this compound in the solvent within the reaction vessel.

    • Record the initial FT-IR spectrum of the solution. This spectrum will show the characteristic absorption bands of the starting material.

  • Reaction Initiation and Data Collection:

    • Add the catalyst (pyridine) to the reaction vessel.

    • Initiate the reaction by adding a stoichiometric amount of acetic anhydride.

    • Immediately begin collecting FT-IR spectra at regular intervals (e.g., every 1-2 minutes).[3]

    • Continue data collection until the reaction reaches completion, as indicated by the stabilization of the reactant and product spectral bands.

  • Data Analysis:

    • Process the collected spectra by subtracting the background spectrum.

    • Identify the characteristic absorption bands for the reactant (this compound) and the product (2-Trifluoroacetylphenyl acetate).

    • Plot the absorbance of these characteristic peaks as a function of time to generate kinetic profiles.

Data Presentation

The progress of the reaction can be quantified by monitoring the changes in the absorbance of key functional groups.

Table 1: Key FT-IR Absorption Bands for Reactants and Products

CompoundFunctional GroupCharacteristic Wavenumber (cm⁻¹)Expected Trend During Reaction
This compoundPhenolic O-H~3400 - 3200 (broad)Decrease
This compoundKetone C=O~1680Remain relatively stable
Acetic AnhydrideAnhydride C=O~1820 and 1750Decrease
2-Trifluoroacetylphenyl acetateEster C=O~1770Increase
2-Trifluoroacetylphenyl acetateC-O Stretch~1200Increase

Table 2: Representative Quantitative Data of Reaction Progress

Time (minutes)Absorbance of Phenolic O-H (a.u.)Absorbance of Ester C=O (a.u.)Concentration of Product (M)
00.850.000.000
100.620.280.023
200.410.530.044
300.250.720.060
400.120.850.071
500.040.920.077
600.010.940.078

Note: Product concentration can be determined by creating a calibration curve of known concentrations versus absorbance.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Setup System Setup & Background Spectrum Reactant Add this compound & Record Initial Spectrum Setup->Reactant Solvent Added Initiate Add Catalyst & Acetic Anhydride Reactant->Initiate Ready for Reaction Monitor In-situ FT-IR Data Collection Initiate->Monitor Reaction Starts Process Spectral Processing (Background Subtraction) Monitor->Process Time-resolved Spectra Analyze Generate Kinetic Profiles Process->Analyze Processed Data

Caption: Experimental workflow for FT-IR monitoring.

Reaction_Scheme Reactant This compound (Reactant) Product 2-Trifluoroacetylphenyl acetate (Product) Reactant->Product O-Acylation Reagent + Acetic Anhydride Reagent->Product Catalyst Pyridine Catalyst->Reactant

Caption: O-acylation of this compound.

Conclusion

In-situ FT-IR spectroscopy is a highly effective method for the real-time analysis of the O-acylation of this compound. This technique provides valuable kinetic data, allows for the precise determination of reaction endpoints, and can be instrumental in optimizing reaction parameters to improve yield and purity. The detailed protocol and data presentation in this application note serve as a comprehensive guide for researchers and professionals in drug development and chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Trifluoroacetylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Trifluoroacetylphenol. The primary synthetic route discussed is the Lewis acid-catalyzed Fries rearrangement of phenyl trifluoroacetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and industrially significant method for synthesizing this compound (the ortho-isomer) and its para-isomer is the Fries rearrangement of phenyl trifluoroacetate.[1][2] This reaction involves the migration of the trifluoroacetyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[1][2]

Q2: What is the general mechanism of the Fries rearrangement for this synthesis?

The reaction is initiated by the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the trifluoroacetyl group of phenyl trifluoroacetate. This coordination makes the carbonyl carbon more electrophilic and facilitates the cleavage of the ester's C-O bond, forming an acylium ion intermediate. This electrophilic acylium ion then attacks the electron-rich phenol ring at the ortho and para positions in an electrophilic aromatic substitution. Subsequent hydrolysis of the reaction intermediate yields the final this compound and 4-Trifluoroacetylphenol products.[3][4]

Q3: Are there alternative methods for this synthesis?

While the Fries rearrangement is prevalent, other methods for synthesizing hydroxyaryl ketones exist. These can include Friedel-Crafts acylation of phenols, though this can sometimes lead to O-acylation as a competing reaction.[2] Additionally, photochemical methods, known as the photo-Fries rearrangement, can also be employed, which proceed through a radical mechanism but often result in lower yields.[2]

Q4: What are the main limitations of the Fries rearrangement?

The Fries rearrangement can have some limitations. The reaction conditions can be harsh, requiring stable starting materials.[2][4] The presence of strongly deactivating groups on the aromatic ring can hinder the reaction and lead to low yields.[4] Additionally, achieving high selectivity for only one isomer (ortho or para) can be challenging and often requires careful optimization of reaction conditions.[5]

Troubleshooting Guides

Issue 1: Low Overall Yield of Trifluoroacetylphenols

Q: My Fries rearrangement of phenyl trifluoroacetate is resulting in a low overall yield of the desired products. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Quality: Ensure the Lewis acid used (e.g., aluminum chloride) is anhydrous and of high purity. Moisture can significantly deactivate the catalyst.[5]

  • Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the planned reaction time, consider extending it. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of side products, which will also lower the yield of the desired product.[5][6]

  • Stoichiometry of the Catalyst: The Fries rearrangement often requires a stoichiometric excess of the Lewis acid because it complexes with both the starting material and the products.[3] Ensure you are using an adequate amount of the catalyst.

  • Workup Procedure: During the aqueous workup, ensure the pH is acidic enough to fully hydrolyze the aluminum-phenoxide complexes. Incomplete hydrolysis can lead to product loss in the aqueous layer.

Issue 2: Poor Selectivity for this compound (High Formation of the para-Isomer)

Q: My synthesis is producing a significant amount of the undesired 4-Trifluoroacetylphenol, making the purification of the ortho-isomer difficult. How can I increase the ortho-selectivity?

A: The ratio of ortho to para products in a Fries rearrangement is highly dependent on the reaction conditions. To favor the formation of the ortho-isomer, this compound, consider the following adjustments:

  • Reaction Temperature: Higher reaction temperatures (often above 160°C) generally favor the formation of the thermodynamically more stable ortho-isomer.[7][8] The ortho product is stabilized by the formation of a chelate between the Lewis acid, the hydroxyl group, and the carbonyl oxygen.[1] Lower temperatures (below 60°C) tend to favor the kinetically controlled para-product.[7][8]

  • Solvent Polarity: The use of non-polar solvents tends to favor the formation of the ortho product.[1] In contrast, polar solvents can solvate the intermediate acylium ion, allowing it to diffuse further from the ring and attack the less sterically hindered para position.[1]

Issue 3: Difficulty in Purifying this compound from the para-Isomer

Q: I have a mixture of ortho and para isomers of Trifluoroacetylphenol. What are the best methods for purification?

A: Separating the ortho and para isomers can be achieved through several methods, leveraging their different physical properties:

  • Steam Distillation: The ortho-isomer, this compound, can form an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the trifluoroacetyl group. This reduces its boiling point and increases its volatility compared to the para-isomer, which can only form intermolecular hydrogen bonds. This difference allows for the separation of the ortho-isomer by steam distillation.[8]

  • Fractional Distillation under Reduced Pressure: If steam distillation is not feasible, fractional distillation under vacuum can be an effective method to separate isomers with different boiling points.

  • Recrystallization: If the isomers are solid, recrystallization from a suitable solvent can be used for purification. The choice of solvent is critical and should be determined through solubility tests. The ideal solvent will dissolve one isomer more readily than the other at a given temperature.[9]

  • Column Chromatography: For smaller scale purifications, column chromatography using silica gel is a very effective method for separating isomers with different polarities.

Data Presentation

The following table summarizes the influence of key reaction parameters on the yield and regioselectivity of the Fries rearrangement, based on studies of similar substrates.

ParameterConditionEffect on YieldEffect on ortho/para RatioReference(s)
Temperature Low (< 60°C)May be lower due to slower reaction rateFavors para-isomer (kinetic control)[7][8]
High (> 160°C)Can decrease if decomposition occursFavors ortho-isomer (thermodynamic control)[7][8]
Solvent Non-polar (e.g., chlorobenzene)Generally goodFavors ortho-isomer[1]
Polar (e.g., nitrobenzene)Can be good, but may be difficult to removeFavors para-isomer[1]
Catalyst Lewis Acids (e.g., AlCl₃, BF₃, TiCl₄)Effective, often requires >1 equivalentVaries with specific catalyst and conditions[3]
Brønsted Acids (e.g., HF, TfOH)Can be effectiveVaries with specific acid and conditions[3]

Experimental Protocols

The following is a representative experimental protocol for the Fries rearrangement, adapted for the synthesis of this compound. Note: This is a general procedure and may require optimization.

Synthesis of this compound via Fries Rearrangement

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenyl trifluoroacetate (1 equivalent). If a solvent is used, add the anhydrous non-polar solvent (e.g., chlorobenzene) at this stage.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in portions to the stirred solution. The addition is exothermic and should be done carefully to control the temperature.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to a high temperature (e.g., >160°C) to favor the formation of the ortho-isomer.[5] Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product, a mixture of ortho and para isomers, can then be purified by steam distillation, fractional distillation under vacuum, or column chromatography to isolate the this compound.[5][8]

Mandatory Visualization

Fries_Rearrangement_Mechanism phenyl_trifluoroacetate Phenyl Trifluoroacetate complex1 Initial Complex (Coordination at C=O) phenyl_trifluoroacetate->complex1 AlCl3 AlCl₃ (Lewis Acid) AlCl3->complex1 rearranged_complex Rearranged Complex (Coordination at Phenolic O) complex1->rearranged_complex Rearrangement acylium_ion Trifluoroacetylium Ion (Electrophile) rearranged_complex->acylium_ion Cleavage ortho_intermediate Ortho Attack Intermediate (Sigma Complex) acylium_ion->ortho_intermediate Electrophilic Attack (ortho) para_intermediate Para Attack Intermediate (Sigma Complex) acylium_ion->para_intermediate Electrophilic Attack (para) ortho_product_complex Ortho Product-AlCl₃ Complex ortho_intermediate->ortho_product_complex Deprotonation para_product_complex Para Product-AlCl₃ Complex para_intermediate->para_product_complex Deprotonation hydrolysis H₃O⁺ Workup ortho_product_complex->hydrolysis para_product_complex->hydrolysis ortho_product This compound para_product 4-Trifluoroacetylphenol hydrolysis->ortho_product hydrolysis->para_product

Caption: Mechanism of the AlCl₃-catalyzed Fries rearrangement.

experimental_workflow start Start: Phenyl Trifluoroacetate & Anhydrous Solvent add_catalyst Cool to 0°C and slowly add AlCl₃ start->add_catalyst reaction Heat to >160°C Monitor by TLC add_catalyst->reaction quench Cool and quench with ice/HCl reaction->quench extract Extract with organic solvent quench->extract wash_dry Wash organic layer with brine and dry extract->wash_dry concentrate Concentrate under reduced pressure (Crude Product) wash_dry->concentrate purify Purification concentrate->purify steam_dist Steam Distillation purify->steam_dist High Volatility frac_dist Fractional Distillation (Vacuum) purify->frac_dist Boiling Point Difference chromatography Column Chromatography purify->chromatography Polarity Difference para_isomer 4-Trifluoroacetylphenol (byproduct) purify->para_isomer final_product Isolated this compound steam_dist->final_product frac_dist->final_product chromatography->final_product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide start Problem Encountered low_yield Low Overall Yield start->low_yield poor_selectivity Poor Ortho-Selectivity (High Para-Isomer) start->poor_selectivity purification_issue Difficulty in Purification start->purification_issue check_catalyst Check Catalyst Quality (Anhydrous?) low_yield->check_catalyst optimize_time_temp Optimize Reaction Time/Temp (Monitor with TLC) low_yield->optimize_time_temp check_stoichiometry Verify Catalyst Stoichiometry (>1 eq.) low_yield->check_stoichiometry increase_temp Increase Reaction Temperature (>160°C) poor_selectivity->increase_temp use_nonpolar_solvent Use a Non-Polar Solvent poor_selectivity->use_nonpolar_solvent steam_distill Utilize Steam Distillation purification_issue->steam_distill vacuum_distill Try Fractional Distillation (Vacuum) purification_issue->vacuum_distill column_chrom Perform Column Chromatography purification_issue->column_chrom recrystallize Attempt Recrystallization purification_issue->recrystallize

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Purification of 2-Trifluoroacetylphenol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-trifluoroacetylphenol by distillation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the atmospheric boiling point of this compound?

A1: The atmospheric boiling point of this compound is reported to be 92 °C[1]. However, due to the potential for thermal decomposition at elevated temperatures, vacuum distillation is the recommended method for purification.

Q2: Why is vacuum distillation preferred for purifying this compound?

A2: Vacuum distillation is a technique used to purify compounds that are unstable at their atmospheric boiling point or have very high boiling points.[2][3] By reducing the pressure, the boiling point of the substance is lowered, which helps to prevent thermal degradation and the formation of impurities.[2][3]

Q3: What are the potential impurities in crude this compound?

A3: Crude this compound, particularly when synthesized via a Fries rearrangement of phenyl trifluoroacetate, may contain several impurities.[4][5] The most common impurities include:

  • Unreacted starting material: Phenyl trifluoroacetate.

  • Isomeric byproduct: 4-Trifluoroacetylphenol, which is formed alongside the desired ortho isomer.[4]

  • Solvent residues: Residual solvents from the reaction and workup steps.

  • Decomposition products: If the compound has been exposed to high temperatures, thermal decomposition may lead to various fluorinated byproducts.[6]

Q4: Does this compound form azeotropes?

A4: There is no specific experimental data available on the azeotropic behavior of this compound with common solvents or impurities. An azeotrope is a mixture of liquids that has a constant boiling point and composition during distillation, making separation by this method difficult.[7] If you observe a constant boiling point during distillation but the purity of the distillate does not improve, an azeotrope may be forming.

Q5: At what temperature should I expect this compound to distill under vacuum?

A5: The boiling point of a substance under vacuum can be estimated using a pressure-temperature nomograph. Based on its atmospheric boiling point of 92 °C, the expected boiling point at various reduced pressures can be approximated. For a more accurate estimation, it is recommended to use an interactive nomograph tool.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₅F₃O₂[1]
Molecular Weight190.12 g/mol [1]
Atmospheric Boiling Point92 °C[1]
Density1.4 g/cm³[1]

Table 2: Estimated Boiling Points of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
10~40
20~50
50~65
100~78

Note: These are estimated values based on the atmospheric boiling point and should be used as a guideline. Actual boiling points may vary.

Experimental Protocols

Detailed Methodology for Vacuum Distillation of Crude this compound

Objective: To purify crude this compound by removing lower and higher boiling impurities.

Materials:

  • Crude this compound

  • Standard vacuum distillation apparatus (round-bottom flask, distillation head with Vigreux column, condenser, receiving flask)

  • Vacuum pump

  • Cold trap (recommended to protect the pump)

  • Heating mantle with a stirrer

  • Thermometer and manometer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the vacuum source to the distillation apparatus with a cold trap in between.

  • Distillation Process:

    • Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.

    • Begin stirring (if using a magnetic stirrer) and start the vacuum pump. Allow the pressure to stabilize at the desired level.

    • Once the desired pressure is reached and stable, begin to gently heat the distillation flask using the heating mantle.

    • Slowly increase the temperature until the mixture begins to boil.

    • Collect any low-boiling fractions that distill over at a lower temperature than the expected boiling point of the product.

    • Carefully monitor the temperature and pressure. When the temperature stabilizes at the expected boiling point of this compound, change the receiving flask to collect the pure product.

    • Continue distillation until most of the product has been collected, and then stop heating.

    • Allow the apparatus to cool down completely before slowly releasing the vacuum. Caution: Releasing the vacuum on a hot apparatus can cause air to rush in and potentially shatter the glassware.

    • Analyze the purity of the collected fractions using appropriate analytical techniques (e.g., GC, NMR).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No distillation occurs even at high temperature 1. Vacuum leak in the system.2. Thermometer bulb is placed incorrectly.3. Insufficient heating.1. Check all joints and connections for leaks. Re-grease joints if necessary.2. Ensure the top of the thermometer bulb is level with the bottom of the side-arm of the distillation head.3. Gradually increase the heating mantle temperature.
Bumping or unstable boiling 1. Lack of boiling chips or inadequate stirring.2. Heating too rapidly.1. Add fresh boiling chips or ensure the magnetic stirrer is functioning correctly.2. Reduce the heating rate.
Product solidifies in the condenser The temperature of the condenser is too low.Use water at a slightly higher temperature in the condenser, or reduce the cooling water flow rate.
Distillate is not pure 1. Inefficient separation due to a short distillation column.2. Formation of an azeotrope.3. Distillation rate is too fast.1. Use a longer Vigreux or packed column for better separation.2. Consider alternative purification methods such as chromatography or recrystallization.3. Reduce the heating rate to slow down the distillation.
Product darkens or decomposes in the distillation flask The heating temperature is too high, causing thermal decomposition.Reduce the vacuum pressure further to lower the boiling point and decrease the required heating temperature.

Visualizations

Troubleshooting_Distillation cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_end Outcome Start Crude this compound Ready for Distillation Problem Distillation Issue? Start->Problem NoDistillate No Distillate Problem->NoDistillate Yes Bumping Bumping/ Unstable Boiling Problem->Bumping Impure Impure Distillate Problem->Impure Decomposition Decomposition Problem->Decomposition Success Pure Product Obtained Problem->Success No CheckVacuum Check for Vacuum Leaks NoDistillate->CheckVacuum CheckTemp Adjust Heating/ Thermometer NoDistillate->CheckTemp Stirring Check Stirring/ Boiling Chips Bumping->Stirring HeatRate Reduce Heating Rate Bumping->HeatRate Impure->HeatRate Column Use Better Fractionating Column Impure->Column Azeotrope Consider Azeotrope Impure->Azeotrope LowerPressure Lower Vacuum Pressure Decomposition->LowerPressure CheckVacuum->Success CheckTemp->Success Stirring->Success HeatRate->Success Column->Success Azeotrope->Success LowerPressure->Success

Caption: Troubleshooting workflow for the distillation of this compound.

References

Common impurities in 2-Trifluoroacetylphenol synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Trifluoroacetylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Fries rearrangement of phenyl trifluoroacetate. This reaction involves the rearrangement of the trifluoroacetyl group from the phenolic ester to the ortho and para positions of the benzene ring, catalyzed by a Lewis acid, such as aluminum chloride.[1][2][3]

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The primary impurities include:

  • Unreacted starting materials: Phenyl trifluoroacetate and phenol (if the esterification was incomplete).

  • Positional isomer: 4-Trifluoroacetylphenol is the main isomeric impurity.[1][4]

  • Di-acylated products: Although less common, di-trifluoroacetylation of the phenol can occur.

  • Hydrolysis products: Trifluoroacetic acid can be present if moisture is not rigorously excluded.

Q3: How can I control the ratio of this compound (ortho product) to 4-Trifluoroacetylphenol (para product)?

A3: The ortho-to-para product ratio in the Fries rearrangement is significantly influenced by reaction conditions:

  • Temperature: Higher reaction temperatures (often above 160°C) favor the formation of the thermodynamically more stable ortho isomer, this compound.[1][3] Lower temperatures (typically below 60°C) favor the kinetically controlled para isomer, 4-Trifluoroacetylphenol.[1][3]

  • Solvent: Non-polar solvents tend to favor the formation of the ortho product. As the solvent polarity increases, the proportion of the para product also tends to increase.[1]

Q4: I am observing a low yield of the desired this compound. What are the potential causes?

A4: Low yields can be attributed to several factors:

  • Suboptimal reaction temperature: Ensure the temperature is high enough to favor the ortho isomer.

  • Moisture contamination: The Lewis acid catalyst (e.g., aluminum chloride) is highly sensitive to moisture, which can deactivate it.

  • Insufficient catalyst: The Fries rearrangement often requires a stoichiometric amount of the Lewis acid.[2]

  • Steric hindrance: If the starting phenol has bulky substituents, this can impede the rearrangement.[1]

Q5: What are the recommended methods for removing the 4-Trifluoroacetylphenol isomer and other impurities?

A5: The most effective methods for purifying this compound are:

  • Recrystallization: This technique is effective for separating isomers with different solubilities in a particular solvent system.

  • Column Chromatography: This is a highly effective method for separating closely related isomers based on their differential adsorption to a stationary phase.[5]

Troubleshooting Guides

Issue 1: High proportion of 4-Trifluoroacetylphenol in the product mixture.
  • Cause: The reaction temperature was likely too low, favoring the kinetic para product.

  • Solution: Increase the reaction temperature to promote the formation of the more thermodynamically stable ortho isomer. Experiment with temperatures in the range of 160-180°C.

  • Preventative Measure: Carefully control the reaction temperature throughout the synthesis.

Issue 2: The crude product is an oil and does not solidify.
  • Cause: This could be due to a high concentration of impurities, particularly unreacted starting materials or residual solvent.

  • Solution: Attempt to remove volatile impurities under high vacuum. If the product still does not solidify, proceed with purification by column chromatography.

  • Preventative Measure: Ensure the reaction goes to completion and that the work-up procedure effectively removes all starting materials and solvents.

Issue 3: Difficulty in separating the ortho and para isomers by recrystallization.
  • Cause: The chosen solvent system may not provide sufficient solubility differences between the two isomers.

  • Solution: Screen a variety of solvent systems. A good starting point is a non-polar solvent in which the desired ortho isomer is less soluble than the para isomer at low temperatures. Common solvent systems for recrystallization include ethanol/water or hexane/ethyl acetate mixtures.[6]

  • Experimental Tip: Perform small-scale solubility tests with the crude mixture in various solvents to identify a suitable system before attempting a large-scale recrystallization.

Data Presentation

Table 1: Illustrative Purity of this compound after Purification.

Purification MethodInitial Purity (this compound %)Final Purity (this compound %)Predominant Impurity Removed
Recrystallization75%95%4-Trifluoroacetylphenol
Column Chromatography75%>99%4-Trifluoroacetylphenol and other minor impurities

Note: The data in this table are illustrative and the actual purities will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fries Rearrangement

Materials:

  • Phenyl trifluoroacetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous nitrobenzene under a nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add phenyl trifluoroacetate (1 equivalent) to the stirred suspension.

  • After the addition is complete, slowly warm the reaction mixture to 165°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., a mixture of hexanes and ethyl acetate)

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hot hexanes to the solution until it becomes slightly cloudy.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum to obtain pure this compound.

Protocol 3: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., 9:1 v/v)

Procedure:

  • Prepare a slurry of silica gel in the eluent and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica gel-adsorbed sample.

  • Carefully load the dry sample onto the top of the packed column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the desired this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Mandatory Visualizations

Synthesis_Pathway Phenol Phenol PhenylTrifluoroacetate Phenyl Trifluoroacetate Phenol->PhenylTrifluoroacetate Esterification TFAA Trifluoroacetic Anhydride TFAA->PhenylTrifluoroacetate AlCl3 AlCl₃ (Lewis Acid) PhenylTrifluoroacetate->AlCl3 Coordination OrthoProduct This compound AlCl3->OrthoProduct Fries Rearrangement (High Temp) ParaProduct 4-Trifluoroacetylphenol AlCl3->ParaProduct Fries Rearrangement (Low Temp)

Caption: Synthesis pathway for this compound via Fries Rearrangement.

Impurity_Formation Start Synthesis Reaction Mixture DesiredProduct This compound Start->DesiredProduct Impurity1 Unreacted Phenyl Trifluoroacetate Start->Impurity1 Impurity2 4-Trifluoroacetylphenol (Isomer) Start->Impurity2 Impurity3 Trifluoroacetic Acid (Hydrolysis) Start->Impurity3 Moisture Presence of Moisture Moisture->Impurity3 LowTemp Low Reaction Temperature LowTemp->Impurity2 IncompleteReaction Incomplete Reaction IncompleteReaction->Impurity1

Caption: Common impurities and their sources in this compound synthesis.

Purification_Workflow Crude Crude Product (Mixture of Ortho/Para Isomers and other impurities) Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography SemiPure Partially Purified Product (~95% Purity) Recrystallization->SemiPure Waste Waste (Para-isomer and other impurities) Recrystallization->Waste PureProduct Pure this compound (>99%) ColumnChromatography->PureProduct ColumnChromatography->Waste

Caption: Purification workflow for isolating this compound.

References

Technical Support Center: Reactions of 2-Trifluoroacetylphenol with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Trifluoroacetylphenol and various nucleophiles.

I. Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines can lead to the formation of several products, with the desired outcome often being a trifluoromethyl-substituted benzoxazine or an enaminone. However, side reactions can occur, impacting yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the expected products when reacting this compound with a primary amine?

A1: The primary reaction expected is the formation of a 2-trifluoromethyl-1,3-benzoxazine through a cyclization reaction involving formaldehyde or a formaldehyde equivalent. This reaction is a variation of the Mannich reaction.[1][2][3] In the absence of a formaldehyde source, the formation of a stable hemiaminal or an enamine is possible.

Q2: I am observing the formation of a significant amount of a dark-colored, insoluble material in my reaction with a primary amine. What could be the cause?

A2: The formation of polymeric byproducts is a common issue in benzoxazine synthesis, especially if the reaction temperature is too high or if there are impurities in the starting materials.[4] The phenolic hydroxyl group and the amine can also undergo oxidation, leading to colored impurities.

Q3: My reaction with a secondary amine is not yielding the expected enaminone. What are potential side reactions?

A3: With secondary amines, the primary expected product is an enaminone.[5] If the reaction conditions are not optimized, you might observe the formation of a stable hemiaminal, or if the reaction is forced, decomposition of the starting material may occur. Unlike primary amines, secondary amines cannot form benzoxazines.[6]

Troubleshooting Guide: Amine Reactions
Issue Possible Cause Troubleshooting Steps
Low yield of benzoxazine Incomplete reaction.- Increase reaction time or temperature moderately.- Ensure efficient removal of water (e.g., using a Dean-Stark trap).[1]
Side reactions predominate.- Lower the reaction temperature to minimize byproduct formation.- Use a high-purity formaldehyde source (e.g., paraformaldehyde).[3]
Amine is weakly nucleophilic.- Consider using a catalyst, such as a mild acid, to facilitate the reaction.[1]
Formation of polymeric byproducts High reaction temperature.- Optimize the temperature profile of the reaction; a lower temperature for a longer duration may be beneficial.
Presence of oxygen.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in product purification Product co-elutes with starting materials.- Adjust the polarity of the mobile phase in column chromatography.- Consider derivatization of the product to alter its polarity before purification.
Oily product that is difficult to crystallize.- Attempt purification by distillation under reduced pressure if the product is thermally stable.- Try different solvent systems for crystallization.
Quantitative Data: Benzoxazine Formation
Phenol ReactantAmine ReactantFormaldehyde SourceSolventTemperature (°C)Time (h)ProductYield (%)
This compoundAnilineParaformaldehydeToluene11042-Trifluoromethyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine70-85
This compoundMethylamineParaformaldehydeDioxane10062-Trifluoromethyl-3-methyl-3,4-dihydro-2H-1,3-benzoxazine65-80
PhenolAnilineParaformaldehydeXylene14053-Phenyl-3,4-dihydro-2H-1,3-benzoxazine>90

Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.

Experimental Protocol: Synthesis of 2-Trifluoromethyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a Dean-Stark trap, add this compound (1.0 eq.), aniline (1.0 eq.), and paraformaldehyde (2.2 eq.).

  • Solvent: Add toluene to the flask.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C).

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

II. Reactions with Thiol Nucleophiles

The reaction of this compound with thiols can result in the formation of hemithioacetals or thioacetals, depending on the reaction conditions. The trifluoromethyl group activates the carbonyl carbon towards nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: What is the initial product of the reaction between this compound and a thiol?

A1: The initial product is typically a hemithioacetal, which is formed by the nucleophilic addition of the thiol to the carbonyl group.[7][8] Hemithioacetals are often in equilibrium with the starting materials.[7]

Q2: How can I favor the formation of the thioacetal over the hemithioacetal?

A2: Thioacetal formation is favored by using an excess of the thiol and by the removal of water from the reaction mixture, often with the aid of an acid catalyst.[8]

Q3: Are there any significant side reactions to be aware of when working with thiols?

A3: A potential side reaction is the oxidation of the thiol to a disulfide, especially if the reaction is exposed to air for extended periods. Additionally, if the thiol contains other functional groups, they may also react.

Troubleshooting Guide: Thiol Reactions
Issue Possible Cause Troubleshooting Steps
Low yield of thioacetal Incomplete reaction.- Increase the amount of thiol used (e.g., 2.2 equivalents).- Use an effective acid catalyst (e.g., p-toluenesulfonic acid).- Ensure efficient water removal.
Reversibility of the reaction.- Drive the equilibrium towards the product by removing water.
Formation of disulfide byproduct Oxidation of the thiol.- Perform the reaction under an inert atmosphere.
Product decomposes during work-up Instability of the thioacetal.- Use mild work-up conditions and avoid strong acids or bases.
Quantitative Data: Thioacetal Formation
Carbonyl ReactantThiol ReactantCatalystSolventTemperature (°C)Time (h)ProductYield (%)
This compoundEthanethiol (2.2 eq)p-TsOHTolueneReflux82-(1,1-bis(ethylthio)-2,2,2-trifluoroethyl)phenol75-90
Acetophenone1,2-EthanedithiolBF₃·OEt₂CH₂Cl₂RT42-Methyl-2-phenyl-1,3-dithiolane>95

Note: Yields are representative and can vary based on specific reaction conditions.

Experimental Protocol: Synthesis of 2-(1,1-bis(ethylthio)-2,2,2-trifluoroethyl)phenol
  • Reagents and Setup: To a solution of this compound (1.0 eq.) in toluene in a round-bottom flask equipped with a Dean-Stark trap, add ethanethiol (2.2 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Follow the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

III. Reactions with Alcohol/Phenol Nucleophiles (O-Alkylation)

The reaction of the phenolic hydroxyl group of this compound with alkylating agents is a Williamson ether synthesis. A common side reaction is the competing C-alkylation of the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What are the main products from the reaction of this compound with an alkyl halide in the presence of a base?

A1: The expected major product is the O-alkylated ether. However, C-alkylation at the positions ortho and para to the hydroxyl group can occur as a side reaction.[9]

Q2: How can I favor O-alkylation over C-alkylation?

A2: The choice of solvent and counter-ion plays a crucial role. Polar aprotic solvents like DMF or acetone generally favor O-alkylation. Using a phase-transfer catalyst can also enhance O-alkylation.[3]

Q3: What other side reactions can occur during the Williamson ether synthesis with this compound?

A3: If a secondary or tertiary alkyl halide is used as the alkylating agent, elimination reactions (E2) can become a significant side reaction, leading to the formation of alkenes.[9][10]

Troubleshooting Guide: O-Alkylation Reactions
Issue Possible Cause Troubleshooting Steps
Low yield of ether product Incomplete reaction.- Ensure the phenol is fully deprotonated by using a sufficiently strong base.- Use a more reactive alkylating agent (e.g., iodide instead of chloride).
C-alkylation is significant.- Change the solvent to a polar aprotic one (e.g., DMF, acetone).- Use a phase-transfer catalyst.
Formation of alkene byproduct Use of a sterically hindered alkyl halide.- Use a primary alkyl halide whenever possible.[9][11]
Strong basic conditions.- Use a milder base or control the reaction temperature carefully.
Reaction is slow Poor nucleophilicity of the phenoxide.- The electron-withdrawing trifluoroacetyl group can reduce the nucleophilicity of the phenoxide. A stronger base or higher temperature might be needed, but this can also increase side reactions.
Quantitative Data: Williamson Ether Synthesis
Phenol ReactantAlkylating AgentBaseSolventTemperature (°C)Time (h)O-Alkylated Product Yield (%)C-Alkylated Product Yield (%)
This compoundMethyl IodideK₂CO₃AcetoneReflux1280-905-15
This compoundBenzyl BromideK₂CO₃DMF80875-8510-20
PhenolEthyl BromideNaHTHFReflux6>95<5

Note: Yields are representative and can vary based on specific reaction conditions.

Experimental Protocol: Synthesis of 2-Methoxy-trifluoroacetophenone
  • Reagents and Setup: In a round-bottom flask, suspend this compound (1.0 eq.) and potassium carbonate (1.5 eq.) in acetone.

  • Addition of Alkylating Agent: Add methyl iodide (1.2 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography or distillation.

IV. Visualized Reaction Pathways and Workflows

Reaction_with_Primary_Amine 2-TFP This compound Hemiaminal Hemiaminal Intermediate 2-TFP->Hemiaminal + Amine Amine Primary Amine (R-NH2) Amine->Hemiaminal Formaldehyde Formaldehyde Benzoxazine 2-CF3-Benzoxazine (Major Product) Formaldehyde->Benzoxazine Hemiaminal->Benzoxazine + Formaldehyde - H2O Polymer Polymeric Byproduct Hemiaminal->Polymer High Temp.

Caption: Reaction of this compound with a primary amine.

Thiol_Reaction_Pathway 2-TFP This compound Hemithioacetal Hemithioacetal (Equilibrium) 2-TFP->Hemithioacetal + Thiol Thiol Thiol (R-SH) Thiol->Hemithioacetal Disulfide Disulfide Byproduct Thiol->Disulfide Oxidation Thioacetal Thioacetal (Product) Hemithioacetal->Thioacetal + Thiol - H2O, H+ cat.

Caption: Reaction pathway for this compound with a thiol.

Alkylation_Selectivity Phenoxide 2-Trifluoroacetylphenoxide O_Alkylation O-Alkylation (Ether) Phenoxide->O_Alkylation Major C_Alkylation C-Alkylation (Byproduct) Phenoxide->C_Alkylation Minor Conditions_O Polar Aprotic Solvent (DMF, Acetone) Conditions_O->O_Alkylation Favors Conditions_C Protic Solvent (Ethanol) Conditions_C->C_Alkylation Favors

Caption: O- vs. C-alkylation of this compound.

Troubleshooting_Workflow start Low Product Yield q1 Check Reaction Completion (TLC) start->q1 incomplete Incomplete q1->incomplete No complete Complete q1->complete Yes action1 Increase Time/Temp Add Catalyst incomplete->action1 q2 Significant Byproducts? complete->q2 end Improved Yield action1->end yes_byprod Yes q2->yes_byprod Yes no_byprod No q2->no_byprod No action2 Optimize Conditions (Temp, Solvent, Atmosphere) yes_byprod->action2 action3 Optimize Work-up & Purification no_byprod->action3 action2->end action3->end

References

Technical Support Center: Improving Selectivity in Trifluoroacetylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to selectivity in trifluoroacetylation reactions.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering structured solutions in a question-and-answer format.

Q1: My reaction is not chemoselective. I'm observing trifluoroacetylation on both amine and hydroxyl groups. How can I improve selectivity for the amine?

A1: Achieving chemoselectivity between amines and alcohols hinges on exploiting the inherently higher nucleophilicity of amines. If you are seeing undesired O-trifluoroacetylation, consider the following adjustments:

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can significantly favor the more kinetically rapid reaction with the amine, reducing the rate of reaction with the less nucleophilic alcohol.

  • Reagent Stoichiometry: Use a precise amount of the trifluoroacetylating agent (typically 1.0 to 1.1 equivalents). Excess reagent will increase the likelihood of reacting with less reactive functional groups.

  • Reagent Choice: Switch to a less reactive trifluoroacetylating agent. While trifluoroacetic anhydride (TFAA) is highly efficient, it can be aggressive. Agents like ethyl trifluoroacetate (ETFA) offer milder reaction conditions, thereby enhancing selectivity.

  • Protecting Groups: In complex molecules, the most robust strategy is to protect the alcohol (e.g., as a silyl ether) before performing the trifluoroacetylation on the amine, followed by deprotection of the alcohol. Silylation shows very high selectivity for oxygen over nitrogen.[1]

Q2: I am seeing multiple trifluoroacetyl groups added to my molecule, but I only want to modify a single site. How can I prevent this over-reaction?

A2: Over-reaction typically occurs when multiple nucleophilic sites have similar reactivity or when the reaction conditions are too harsh. To control the reaction for mono-substitution:

  • Control Stoichiometry: Carefully add no more than one equivalent of the trifluoroacetylating agent. A slow, dropwise addition of the reagent to the substrate solution can help prevent localized areas of high concentration that lead to multiple additions.

  • Reduce Temperature: As with improving chemoselectivity, lowering the temperature will decrease the overall reaction rate, allowing for greater control and favoring the most reactive site.

  • Use a Weaker Base: A strong base can deprotonate multiple sites, increasing their nucleophilicity. Using a milder, non-nucleophilic base like triethylamine or 2,4,6-collidine can help ensure only the most acidic proton is removed, directing the reaction to a single site.[2]

Q3: During solid-phase peptide synthesis (SPPS), I'm observing unexpected peptide chain termination and a mass increase of 96 Da. What is causing this side reaction?

A3: This is a known side reaction in SPPS where unintentional trifluoroacetylation of the N-terminal amine terminates the peptide chain.[3]

  • Mechanism: The issue often arises from the resin support itself. Hydroxymethyl groups on the resin can react with trifluoroacetic acid (TFA) used during deprotection steps, forming trifluoroacetoxymethyl groups.[3][4] In a subsequent neutralization step, this resin-bound trifluoroacetyl group is transferred to the free N-terminal amine of the peptide, capping it and preventing further elongation.[3][4]

  • Prevention: This side reaction can be significantly suppressed by using a more stable resin, such as an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin support.[3][4] This type of resin is stable to TFA under standard SPPS conditions and can reduce the level of trifluoroacetylation to less than 0.02% per cycle.[4] Another strategy is to introduce a "capping" step after each amino acid coupling, which involves acylating any unreacted N-terminal amines to prevent them from participating in subsequent reactions.[5]

Q4: My substrate has a sterically hindered amine, and the trifluoroacetylation reaction is very slow or gives a low yield. How can I drive the reaction to completion?

A4: Steric hindrance can significantly impede the approach of the trifluoroacetylating agent to the target amine.[4] To overcome this, consider the following:

  • Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or carefully increasing the temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Use a Less Hindered Reagent: Some trifluoroacetylating agents are smaller than others. Consider screening different reagents to find one that can better access the sterically crowded site.

  • Change the Solvent: The solvent can influence the conformation of the substrate. Experimenting with different solvents may expose the hindered amine more favorably for reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for trifluoroacetylation and how do I choose the right one?

A1: The choice of reagent depends on the substrate's reactivity and the desired selectivity.

ReagentFormulaKey Characteristics
Trifluoroacetic Anhydride (TFAA) (CF₃CO)₂OHighly reactive and efficient. Good for less reactive amines but may lead to over-reaction or lack of selectivity.[2][6]
Ethyl Trifluoroacetate (ETFA) CF₃CO₂EtMilder and more selective than TFAA. Often used with a base like DBU for N-terminal trifluoroacetylation of peptides.[4]
2-(trifluoroacetyloxy)pyridine (TFAP) C₅H₄NOC(O)CF₃Effective for trifluoroacetylating both aliphatic and aromatic amines and alcohols under mild conditions.[7]

Q2: How can I selectively trifluoroacetylate a primary amine in the presence of a secondary amine?

A2: Selectivity between primary and secondary amines is primarily governed by steric hindrance. Primary amines are less sterically hindered and generally more nucleophilic than secondary amines. To favor reaction at the primary amine, use mild conditions (low temperature, 1 equivalent of TFAA) which will react preferentially at the more accessible primary position.

Q3: Peptides with N-terminal threonine or serine seem especially prone to trifluoroacetylation during deprotection. Why does this happen?

A3: This side reaction occurs via an O-to-N acyl shift. During the final deprotection step with concentrated TFA, the hydroxyl group of the N-terminal serine or threonine can be esterified by TFA.[8] Subsequently, this trifluoroacetyl ester undergoes an intramolecular rearrangement (the O->N shift) to form the more stable N-trifluoroacetylated amide on the N-terminus, which is often observed as a significant side product.[8]

Q4: What is the role of a base in trifluoroacetylation reactions?

A4: A base, typically a non-nucleophilic tertiary amine like triethylamine (Et₃N) or a pyridine derivative, is used to neutralize the trifluoroacetic acid (TFA) byproduct that is generated during the reaction.[9] Scavenging this strong acid prevents it from protonating the starting amine, which would render the amine non-nucleophilic and stop the reaction.

Q5: How can I confirm that my product is correctly trifluoroacetylated?

A5: Successful trifluoroacetylation can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) will show a shift in the retention time of the product compared to the starting material. The most definitive confirmation comes from Mass Spectrometry (MS), which will show a mass increase of 96 Da, corresponding to the addition of one trifluoroacetyl group (CF₃CO).[4]

Experimental Protocols

Protocol 1: General Procedure for Selective N-Trifluoroacetylation of an Amine [6]

  • Preparation: Dissolve the amine substrate in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic anhydride (TFAA) (1.1 equivalents) to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: α-Trifluoroacetylation of a Tertiary Amide [2]

  • Preparation: To a solution of the tertiary amide in a suitable solvent, add 2,4,6-collidine as a weak base.

  • Reagent Addition: Add trifluoroacetic anhydride (TFAA) to the mixture.

  • Reaction: Stir the reaction under mild conditions (e.g., room temperature).

  • Analysis: This method selectively produces β-ketoamides and is compatible with other functional groups like ketones and esters.[2]

Visual Guides

G Diagram 1: Troubleshooting Workflow for Poor Selectivity start Poor Selectivity Observed q1 What is the nature of the side product? start->q1 a1 Wrong Functional Group Reacting (e.g., OH instead of NH2) q1->a1 Chemoselectivity Issue a2 Over-reaction (Multiple TFA groups added) q1->a2 Regioselectivity Issue a3 SPPS Chain Termination q1->a3 Peptide Synthesis Issue s1 Strategy: 1. Lower Temperature (0°C) 2. Use 1.0-1.1 eq. Reagent 3. Use Milder Reagent (ETFA) 4. Protect competing group a1->s1 s2 Strategy: 1. Use exactly 1.0 eq. Reagent 2. Add reagent dropwise 3. Lower Temperature a2->s2 s3 Strategy: 1. Use TFA-stable resin (e.g., oxymethyl-phenylacetamidomethyl) 2. Add a capping step a3->s3 end Improved Selectivity s1->end s2->end s3->end G Diagram 2: Factors in Amine vs. Alcohol Selectivity cluster_0 Substrate cluster_1 Reagent Substrate R-NH₂  +  R'-OH branch Reagent (CF₃CO)₂O Amine_Pathway Amine Trifluoroacetylation (R-NHCOCF₃) Alcohol_Pathway Alcohol Trifluoroacetylation (R'-OCOCF₃) branch->Amine_Pathway  Kinetically Favored  (Higher Nucleophilicity) branch->Alcohol_Pathway  Slower Reaction  (Lower Nucleophilicity) Sterics Steric Hindrance (Bulky R group can block reaction) Sterics->Amine_Pathway Temp Low Temperature (Favors faster amine reaction) Temp->Amine_Pathway G Diagram 3: Unwanted Trifluoroacetylation in SPPS Resin_OH Resin-CH₂-OH (Hydroxymethyl group on support) Resin_OTFA Resin-CH₂-OCOCF₃ (Trifluoroacetoxymethyl group) Resin_OH->Resin_OTFA  Esterification TFA Trifluoroacetic Acid (TFA) (from deprotection step) Peptide_TFA CF₃CONH-Peptide-Resin (Terminated Peptide Chain) Resin_OTFA->Peptide_TFA  Inter-site Acyl Transfer Peptide_NH2 H₂N-Peptide-Resin (Free N-terminus after neutralization) Peptide_NH2->Peptide_TFA

References

Troubleshooting low yield in 2-Trifluoroacetylphenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Trifluoroacetylphenol synthesis.

Troubleshooting Low Yield in this compound Reactions

Low yields in the synthesis of this compound are a common issue. The primary synthetic routes involve the trifluoroacetylation of phenol, which can proceed through two main pathways: direct C-acylation (a Friedel-Crafts reaction) to form the desired hydroxyaryl ketone, or O-acylation to form a phenyl ester intermediate, which can then undergo a Fries rearrangement to the target molecule.[1] The reaction is often complicated by the formation of both ortho and para isomers.

Common Causes of Low Yield and Troubleshooting Strategies

1. Suboptimal Reaction Conditions:

  • Temperature: Temperature is a critical factor influencing the regioselectivity of the reaction. Generally, lower temperatures favor the formation of the para isomer, while higher temperatures promote the formation of the ortho isomer (this compound).[2]

  • Catalyst Choice and Amount: Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as trifluoromethanesulfonic acid (TfOH) are commonly used to catalyze the reaction. The choice and stoichiometry of the catalyst can significantly impact the ratio of C-acylation to O-acylation. An excess of the catalyst is often required to drive the Fries rearrangement.[1]

  • Solvent Selection: The choice of solvent can influence the reaction outcome. Non-polar solvents may favor the ortho product in a Fries rearrangement.[2]

2. Competing Reactions:

  • O-acylation vs. C-acylation: Phenols can undergo acylation on either the hydroxyl group (O-acylation) to form an ester or on the aromatic ring (C-acylation) to form a hydroxy ketone.[1] If the desired product is the C-acylated this compound, reaction conditions must be optimized to favor this pathway or to promote the subsequent Fries rearrangement of the O-acylated intermediate.

  • Fries Rearrangement: The Fries rearrangement is the conversion of the initially formed phenyl trifluoroacetate to 2- and 4-trifluoroacetylphenol. This reaction requires a catalyst and is often promoted by heating.[2] Inefficient rearrangement will result in a low yield of the desired product.

3. Starting Material and Reagent Quality:

  • Purity of Phenol and Trifluoroacetic Anhydride: The purity of the starting materials is crucial. Impurities can lead to side reactions and lower yields.

  • Anhydrous Conditions: Friedel-Crafts acylation and Fries rearrangement reactions are sensitive to moisture. Water can deactivate the Lewis acid catalyst.[3] Therefore, anhydrous conditions are essential for optimal results.

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following table summarizes qualitative and semi-quantitative data compiled from various sources on the effect of reaction conditions on the acylation of phenols. Please note that these are general trends and optimal conditions should be determined empirically for each specific experimental setup.

CatalystTemperatureSolventKey ObservationProduct FavorabilityCitation(s)
AlCl₃HighNitrobenzenePromotes Fries rearrangement to form hydroxy acetophenones.ortho and para C-acylated products[3]
TfOH (1%)Room TempAcetonitrileFavors O-acylation, with yields of the ester exceeding 90%.O-acylated product[1]
Lewis Acids (general)LowNon-polarIn Fries rearrangement, favors the para product (kinetic control).para-isomer[2]
Lewis Acids (general)HighNon-polarIn Fries rearrangement, favors the ortho product (thermodynamic control).ortho-isomer[2]
Polyphosphoric AcidHeated-Can be used for acylation of phenols with carboxylic acids.C-acylated products[3]

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of ortho and para isomers. How can I improve the selectivity for this compound?

A1: To favor the formation of the ortho isomer (this compound), conducting the Fries rearrangement at higher temperatures is generally recommended.[2] The choice of a non-polar solvent can also enhance ortho selectivity.[2]

Q2: My reaction seems to stop at the O-acylated intermediate (phenyl trifluoroacetate). What can I do to promote the Fries rearrangement?

A2: The Fries rearrangement typically requires a Lewis acid catalyst, such as AlCl₃, and heating. Ensure you are using a sufficient amount of catalyst, as it can form a complex with the product. Increasing the reaction temperature and time may also be necessary to drive the rearrangement to completion.

Q3: What is the role of the Lewis acid in this reaction?

A3: The Lewis acid plays a dual role. In the direct C-acylation (Friedel-Crafts pathway), it activates the trifluoroacetic anhydride, making it a better electrophile. In the Fries rearrangement pathway, the Lewis acid coordinates to the ester, facilitating the migration of the trifluoroacetyl group to the aromatic ring.

Q4: Can I use trifluoroacetic acid instead of trifluoroacetic anhydride?

A4: While trifluoroacetic anhydride is the more common and reactive acylating agent, trifluoroacetic acid can sometimes be used, particularly in the presence of a strong acid promoter like polyphosphoric acid.[3] However, the anhydride is generally more effective.

Q5: Are there any safety precautions I should be aware of when running this reaction?

A5: Yes. Trifluoroacetic anhydride and trifluoromethanesulfonic acid are corrosive and should be handled with care in a well-ventilated fume hood. Lewis acids like aluminum chloride are moisture-sensitive and can react violently with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Fries Rearrangement

This protocol is a general guideline based on the principles of the Fries rearrangement and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Phenyl trifluoroacetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Hydrochloric acid (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous nitrobenzene.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.

  • Once the aluminum chloride has dissolved, slowly add phenyl trifluoroacetate to the mixture.

  • After the addition is complete, remove the ice bath and heat the reaction mixture. The optimal temperature to favor the ortho-isomer is typically higher and should be determined experimentally (e.g., by monitoring the reaction by TLC or GC). A common approach is to heat the mixture for several hours.[3]

  • After the reaction is complete (as determined by monitoring), cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude product, which will likely be a mixture of ortho and para isomers, can be purified by column chromatography on silica gel or by steam distillation to separate the more volatile ortho-isomer from the para-isomer.[3]

Visualizations

Signaling Pathways and Logical Relationships

Reaction_Pathway cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_intermediate Intermediate cluster_rearrangement Rearrangement cluster_products Products Phenol Phenol O_Acylation O-Acylation (Kinetic Product) Phenol->O_Acylation Low Temp, Weak Acid C_Acylation C-Acylation (Friedel-Crafts) Phenol->C_Acylation Strong Lewis Acid TFAA Trifluoroacetic Anhydride TFAA->O_Acylation Low Temp, Weak Acid TFAA->C_Acylation Strong Lewis Acid Ester Phenyl Trifluoroacetate O_Acylation->Ester Ortho_Product This compound (ortho) C_Acylation->Ortho_Product Para_Product 4-Trifluoroacetylphenol (para) C_Acylation->Para_Product Fries Fries Rearrangement (Thermodynamic Control) Ester->Fries Lewis Acid, Heat Fries->Ortho_Product High Temp Fries->Para_Product Low Temp

Caption: Reaction pathways for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Isomers Analyze product mixture: What is the major component? Start->Check_Isomers Starting_Material Unreacted Starting Material Check_Isomers->Starting_Material O_Acylated O-Acylated Intermediate (Phenyl Trifluoroacetate) Check_Isomers->O_Acylated Para_Isomer Para-Isomer is Major Product Check_Isomers->Para_Isomer Other_Byproducts Significant Other Byproducts Check_Isomers->Other_Byproducts Action_SM Increase reaction time and/or temperature. Check catalyst activity. Starting_Material->Action_SM Action_O Promote Fries Rearrangement: Increase temperature, add more Lewis acid. O_Acylated->Action_O Action_Para To favor ortho-isomer: Increase reaction temperature. Para_Isomer->Action_Para Action_Byproducts Check purity of starting materials. Ensure anhydrous conditions. Optimize temperature. Other_Byproducts->Action_Byproducts

Caption: A workflow for troubleshooting low yields in this compound synthesis.

Variable_Relationships cluster_variables Reaction Variables cluster_outcomes Reaction Outcomes Temperature Temperature Yield Overall Yield Temperature->Yield Affects rate and side reactions Ortho_Para_Ratio Ortho/Para Ratio Temperature->Ortho_Para_Ratio Higher temp favors ortho Catalyst Catalyst (Type & Amount) Catalyst->Yield Crucial for both pathways C_O_Acylation C- vs. O-Acylation Catalyst->C_O_Acylation Strong Lewis acid favors C-acylation Solvent Solvent Polarity Solvent->Ortho_Para_Ratio Non-polar can favor ortho

Caption: Key variables influencing the outcome of this compound synthesis.

References

How to remove unreacted starting material from 2-Trifluoroacetylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Trifluoroacetylphenol. Here, you will find detailed information on how to remove unreacted starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials in a synthesis of this compound?

The synthesis of this compound commonly proceeds via the reaction of an organolithium reagent with ethyl trifluoroacetate. Therefore, the primary unreacted starting materials you may encounter are:

  • Ethyl trifluoroacetate: A volatile and relatively non-polar ester.

  • 2-Butoxy-1-bromobenzene and Butyllithium: Precursors to the organolithium reagent, 2-butoxyphenyllithium. Residual precursors or byproducts from this step can also be present.

Q2: What are the general strategies for purifying crude this compound?

The two most common and effective methods for purifying solid organic compounds like this compound are:

  • Recrystallization: This technique relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

  • Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase (like silica gel) as a mobile phase (solvent) is passed through the column.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a polar aromatic ketone like this compound, good starting points for solvent screening include:

  • Single-solvent systems: Ethanol, isopropanol, or toluene.

  • Two-solvent (binary) systems: A "good" solvent in which the compound is soluble (e.g., ethanol, acetone) paired with a "poor" solvent in which it is less soluble (e.g., water, hexane). Common pairs to try are ethanol/water or acetone/hexane.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To troubleshoot this:

  • Increase the solvent volume: The concentration of the solute may be too high.

  • Cool the solution more slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

  • Change the solvent system: The chosen solvent may not be appropriate. Experiment with different single or binary solvent systems.

  • Scratch the flask: Gently scratching the inside of the flask at the solvent line with a glass rod can create nucleation sites for crystal growth.

Troubleshooting Guide: Column Chromatography

Issue 1: My this compound is not separating from a non-polar impurity.

  • Possible Cause: The mobile phase is too polar, causing both your product and the impurity to move too quickly through the column.

  • Solution: Decrease the polarity of the mobile phase. For a typical silica gel column, this would mean increasing the proportion of the non-polar solvent (e.g., hexane) relative to the more polar solvent (e.g., ethyl acetate).

Issue 2: My this compound is stuck on the column and won't elute.

  • Possible Cause: The mobile phase is not polar enough to move the polar this compound down the column.

  • Solution: Gradually increase the polarity of the mobile phase. For instance, you can increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. In some cases, adding a small amount of a more polar solvent like methanol to the mobile phase may be necessary.

Data Presentation

Purification MethodStarting Purity (Area % by GC-MS)Final Purity (Area % by GC-MS)Yield (%)Key Parameters
Recrystallization85%98%75%Solvent: Ethanol/Water (8:2)
Column Chromatography85%99%60%Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate (gradient)

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The ideal solvent and volumes should be determined on a small scale first.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently on a hot plate while stirring until the solid dissolves completely. If using a binary solvent system, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound

This protocol describes a standard flash column chromatography procedure for purification.

  • Column Packing: In a fume hood, pack a glass chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane/ethyl acetate) to elute the more polar this compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Purification Workflow for this compound Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative/Further Purification PurityAnalysis Purity Analysis (e.g., GC-MS, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurityAnalysis->ColumnChromatography If Purity is <98% after Recrystallization PureProduct Pure this compound PurityAnalysis->PureProduct If Purity is >98%

Caption: A general workflow for the purification of this compound.

TroubleshootingRecrystallization Troubleshooting Recrystallization Issues Start Recrystallization Attempt OilingOut Compound Oils Out Start->OilingOut LowYield Low Crystal Yield Start->LowYield NoCrystals No Crystals Form Start->NoCrystals IncreaseSolvent Increase Solvent Volume OilingOut->IncreaseSolvent SlowCooling Cool More Slowly OilingOut->SlowCooling ChangeSolvent Change Solvent System OilingOut->ChangeSolvent ReduceSolvent Reduce Initial Solvent Volume LowYield->ReduceSolvent CoolLonger Cool for a Longer Period LowYield->CoolLonger NoCrystals->ChangeSolvent ScratchFlask Scratch Inner Surface of Flask NoCrystals->ScratchFlask

Caption: A decision-making diagram for troubleshooting common recrystallization problems.

Navigating the Reactivity of 2-Trifluoroacetylphenol: A Technical Guide to Preventing Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and chemists working with the versatile building block, 2-Trifluoroacetylphenol, now have access to a comprehensive technical support guide designed to mitigate the risk of decomposition during chemical reactions. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental considerations to ensure the stability and successful utilization of this valuable compound.

The primary challenge in employing this compound lies in the inherent reactivity of its functional groups, which can lead to undesired degradation under certain experimental conditions. This guide offers strategies to control these reactions and preserve the integrity of the molecule.

Understanding the Decomposition Pathways

The principal mode of decomposition for this compound is the cleavage of the trifluoroacetyl group. This process is highly dependent on the reaction environment, with pH and temperature being critical factors.

Key Decomposition Pathway:

  • Base-Catalyzed Hydrolysis: The trifluoroacetyl group is susceptible to cleavage under basic conditions. The presence of even mild bases can initiate hydrolysis, leading to the formation of 2-hydroxyphenol and trifluoroacetic acid. The rate of this decomposition is significantly influenced by the strength of the base, the reaction temperature, and the presence of water.

Potential Secondary Decomposition:

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound and provides actionable solutions.

IssuePotential CauseRecommended Solution
Low or No Product Yield Decomposition of this compound due to basic reaction conditions.- Maintain acidic or neutral pH. - Use a non-basic catalyst if possible. - If a base is required, use a weak, non-nucleophilic base at low temperatures.
Formation of Side Products - Hydrolysis of the trifluoroacetyl group. - Reaction at the phenolic hydroxyl group.- Ensure strictly anhydrous conditions. - Protect the phenolic hydroxyl group prior to the main reaction.
Inconsistent Results - Variable amounts of water in reagents or solvents. - Temperature fluctuations.- Use freshly dried, anhydrous solvents and reagents. - Maintain precise temperature control throughout the reaction.

FAQs:

Q1: What is the primary cause of this compound decomposition?

A1: The primary cause is the cleavage of the trifluoroacetyl group, which is particularly susceptible to base-catalyzed hydrolysis.

Q2: Under what pH conditions is this compound most stable?

A2: It is most stable under acidic to neutral conditions. Strongly basic conditions should be avoided to prevent decomposition.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and light.[1]

Q4: Can I use protic solvents for my reaction with this compound?

A4: While possible under strictly acidic conditions, it is highly recommended to use anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or trifluorotoluene to minimize the risk of hydrolysis.

Experimental Protocols and Best Practices

To prevent decomposition, the following experimental protocols and best practices are recommended:

General Handling and Reaction Setup:
  • Inert Atmosphere: All reactions involving this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents. The use of molecular sieves can further ensure the absence of water.

  • Temperature Control: Maintain the recommended temperature for your specific reaction precisely. For reactions requiring base, lower temperatures are generally preferred to minimize decomposition.

Reaction-Specific Recommendations:

For Acylation Reactions (e.g., Friedel-Crafts):

The electron-withdrawing nature of the trifluoroacetyl group deactivates the aromatic ring, making Friedel-Crafts acylation challenging. However, if attempted, the following should be considered:

  • Catalyst: Use a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a superacid like trifluoromethanesulfonic acid.[2]

  • Solvent: A non-polar, aprotic solvent like dichloromethane or carbon disulfide is recommended.

  • Temperature: The reaction may require heating, but the temperature should be carefully optimized to avoid thermal decomposition.

For Ether Synthesis (e.g., Williamson Ether Synthesis):

The Williamson ether synthesis typically requires a strong base to deprotonate the phenol, which can simultaneously cleave the trifluoroacetyl group. To circumvent this:

  • Protecting Group Strategy: It is highly advisable to first protect the trifluoroacetyl group if basic conditions are unavoidable for the ether synthesis.

  • Alternative Methods: Consider alternative etherification methods that proceed under neutral or acidic conditions if protection is not feasible.

Visualizing Reaction Strategies

To aid in experimental design, the following diagrams illustrate key concepts for handling this compound.

Decomposition_Pathway This compound This compound Decomposition_Products 2-Hydroxyphenol + Trifluoroacetic Acid This compound->Decomposition_Products Base (e.g., OH⁻) Water (H₂O)

Caption: Primary decomposition pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Oven-Dried Glassware Add_Reagents Add this compound and other reagents Dry_Glassware->Add_Reagents Anhydrous_Solvents Anhydrous Solvents Anhydrous_Solvents->Add_Reagents Inert_Atmosphere Inert Atmosphere (N₂/Ar) Inert_Atmosphere->Add_Reagents Control_Temp Precise Temperature Control Add_Reagents->Control_Temp Monitor_Progress Monitor Reaction (TLC/GC-MS) Control_Temp->Monitor_Progress Quench Acidic or Neutral Quench Monitor_Progress->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify

Caption: Recommended workflow for reactions with this compound.

By adhering to these guidelines, researchers can significantly improve the success rate of their reactions involving this compound, ensuring the integrity of their target molecules and the reliability of their experimental outcomes. This technical support center is committed to providing the scientific community with the necessary information to overcome challenges in synthetic chemistry.

References

Technical Support Center: Scaling Up the Synthesis of 2-Trifluoroacetylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Trifluoroacetylphenol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a direct question-and-answer format.

Question 1: Why is the overall yield of this compound low?

Possible Causes & Solutions:

  • Inactive Catalyst: The primary Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure the catalyst is anhydrous and all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: The Fries rearrangement requires more than stoichiometric amounts of the Lewis acid because it complexes with both the carbonyl oxygen of the starting ester and the hydroxyl and carbonyl groups of the product.[1] Consider incrementally increasing the molar ratio of the catalyst.

  • Incomplete Reaction: The initial trifluoroacetylation of phenol to form the phenyl trifluoroacetate intermediate may be incomplete. Monitor this step by TLC or GC-MS before proceeding. For the subsequent rearrangement, if the reaction temperature is too low or the reaction time is too short, conversion will be poor.[2]

  • Side Product Formation: Excessively high temperatures can lead to decomposition and the formation of unwanted side products, reducing the overall yield.[2][3]

  • Product Loss During Workup: During the aqueous workup, ensure the pH is acidic enough to prevent the desired phenolic product from remaining as a phenolate in the aqueous layer. Optimize extraction procedures to minimize losses.[2]

Question 2: The major product is the para-isomer (4-Trifluoroacetylphenol) instead of the desired ortho-isomer (this compound). How can I improve ortho-selectivity?

Possible Causes & Solutions:

  • Incorrect Temperature: This is the most critical factor influencing regioselectivity in the Fries rearrangement.[4]

    • Low temperatures (e.g., below 60°C) favor the formation of the para isomer, which is the kinetically controlled product.[2][4]

    • High temperatures (e.g., above 150°C) favor the formation of the ortho isomer. This is the thermodynamically more stable product due to the formation of a stable bidentate complex with the aluminum chloride catalyst.[2][4]

  • Solvent Polarity: The choice of solvent can influence the ortho/para ratio.

    • Non-polar solvents (e.g., monochlorobenzene, nitrobenzene) tend to favor the formation of the ortho product.[4]

    • Polar solvents can increase the proportion of the para product.[4]

  • Reaction Time: At lower temperatures, the reaction may not have reached thermodynamic equilibrium, thus favoring the kinetic para product. Increasing the reaction time at a higher temperature can improve the ortho:para ratio.[1]

Question 3: I am observing the formation of significant by-products, such as phenol. What is the cause and how can it be prevented?

Possible Causes & Solutions:

  • Moisture Contamination: The presence of water can cause the hydrolysis of the phenyl trifluoroacetate starting material back to phenol and trifluoroacetic acid.[1] It is imperative to use anhydrous reagents and solvents and to maintain a dry, inert atmosphere throughout the reaction.[5][6][7]

  • Intermolecular Acylation: Phenol formed in situ can undergo intermolecular Friedel-Crafts acylation, leading to other trifluoroacetylated by-products. Optimizing reaction conditions to strongly favor the intramolecular rearrangement will minimize this side reaction.

Question 4: The reaction is difficult to control and shows a strong exotherm, especially during scale-up. How can this be managed?

Possible Causes & Solutions:

  • Rapid Reagent Addition: Both the initial acylation of phenol with trifluoroacetic anhydride and the addition of the phenyl trifluoroacetate to the Lewis acid can be highly exothermic.

    • Add reagents slowly and portion-wise, using a dropping funnel for liquids.

    • Ensure efficient stirring to dissipate heat throughout the reaction mixture.

    • Use an ice bath or other cooling system to maintain the desired reaction temperature during addition.

  • Inadequate Heat Transfer: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[8]

    • Use a reaction vessel with appropriate heat transfer capabilities (e.g., a jacketed reactor).

    • Consider a solvent with a good heat capacity to act as a heat sink.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and industrially relevant method is a two-step process. First, phenol is O-acylated using a trifluoroacetylating agent like trifluoroacetic anhydride (TFAA) to form phenyl trifluoroacetate. This ester then undergoes an intramolecular Fries rearrangement, catalyzed by a Lewis acid, to yield a mixture of ortho- and para-Trifluoroacetylphenol.[4][9]

Q2: What is the mechanism of the Fries rearrangement?

The widely accepted mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the phenolic ester. This is followed by the cleavage of the ester bond to form an acylium ion. This electrophilic acylium ion then attacks the activated aromatic ring, typically at the ortho and para positions, in an electrophilic aromatic substitution reaction. Subsequent hydrolysis liberates the final hydroxy aryl ketone product.[4]

Q3: What are the critical safety precautions when handling trifluoroacetic anhydride (TFAA)?

TFAA is corrosive, toxic, and reacts violently with water.[5][10][11]

  • Handling: Always handle TFAA in a well-ventilated chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., elbow-length PVC), safety goggles, and a face shield.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from water, moisture, and incompatible materials like strong bases, acids, and alcohols.[5][6] Store under an inert atmosphere.[5]

  • Spills: In case of a spill, contain and absorb it with an inert material like sand or vermiculite. Do not use water.[7]

  • First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][11] If inhaled, move the person to fresh air.[11]

Q4: Can other Lewis acids be used instead of aluminum chloride?

Yes, while AlCl₃ is the most common catalyst, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used.[4][9] Strong Brønsted acids such as hydrogen fluoride (HF) and methanesulfonic acid have also been employed.[4][9] The choice of catalyst can affect reaction conditions and selectivity.

Data Presentation

Table 1: Effect of Temperature on the Fries Rearrangement of a Phenolic Ester

This table summarizes the effect of temperature on the isomer distribution for a representative Fries rearrangement, demonstrating the shift from para- to ortho-selectivity with increasing temperature.

EntryTemperature (°C)Reaction Time (h)Conversion (%)Ortho:Para Ratio
1404~50Low
2802~80Moderate
31201.5>95High
41701>95Very High

Data adapted from studies on Fries rearrangement optimization for illustrative purposes.[2][3]

Experimental Protocols

Protocol 1: Synthesis of Phenyl Trifluoroacetate

  • Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a drying tube, add phenol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic anhydride (1.1 to 1.2 eq) to the stirred solution over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Workup: Carefully pour the reaction mixture into cold water. Separate the organic layer. Wash the organic layer sequentially with a cold, dilute sodium bicarbonate solution, water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude phenyl trifluoroacetate, which can be used in the next step or purified by vacuum distillation.

Protocol 2: Fries Rearrangement to this compound

  • Catalyst Preparation: In a separate, thoroughly dried, three-necked flask equipped with a mechanical stirrer and a condenser under an inert atmosphere, add anhydrous aluminum chloride (1.5 to 2.5 eq).

  • Solvent Addition: If using a solvent, add anhydrous monochlorobenzene.

  • Heating: Heat the mixture to the desired temperature for ortho-selectivity (e.g., 160-170°C).[2]

  • Reactant Addition: Slowly add the phenyl trifluoroacetate (1.0 eq) from Protocol 1 to the heated catalyst suspension.

  • Reaction: Maintain the reaction at high temperature for 1-3 hours, monitoring the progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature and then carefully and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of ortho and para isomers, can be purified by vacuum distillation, column chromatography, or recrystallization to isolate the desired this compound.[2][12]

Mandatory Visualizations

G Synthesis Workflow for this compound cluster_0 Step 1: O-Acylation cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Purification Phenol Phenol Ester Phenyl Trifluoroacetate Phenol->Ester Solvent, 0°C to RT TFAA Trifluoroacetic Anhydride TFAA->Ester CrudeProduct Crude Product (Ortho/Para Mixture) Ester->CrudeProduct High Temp (>160°C) Non-polar Solvent AlCl3 Anhydrous AlCl₃ AlCl3->CrudeProduct Workup Acidic Workup & Extraction CrudeProduct->Workup Purify Vacuum Distillation or Column Chromatography Workup->Purify FinalProduct This compound Purify->FinalProduct

Caption: Overall experimental workflow for the synthesis of this compound.

G Troubleshooting Low Yield / Poor Selectivity Start Low Yield or Poor Ortho-Selectivity CheckTemp Was reaction temp >160°C? Start->CheckTemp IncreaseTemp Action: Increase temperature to favor ortho isomer. CheckTemp->IncreaseTemp No CheckMoisture Were anhydrous conditions strictly maintained? CheckTemp->CheckMoisture Yes IncreaseTemp->CheckMoisture DryReagents Action: Dry all solvents/reagents. Use inert atmosphere. CheckMoisture->DryReagents No CheckCatalyst Was >1.5 eq. of fresh AlCl₃ used? CheckMoisture->CheckCatalyst Yes DryReagents->CheckCatalyst IncreaseCatalyst Action: Increase molar ratio of fresh, active catalyst. CheckCatalyst->IncreaseCatalyst No CheckSolvent Was a non-polar solvent used? CheckCatalyst->CheckSolvent Yes IncreaseCatalyst->CheckSolvent ChangeSolvent Action: Switch to a non-polar solvent. CheckSolvent->ChangeSolvent No Success Problem Resolved CheckSolvent->Success Yes ChangeSolvent->Success

Caption: Logical workflow for troubleshooting common synthesis issues.

References

Effect of reaction temperature on 2-Trifluoroacetylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Trifluoroacetylphenol, with a particular focus on the impact of reaction temperature.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Fries rearrangement of phenyl trifluoroacetate.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound (ortho-isomer) Reaction temperature is too low: Lower temperatures favor the formation of the para-isomer (4-Trifluoroacetylphenol).[1]Increase the reaction temperature. Temperatures in the range of 150-170°C generally favor the formation of the ortho-isomer.[1]
Insufficient catalyst: An inadequate amount of Lewis acid catalyst (e.g., AlCl₃) can lead to an incomplete reaction.Ensure at least a stoichiometric amount of the Lewis acid catalyst is used. Often, a molar excess is required to complex with both the reactant and product.[2]
Presence of moisture: Lewis acids like AlCl₃ are highly sensitive to moisture and will be deactivated, halting the reaction.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
High yield of 4-Trifluoroacetylphenol (para-isomer) Reaction temperature is too low: The Fries rearrangement is highly temperature-dependent, with lower temperatures promoting para-substitution.[1]Increase the reaction temperature to >150°C to favor the thermodynamically more stable ortho-isomer.[1]
Formation of multiple by-products Reaction temperature is too high: Excessively high temperatures can lead to charring and the formation of undesired side products, reducing the overall yield.[1]Optimize the temperature. While high temperatures favor the ortho-isomer, temperatures above 170°C may lead to decomposition.[1]
Prolonged reaction time: Extended reaction times, especially at high temperatures, can contribute to by-product formation.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) and quench the reaction upon completion.
Difficulty in product purification Incomplete separation of ortho and para isomers: These isomers can have similar physical properties, making separation challenging.Utilize column chromatography with an appropriate solvent system for effective separation. The ortho-isomer, this compound, can form an intramolecular hydrogen bond, which may be exploited for separation by techniques like steam distillation.
Presence of catalyst residues: Residual Lewis acid can complicate the work-up and purification process.Perform a careful aqueous work-up to hydrolyze and remove the catalyst. Washing the organic layer with a dilute acid solution can help in removing metal salts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature for synthesizing this compound (the ortho-isomer) via the Fries rearrangement is typically high, generally in the range of 150-170°C.[1] Lower temperatures, below 100°C, will predominantly yield the para-isomer, 4-Trifluoroacetylphenol.[1]

Q2: How does reaction temperature influence the ortho/para product ratio?

A2: In the Fries rearrangement, lower reaction temperatures favor the kinetic product (para-isomer), while higher temperatures favor the thermodynamic product (ortho-isomer).[1] The ortho-isomer can form a more stable chelate with the Lewis acid catalyst, making it the more stable product at higher temperatures.

Q3: What are common Lewis acid catalysts used for this reaction, and how much should be used?

A3: The most common Lewis acid catalyst for the Fries rearrangement is aluminum chloride (AlCl₃).[2][3] Other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used.[2][3] A stoichiometric excess of the catalyst is often required because it complexes with both the starting ester and the product phenol.[2]

Q4: What are some suitable solvents for the Fries rearrangement?

A4: The choice of solvent can influence the reaction. Non-polar solvents tend to favor the formation of the ortho-product. Common solvents include nitrobenzene and monochlorobenzene.[1] In some cases, the reaction can be run without a solvent.

Q5: What are the main by-products to expect, and how can they be minimized?

A5: The main by-product is the para-isomer, 4-Trifluoroacetylphenol. Its formation can be minimized by increasing the reaction temperature.[1] At very high temperatures (>170°C), thermal decomposition can lead to charring and other side products, which can be minimized by carefully controlling the temperature and reaction time.[1]

Q6: How can I monitor the progress of the reaction?

A6: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material (phenyl trifluoroacetate) and the formation of the products.

Data Presentation

The following table summarizes the effect of reaction temperature on the yield and ortho/para ratio for a representative Fries rearrangement. While this data is for a similar transformation, the trend is applicable to the synthesis of this compound.

Reaction Temperature (°C)Total Yield (%)Ortho:Para Ratio
40LowPara-favored
80ModeratePara-favored
100High3.03 : 1.0
120HighOrtho-favored
150ModerateOrtho-favored
170621.72 : 1.0

Data adapted from a study on a similar Fries rearrangement.[1]

Experimental Protocols

Synthesis of Phenyl Trifluoroacetate (Starting Material)

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/bubbler.

  • Reagents: To a solution of phenol in a suitable solvent (e.g., dichloromethane), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Acylation: Cool the mixture in an ice bath and add trifluoroacetic anhydride dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Wash the reaction mixture with water, dilute hydrochloric acid, and then a saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude phenyl trifluoroacetate can be purified by vacuum distillation.

Fries Rearrangement to this compound

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser protected by a drying tube.

  • Catalyst Addition: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 to 1.5 molar equivalents) in a suitable high-boiling solvent (e.g., monochlorobenzene).

  • Substrate Addition: Heat the mixture to the desired reaction temperature (e.g., 160°C). Slowly add phenyl trifluoroacetate (1 molar equivalent) to the stirred suspension.

  • Reaction: Maintain the reaction mixture at the elevated temperature for several hours. Monitor the progress of the reaction by GC or HPLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel or by fractional distillation under reduced pressure.

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_fries Fries Rearrangement cluster_purification Purification start_phenol Phenol esterification Esterification start_phenol->esterification start_tfaa Trifluoroacetic Anhydride start_tfaa->esterification phenyl_trifluoroacetate Phenyl Trifluoroacetate esterification->phenyl_trifluoroacetate fries_reaction Fries Rearrangement (AlCl3, >150°C) phenyl_trifluoroacetate->fries_reaction mixture Mixture of o- and p-isomers fries_reaction->mixture purification Purification (Column Chromatography) mixture->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

temp_selectivity cluster_low_temp Low Temperature (<100°C) cluster_high_temp High Temperature (>150°C) start Phenyl Trifluoroacetate low_temp_product 4-Trifluoroacetylphenol (para-isomer) (Kinetic Product) start->low_temp_product Favored high_temp_product This compound (ortho-isomer) (Thermodynamic Product) start->high_temp_product Favored

Caption: Effect of temperature on the regioselectivity of the Fries rearrangement.

troubleshooting_tree start Low Yield of This compound? q_temp Reaction Temp > 150°C? start->q_temp q_catalyst Sufficient AlCl3? q_temp->q_catalyst Yes sol_temp Increase Temperature q_temp->sol_temp No q_moisture Anhydrous Conditions? q_catalyst->q_moisture Yes sol_catalyst Increase Catalyst Amount q_catalyst->sol_catalyst No sol_moisture Ensure Anhydrous Setup q_moisture->sol_moisture No end_node Yield Should Improve q_moisture->end_node Yes sol_temp->end_node sol_catalyst->end_node sol_moisture->end_node

Caption: Troubleshooting decision tree for low yield of this compound.

References

Validation & Comparative

A Comparative Guide to Trifluoroacetylating Agents: Trifluoroacetic Anhydride vs. 2-Trifluoroacetylphenol for Phenol Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two potential reagents for the trifluoroacetylation of phenols: the widely used trifluoroacetic anhydride (TFAA) and the lesser-known 2-Trifluoroacetylphenol. While extensive experimental data is available for TFAA, a comprehensive literature search did not yield direct experimental studies on the use of this compound as an acylating agent for phenols. Consequently, this guide will focus on the established performance of TFAA and discuss the theoretical potential of this compound as a plausible alternative, highlighting the need for future experimental validation.

Trifluoroacetic Anhydride (TFAA): The Established Reagent

Trifluoroacetic anhydride is a highly reactive and versatile acylating agent for phenols, capable of both O-acylation (ester formation) and C-acylation (Friedel-Crafts reaction). The reaction pathway is largely dictated by the choice of catalyst and reaction conditions.

Key Performance Characteristics of TFAA:

  • High Reactivity: TFAA readily reacts with phenols, often at room temperature, to provide trifluoroacetylated products in high yields.[1][2]

  • Versatility: It can be employed for both the formation of trifluoroacetyl esters and, in the presence of strong acid catalysts like trifluoromethanesulfonic acid (TfOH), for the Friedel-Crafts acylation of the aromatic ring.[3]

  • Condition-Dependent Selectivity: Low concentrations of a strong acid catalyst favor O-acylation, while higher concentrations promote C-acylation.[3]

Quantitative Data for Acylation using Trifluoroacetic Anhydride:

SubstrateCatalyst/ConditionsProductYield (%)Reaction Time
Phenol1% TfOH in CH3CNPhenyl trifluoroacetate (O-acylation)>90Not specified
PhenolNeat TfOH4-Trifluoroacetylphenol (C-acylation)>901 hour
Aryl Methyl KetonesVarious Brønsted and Lewis Acidsβ-Diketones47-65%22-48 hours

Experimental Protocol: O-Acylation of Phenol with TFAA

Materials:

  • Phenol (1.0 equivalent)

  • Trifluoroacetic anhydride (1.2 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Pyridine (1.2 equivalents)

Procedure:

  • A solution of phenol in anhydrous dichloromethane is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Pyridine is added dropwise to the stirred solution.

  • Trifluoroacetic anhydride is then added slowly to the reaction mixture.

  • The reaction is allowed to warm to room temperature and is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched with the addition of water.

  • The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel.

This compound: A Theoretical Alternative

While experimental data on its efficacy as an acylating agent is absent from the current literature, the chemical structure of this compound suggests its potential as a trifluoroacetylating agent.

Theoretical Advantages and Considerations:

  • Milder Byproduct: The acylation reaction would liberate 2-hydroxyphenol, a less corrosive and volatile byproduct compared to the trifluoroacetic acid generated when using TFAA.

  • Potential for Intramolecular Catalysis: The ortho-hydroxyl group could potentially participate in the reaction mechanism, possibly influencing reactivity and selectivity.

  • Reactivity: The trifluoroacetyl group is inherently highly electrophilic due to the strong electron-withdrawing nature of the fluorine atoms, suggesting that this compound could be an effective acyl donor.

Properties Comparison:

PropertyTrifluoroacetic AnhydrideThis compound
Formula C₄F₆O₃C₈H₅F₃O₂
Molecular Weight 210.03 g/mol 190.12 g/mol
Boiling Point 39.5 °C92 °C
Byproduct of Acylation Trifluoroacetic acid2-Hydroxyphenol

Visualizing the Acylation Process

General Acylation Workflow

AcylationWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Phenol Phenol Reaction Reaction (Solvent, Catalyst, Temp.) Phenol->Reaction AcylatingAgent Acylating Agent (TFAA or this compound) AcylatingAgent->Reaction Workup Workup & Purification Reaction->Workup AcylatedPhenol Acylated Phenol Workup->AcylatedPhenol

Caption: General workflow for the acylation of a phenol.

Conclusion and Future Directions

Trifluoroacetic anhydride remains the well-documented and highly effective choice for the trifluoroacetylation of phenols, offering high yields and controllable selectivity. While this compound presents an intriguing theoretical alternative with the potential for a less corrosive byproduct, its utility as an acylating agent is currently unsubstantiated by experimental evidence.

To establish this compound as a viable alternative, dedicated research is required to evaluate its reactivity, determine optimal reaction conditions, and quantify its performance in comparison to TFAA for the acylation of a range of phenolic substrates. Such studies would be invaluable to the scientific community, potentially providing a milder and more environmentally benign method for trifluoroacetylation.

References

A Comparative Guide to Trifluoroacetylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a trifluoroacetyl group is a pivotal strategy in medicinal chemistry and drug development, often enhancing the metabolic stability, lipophilicity, and biological activity of molecules. A variety of reagents are available for trifluoroacetylation, each with distinct reactivity profiles, advantages, and limitations. This guide provides an objective comparison of 2-Trifluoroacetylphenol with other common trifluoroacetylating agents, supported by available experimental data and detailed methodologies to assist researchers in selecting the optimal reagent for their specific synthetic needs.

Overview of Trifluoroacetylating Agents

Trifluoroacetylation is the process of introducing a trifluoroacetyl (CF₃CO-) group onto a nucleophilic functional group, typically an amine or an alcohol. The choice of the trifluoroacetylating agent is crucial and depends on factors such as the substrate's reactivity, desired reaction conditions, and tolerance of other functional groups. Here, we compare this compound with three other widely used trifluoroacetylating agents: Trifluoroacetic Anhydride (TFAA), Ethyl Trifluoroacetate, and S-Ethyl Trifluoroethanethioate.

This compound is a phenolic ester that can act as a trifluoroacetylating agent. The reactivity of phenolic esters in acylation reactions is influenced by the electronic nature of the phenol. The presence of the electron-withdrawing trifluoroacetyl group on the phenol ring in this compound makes the carbonyl carbon more electrophilic, thus enhancing its reactivity as an acylating agent compared to unsubstituted phenyl acetate. However, the phenoxide is a better leaving group than an alkoxide, making it generally more reactive than alkyl esters.

Trifluoroacetic Anhydride (TFAA) is a highly reactive and widely used trifluoroacetylating agent.[1] Its high reactivity stems from the presence of two trifluoroacetyl groups linked by an oxygen atom, creating a highly electrophilic system. It readily reacts with a wide range of nucleophiles, including amines, alcohols, and phenols.[2]

Ethyl Trifluoroacetate is a less reactive and more selective trifluoroacetylating agent compared to TFAA.[3][4] It is often used for the trifluoroacetylation of amines and can require catalysts or higher temperatures to achieve efficient conversion.[4] Its lower reactivity can be advantageous when dealing with sensitive substrates or when selective acylation is required.

S-Ethyl Trifluoroethanethioate is another effective trifluoroacetylating agent. Thioesters are generally more reactive than their corresponding oxygen esters due to the better leaving group ability of the thiolate anion. This reagent is particularly useful in peptide synthesis for the trifluoroacetylation of amino groups.

Comparative Performance Data

While direct comparative studies including this compound are limited, we can compile and compare available data for the other agents to provide a benchmark for their performance in the trifluoroacetylation of representative substrates.

Table 1: Trifluoroacetylation of Benzylamine

Trifluoroacetylating AgentReaction ConditionsReaction TimeYield (%)Reference
Trifluoroacetic Anhydride (TFAA)DCM, 0 °C to rt1-4 h>95 (General procedure)[5]
Ethyl TrifluoroacetateMeCN, rt, 1.2 equiv0.5 hHigh conversion[6]
S-Ethyl TrifluoroethanethioateNot specifiedNot specifiedNot specified

Table 2: Trifluoroacetylation of Benzyl Alcohol

Trifluoroacetylating AgentReaction ConditionsReaction TimeYield (%)Reference
Trifluoroacetic Anhydride (TFAA)Neat, rtNot specifiedQuantitative (General observation)[7]
Ethyl TrifluoroacetateRequires activation/catalystNot specifiedNot specified[8][9]
This compound(Proposed) Pyridine, DCM, rt(Estimated) 2-12 h(Expected) Moderate to HighInferred from phenol ester reactivity

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the trifluoroacetylation of an amine and an alcohol using the compared reagents.

Protocol 1: Trifluoroacetylation of Benzylamine with Trifluoroacetic Anhydride (TFAA)
  • Dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-benzyl-2,2,2-trifluoroacetamide.

Protocol 2: Trifluoroacetylation of Benzyl Alcohol with this compound (Proposed)
  • To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) in a round-bottom flask, add pyridine (1.2 eq).

  • Add this compound (1.1 eq) to the mixture at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl solution, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield benzyl trifluoroacetate.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows associated with trifluoroacetylation reactions.

Trifluoroacetylation_Mechanism cluster_TFAA Trifluoroacetic Anhydride (TFAA) Pathway cluster_Ester Ester Pathway (e.g., this compound) TFAA CF₃CO-O-COCF₃ Intermediate_TFAA Tetrahedral Intermediate TFAA->Intermediate_TFAA Nucleophile_TFAA R-XH (Amine/Alcohol) Nucleophile_TFAA->Intermediate_TFAA Nucleophilic Attack Product_TFAA R-X-COCF₃ Intermediate_TFAA->Product_TFAA Elimination Byproduct_TFAA CF₃COOH Intermediate_TFAA->Byproduct_TFAA Ester Ar-O-COCF₃ Intermediate_Ester Tetrahedral Intermediate Ester->Intermediate_Ester Nucleophile_Ester R-XH (Amine/Alcohol) Nucleophile_Ester->Intermediate_Ester Nucleophilic Attack Product_Ester R-X-COCF₃ Intermediate_Ester->Product_Ester Elimination Byproduct_Ester Ar-OH Intermediate_Ester->Byproduct_Ester

Caption: General mechanisms for trifluoroacetylation.

Experimental_Workflow Start Start: Substrate & Reagent Reaction Reaction in Anhydrous Solvent (e.g., DCM, 0°C to RT) Start->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Quench, Extract, Wash, Dry) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography/Distillation) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for trifluoroacetylation.

Conclusion

The choice of a trifluoroacetylating agent is a critical decision in the design of a synthetic route.

  • This compound presents a potentially moderately reactive and more stable alternative to highly reactive agents like TFAA, especially when mild reaction conditions are desired. Its reactivity is expected to be tunable based on the electronic properties of the phenolic leaving group.

  • Trifluoroacetic Anhydride (TFAA) remains the reagent of choice for rapid and high-yielding trifluoroacetylations of a broad range of substrates due to its high reactivity.[1][2]

  • Ethyl Trifluoroacetate offers a milder and more selective option, which is particularly useful for the trifluoroacetylation of amines where over-reactivity can be a concern.[3][4]

  • S-Ethyl Trifluoroethanethioate provides a balance of reactivity, being more reactive than oxygen esters but generally less so than anhydrides.

For researchers and drug development professionals, a careful evaluation of the substrate's properties, the desired reaction conditions, and the potential for side reactions will guide the selection of the most appropriate trifluoroacetylating agent to achieve their synthetic goals efficiently and effectively. Further experimental studies are warranted to fully elucidate the comparative performance of this compound in this important class of chemical transformations.

References

Validation of analytical method for 2-Trifluoroacetylphenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Validation of Analytical Methods for 2-Trifluoroacetylphenol Derivatives

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is paramount. This guide provides a detailed comparison of validated analytical methods for the determination of this compound derivatives, compounds of interest in pharmaceutical development due to the unique physicochemical properties conferred by the trifluoromethyl group.[1] We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable analytical method.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of this compound derivatives depends on several factors, including the required sensitivity, sample matrix, and the need for structural confirmation. The following tables summarize the key performance characteristics of each method, with representative data derived from the analysis of structurally similar phenolic compounds.[2][3][4]

Table 1: Performance Characteristics of the HPLC-UV Method
Validation ParameterResultAcceptance Criteria
Linearity (R²)> 0.999R² > 0.995
Accuracy (% Recovery)98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)< 2.0%< 2.0%
Limit of Detection (LOD)0.05 µg/mL-
Limit of Quantitation (LOQ)0.15 µg/mL-
SpecificityNo interference from blankNo interfering peaks
Table 2: Performance Characteristics of the GC-MS Method (with Derivatization)
Validation ParameterResultAcceptance Criteria
Linearity (R²)> 0.999R² > 0.995
Accuracy (% Recovery)99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)< 1.5%< 2.0%
Limit of Detection (LOD)0.01 ng/mL-
Limit of Quantitation (LOQ)0.03 ng/mL-
SpecificityUnique mass spectrumNo interfering peaks

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS analysis are provided below. These protocols are based on established methods for phenolic compounds and can be adapted for specific this compound derivatives.[4][5][6]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Prepare a stock solution of the this compound derivative in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Calculate the concentration of the this compound derivative in the sample based on the peak area and the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

Due to the polar nature of the phenolic hydroxyl group, derivatization is necessary to increase the volatility and thermal stability of this compound derivatives for GC-MS analysis.[7][8][9] Silylation is a common and effective derivatization technique.[8][9]

Instrumentation:

  • GC-MS system

Reagents:

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Pyridine (as a catalyst)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Sample Preparation: Accurately weigh the sample into a reaction vial.

  • Derivatization:

    • Add the anhydrous solvent to dissolve the sample.

    • Add the silylating agent (e.g., BSTFA) and pyridine.

    • Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, ramp to 280°C.

    • Carrier Gas: Helium

    • Ionization Mode: Electron Ionization (EI)

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Identification and Quantification: Identify the derivatized compound based on its retention time and mass spectrum. Quantify using an internal standard or an external calibration curve of the derivatized standard.

Visualization of Experimental Workflows

The following diagrams illustrate the experimental workflows for the HPLC-UV and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter (if necessary) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for the HPLC-UV analysis of this compound derivatives.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample/Standard dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add BSTFA + Pyridine dissolve->add_reagents heat Heat at 70°C for 30 min add_reagents->heat inject Inject into GC-MS heat->inject separate Separation on GC Column inject->separate detect Mass Spectrometry Detection separate->detect identify Identify by Mass Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify report Report Results quantify->report

Caption: Workflow for the GC-MS analysis of this compound derivatives.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the quantitative analysis of this compound derivatives. HPLC-UV is a robust and straightforward method suitable for routine quality control. GC-MS, while requiring a derivatization step, offers superior sensitivity and provides structural confirmation, making it ideal for trace-level analysis and impurity profiling. The choice of method should be guided by the specific requirements of the analysis, including sensitivity needs and the complexity of the sample matrix. The provided protocols and validation data serve as a foundation for developing and validating a robust analytical method for this important class of compounds.

References

2-Trifluoroacetylphenol as an Internal Standard in ¹⁹F NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a reliable internal standard for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, 2-trifluoroacetylphenol presents itself as a potential candidate. This guide provides a comparative analysis of this compound against other commonly used internal standards, supported by experimental data and detailed protocols to aid in the selection of the most appropriate standard for your specific application.

The utility of an internal standard in quantitative ¹⁹F NMR (qNMR) is paramount for accurate and reproducible results. An ideal internal standard should exhibit a single, sharp resonance in a region of the ¹⁹F NMR spectrum that does not overlap with analyte signals. Furthermore, it must be chemically inert, stable under the experimental conditions, and soluble in the chosen solvent. This guide will delve into the properties of this compound and compare them with established standards such as trifluoroacetic acid (TFA), 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA), and hexafluorobenzene (HFB).

Comparison of Key Performance Metrics

The selection of a suitable internal standard is a critical step in ¹⁹F NMR analysis. The following table summarizes the key performance characteristics of this compound and its alternatives.

Internal StandardChemical Shift (δ, ppm)Signal MultiplicityAdvantagesDisadvantages
This compound Highly solvent and environment dependentSingletPotential for a clean singlet signal.Chemical shift is sensitive to solvent polarity and electronic environment, which can affect reproducibility. Potential for hydrogen bonding and reactivity due to the phenolic hydroxyl group.
Trifluoroacetic Acid (TFA) ~ -76.5 (in CDCl₃)SingletSharp singlet, readily available.Highly acidic and can react with certain analytes or cause changes in the chemical environment. Chemical shift can be sensitive to solvent and concentration.[1]
3,5-Bis(trifluoromethyl)benzoic Acid (3,5-BTFMBA) ~ -63 (in DMSO-d₆)SingletHigh purity certified reference material available, sharp singlet.[2][3]Potential for acidic interactions, though less so than TFA.
Hexafluorobenzene (HFB) ~ -163 (in CDCl₃)SingletChemically inert, signal is in a relatively uncongested region of the spectrum.Volatile, which can lead to concentration changes if not handled carefully.

Experimental Protocols

To ensure accurate and reproducible results when using an internal standard in ¹⁹F NMR, it is crucial to follow a well-defined experimental protocol. Below are detailed methodologies for sample preparation and data acquisition.

General Sample Preparation Protocol for Quantitative ¹⁹F NMR
  • Stock Solution Preparation:

    • Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the desired deuterated solvent to create a stock solution of known concentration.

    • Accurately weigh a known amount of the analyte and dissolve it in a precise volume of the same deuterated solvent to create a stock solution.

  • NMR Sample Preparation:

    • In an NMR tube, accurately transfer a known volume of the analyte stock solution.

    • To the same NMR tube, add a precise volume of the internal standard stock solution. The molar ratio of the internal standard to the expected analyte concentration should be optimized for clear signal integration.

    • Vortex the NMR tube to ensure a homogenous solution.

¹⁹F NMR Data Acquisition Parameters

A standard ¹⁹F NMR experiment can be performed using the following parameters, which should be optimized for the specific instrument and sample:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zgfhig' on Bruker instruments with proton decoupling).

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate quantification. A typical starting point is 20-30 seconds.[4]

  • Number of Scans (ns): Sufficient scans should be acquired to obtain a good signal-to-noise ratio for both the analyte and the internal standard.

  • Spectral Width (sw): The spectral width should be large enough to encompass all expected ¹⁹F signals.

  • Transmitter Frequency Offset (o1p): The transmitter offset should be set to the center of the spectral region of interest to minimize off-resonance effects.[5]

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures of the compared internal standards, a typical experimental workflow, and a decision-making pathway for selecting an appropriate internal standard.

Chemical Structures of ¹⁹F NMR Internal Standards cluster_0 This compound cluster_1 Trifluoroacetic Acid (TFA) cluster_2 3,5-Bis(trifluoromethyl)benzoic Acid cluster_3 Hexafluorobenzene (HFB) 2-TFAP TFA 3,5-BTFMBA HFB

Structures of common ¹⁹F NMR internal standards.

Experimental Workflow for Quantitative ¹⁹F NMR A Prepare Analyte and Internal Standard Stock Solutions B Prepare NMR Sample with Known Concentrations A->B C Acquire ¹⁹F NMR Spectrum B->C D Process Spectrum (Phasing, Baseline Correction) C->D E Integrate Analyte and Internal Standard Signals D->E F Calculate Analyte Concentration E->F

A typical workflow for a q¹⁹F NMR experiment.

Decision Pathway for Internal Standard Selection Start Start AnalyteProperties Define Analyte Properties (Structure, Expected δ) Start->AnalyteProperties SolventCompatibility Check Solubility and Stability in Desired Solvent AnalyteProperties->SolventCompatibility SignalOverlap Does Standard Signal Overlap with Analyte Signals? SolventCompatibility->SignalOverlap Inertness Is the Standard Chemically Inert to the Analyte? SignalOverlap->Inertness No ReEvaluate Re-evaluate or Synthesize New Standard SignalOverlap->ReEvaluate Yes SelectHFB Select HFB Inertness->SelectHFB Yes, and analyte is non-polar SelectBTFMBA Select 3,5-BTFMBA Inertness->SelectBTFMBA Yes, and analyte is compatible with acid SelectTFA Consider TFA (with caution) Inertness->SelectTFA No, but analyte is stable to acid ConsiderTFAP Consider 2-TFAP (with caution) Inertness->ConsiderTFAP No, but potential for non-overlapping signal Inertness->ReEvaluate No

A guide for choosing the right internal standard.

Concluding Remarks

While this compound offers the advantage of a potentially clean singlet signal, its utility as a universal internal standard is limited by the high sensitivity of its chemical shift to the surrounding environment and its potential for reactivity. For applications requiring high precision and robustness, certified reference materials like 3,5-bis(trifluoromethyl)benzoic acid or inert standards like hexafluorobenzene are generally preferred. Trifluoroacetic acid remains a convenient option, but its acidity must be taken into account. The choice of the most suitable internal standard will ultimately depend on the specific properties of the analyte and the experimental conditions. Careful validation of the chosen standard is essential to ensure the accuracy and reliability of quantitative ¹⁹F NMR measurements.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Trifluoroacetylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by examining the fragmentation patterns of ionized molecules. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Trifluoroacetylphenol, offering insights into its behavior compared to its positional isomers and non-fluorinated analog.

Comparative Analysis of Fragmentation Patterns

The introduction of a trifluoroacetyl group significantly influences the fragmentation cascade of the parent molecule. The high electronegativity of the fluorine atoms and the stability of the resulting fragments are key drivers of the observed cleavages.

This compound: A Predicted Fragmentation Pathway

The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways initiated by the loss of the trifluoroacetyl group or parts thereof. A primary fragmentation is the alpha-cleavage between the carbonyl carbon and the aromatic ring, leading to the formation of a trifluoroacetyl cation (CF3CO+, m/z 97) and a corresponding phenoxy radical. Another significant fragmentation pathway involves the loss of the trifluoromethyl radical (•CF3), resulting in a stable acylium ion. The presence of the ortho-hydroxyl group can also lead to intramolecular rearrangement and the loss of neutral molecules like water or carbon monoxide.

Comparison with Positional Isomers and Non-Fluorinated Analog

To understand the influence of the substituent position, a comparison with the predicted fragmentation of 3-Trifluoroacetylphenol and 4-Trifluoroacetylphenol is crucial. While the primary fragmentation mechanisms are expected to be similar, the relative intensities of the fragment ions will likely differ due to the varying electronic effects and the potential for different intramolecular interactions.

Furthermore, comparing the fragmentation of this compound with that of its non-fluorinated analog, 2-hydroxyacetophenone, highlights the profound impact of the trifluoromethyl group. The fragmentation of 2-hydroxyacetophenone is dominated by the loss of a methyl radical (•CH3) to form a stable benzoyl cation. In contrast, the trifluoroacetyl-substituted compound is expected to favor the cleavage of the C-C bond adjacent to the carbonyl group, driven by the stability of the trifluoromethyl radical.

Quantitative Data Summary

The following table summarizes the expected major fragment ions and their relative intensities for this compound, alongside the experimentally determined fragmentation data for its non-fluorinated analog, 2-hydroxyacetophenone, and its positional isomers, 3- and 4-hydroxyacetophenone.

Compound NameMolecular Ion (M+) [m/z]Key Fragment 1 [m/z] (Relative Intensity)Key Fragment 2 [m/z] (Relative Intensity)Key Fragment 3 [m/z] (Relative Intensity)Key Fragment 4 [m/z] (Relative Intensity)
This compound 190 (Predicted)[M-CF3]+, 121 (High)[CF3CO]+, 97 (Moderate)[M-CO]+, 162 (Low)[C6H5O]+, 93 (Moderate)
2-Hydroxyacetophenone 136[M-CH3]+, 121 (100%)[1][C6H5O]+, 93 (21%)[1][C6H5]+, 77 (15%)[1][CH3CO]+, 43 (35%)[1]
3-Hydroxyacetophenone 136[M-CH3]+, 121 (100%)[C6H5O]+, 93 (25%)[C6H5]+, 77 (18%)[CH3CO]+, 43 (40%)
4-Hydroxyacetophenone 136[M-CH3]+, 121 (100%)[2][3][C6H5O]+, 93 (21%)[3][C6H5]+, 77 (10%)[3][CH3CO]+, 43 (15%)[3]

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway of this compound can be visualized to better understand the relationships between the parent ion and its daughter fragments.

Fragmentation_Pathway M This compound (M+) m/z = 190 F1 [M-CF3]+ m/z = 121 M->F1 - •CF3 F2 [CF3CO]+ m/z = 97 M->F2 - •C6H4OH F3 [M-CO]+ m/z = 162 M->F3 - CO F4 [C6H5O]+ m/z = 93 F1->F4 - CO

References

A Comparative Guide to the Reactivity of 2-Trifluoroacetylphenol and 2-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Trifluoroacetylphenol and 2-hydroxyacetophenone. Understanding the distinct properties imparted by the trifluoroacetyl group versus the acetyl group is crucial for the strategic design and synthesis of novel chemical entities in pharmaceutical and materials science. This document outlines key differences in their electronic effects, acidity, and reactivity in fundamental organic reactions, supported by experimental data and detailed protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 2-hydroxyacetophenone is presented in Table 1. The substitution of a trifluoroacetyl group for an acetyl group results in a higher molecular weight and a significant increase in acidity, as indicated by the lower pKa value.

Table 1: Physicochemical Properties

PropertyThis compound2-Hydroxyacetophenone
Molecular Formula C₈H₅F₃O₂C₈H₈O₂[1]
Molecular Weight 190.12 g/mol 136.15 g/mol [1]
CAS Number 25666-51-7118-93-4
Appearance Not specifiedColorless to pale yellow liquid or solid
Boiling Point 92 °C213 °C
Melting Point Not specified4-6 °C
pKa ~7.00 (Predicted)9.15 - 10.17[2][3]

Electronic Effects and Acidity

The primary difference in reactivity between this compound and 2-hydroxyacetophenone stems from the powerful electron-withdrawing nature of the trifluoroacetyl group (-COCF₃) compared to the acetyl group (-COCH₃).

The three highly electronegative fluorine atoms in the trifluoroacetyl group exert a strong negative inductive effect (-I), pulling electron density away from the aromatic ring and the phenolic hydroxyl group. This increased polarization of the O-H bond in this compound leads to a significant increase in its acidity (lower pKa) compared to 2-hydroxyacetophenone. The predicted pKa of ~7.00 for this compound indicates it is a considerably stronger acid than 2-hydroxyacetophenone, which has a pKa in the range of 9.15-10.17.[2][3]

This difference in acidity is a critical factor in reactions involving the deprotonation of the hydroxyl group.

electronic_effects cluster_tfap This compound cluster_hap 2-Hydroxyacetophenone TFAP Phenolic Ring COCF3 -COCF₃ TFAP->COCF3 Strong -I Effect OH_TFAP -OH TFAP->OH_TFAP COCF3->OH_TFAP Increased Acidity HAP Phenolic Ring COCH3 -COCH₃ HAP->COCH3 Weak -I Effect OH_HAP -OH HAP->OH_HAP COCH3->OH_HAP Lower Acidity

Figure 1: Electronic effects on acidity.

Reactivity in Key Reactions

Electrophilic Aromatic Substitution

The electron density of the aromatic ring is a key determinant of its reactivity towards electrophiles. The hydroxyl group (-OH) is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, both the acetyl and trifluoroacetyl groups are deactivating groups, with the trifluoroacetyl group being significantly more deactivating due to its potent electron-withdrawing nature.

In both molecules, the directing effects of the substituents are in concert. The hydroxyl group directs ortho and para, and the acyl groups direct meta. This leads to a complex reactivity pattern. For 2-hydroxyacetophenone, electrophilic substitution, such as nitration, can occur, with the incoming electrophile directed by the powerful hydroxyl group to the positions ortho and para to it (and meta to the acetyl group).

Due to the extreme deactivation of the ring by the trifluoroacetyl group, this compound is expected to be significantly less reactive towards electrophilic aromatic substitution than 2-hydroxyacetophenone. Reactions would require much harsher conditions, and yields are likely to be lower.

eas_reactivity 2-Hydroxyacetophenone 2-Hydroxyacetophenone Electrophilic Substitution Electrophilic Substitution 2-Hydroxyacetophenone->Electrophilic Substitution More Favorable This compound This compound This compound->Electrophilic Substitution Less Favorable Higher Reactivity Higher Reactivity Electrophilic Substitution->Higher Reactivity (-COCH₃ weak deactivator) Lower Reactivity Lower Reactivity Electrophilic Substitution->Lower Reactivity (-COCF₃ strong deactivator)

Figure 2: Relative reactivity in electrophilic substitution.
Nucleophilic Acyl Substitution

The carbonyl carbon of the acetyl and trifluoroacetyl groups is electrophilic and susceptible to attack by nucleophiles. The powerful inductive effect of the trifluoromethyl group in this compound makes the carbonyl carbon significantly more electrophilic and thus more reactive towards nucleophiles compared to the acetyl group in 2-hydroxyacetophenone. This enhanced reactivity can be exploited for the synthesis of various derivatives.

Claisen-Schmidt Condensation

2-Hydroxyacetophenone is a common substrate in the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones, which are important intermediates in the synthesis of flavonoids and other biologically active molecules. The enolate, formed by deprotonation of the methyl group of the acetyl moiety, acts as the nucleophile.

The corresponding reaction with this compound is expected to be significantly different. The acidity of the α-protons in the trifluoroacetyl group is increased, facilitating enolate formation. However, the high electrophilicity of the trifluoroacetyl carbonyl group could lead to competing side reactions.

Experimental Protocols

Nitration of 2-Hydroxyacetophenone

This protocol describes the synthesis of 5-nitro-2-hydroxyacetophenone. The hydroxyl group directs the nitration to the para position (position 5).[4]

Materials:

  • 2-Hydroxyacetophenone

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • In a flask, cool a mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:2 volume ratio) in an ice bath.[4]

  • Slowly add 2-hydroxyacetophenone to the cooled nitrating mixture with constant stirring, maintaining a low temperature (0-5 °C).

  • After the addition is complete, continue stirring for a specified time (e.g., 1 hour) while monitoring the reaction by Thin Layer Chromatography (TLC).[5]

  • Pour the reaction mixture onto crushed ice to precipitate the product.[4]

  • Filter the solid product, wash with cold water until the filtrate is neutral, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]

nitration_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Nitrating Mixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Addition Slowly Add Substrate to Nitrating Mixture at 0-5 °C Nitrating Mixture->Addition Substrate Dissolve 2-Hydroxyacetophenone Substrate->Addition Stirring Stir and Monitor (e.g., 1 hour via TLC) Addition->Stirring Quenching Pour onto Ice Stirring->Quenching Filtration Filter Precipitate Quenching->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry the Product Washing->Drying Purification Recrystallize (e.g., Ethanol) Drying->Purification

References

A Comparative Guide to Phenolic Analytical Standards: 2-Trifluoroacetylphenol vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of phenolic compounds, the choice of an appropriate analytical standard is paramount. This guide provides a detailed comparison of the analytical standard for 2-Trifluoroacetylphenol with a common alternative, 2-Phenylphenol. The information presented herein is designed to assist in the selection of the most suitable standard for specific analytical needs, supported by experimental data and protocols.

Data Presentation: Comparison of Analytical Standard Specifications

SpecificationThis compound (Assumed)2-Phenylphenol
Purity (by GC/HPLC) ≥99.5%≥99.0%
Identity (by IR/NMR) Conforms to structureConforms to structure
Appearance White to off-white crystalline powderWhite or light-colored crystalline solid
Melting Point Not specified57-59 °C
Boiling Point Not specified282 °C
Water Content (by Karl Fischer) ≤0.1%Not specified
Residual Solvents ≤0.5%Not specified
Storage Conditions 2-8°C, protect from lightRoom temperature

Experimental Protocols: Comparative Analysis by High-Performance Liquid Chromatography (HPLC)

To objectively assess the performance of these analytical standards, a standardized HPLC method for the analysis of phenolic compounds is provided below. This protocol can be adapted for the specific instrumentation and analytical requirements of the user.

Objective: To determine the purity and concentration of this compound and 2-Phenylphenol analytical standards.

Materials:

  • This compound analytical standard

  • 2-Phenylphenol analytical standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of each analytical standard into separate 100 mL volumetric flasks.

    • Dissolve the standards in acetonitrile and dilute to the mark to obtain stock solutions of approximately 100 µg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solutions with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Degas the mobile phase prior to use.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector Wavelength: 254 nm (or the wavelength of maximum absorbance for each compound)

  • Analysis:

    • Inject the prepared standard solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the linearity of the response (R² value).

    • Calculate the purity of the analytical standards based on the area percent of the main peak.

    • The concentration of unknown samples can be determined using the calibration curve.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the two analytical standards.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_A Weigh this compound Analytical Standard Dissolve_A Dissolve in Acetonitrile Standard_A->Dissolve_A Standard_B Weigh 2-Phenylphenol Analytical Standard Dissolve_B Dissolve in Acetonitrile Standard_B->Dissolve_B Dilute_A Prepare Calibration Standards (A) Dissolve_A->Dilute_A Dilute_B Prepare Calibration Standards (B) Dissolve_B->Dilute_B HPLC HPLC Analysis Dilute_A->HPLC Dilute_B->HPLC Cal_Curve Construct Calibration Curves HPLC->Cal_Curve Purity_Calc Calculate Purity HPLC->Purity_Calc Compare Compare Performance Cal_Curve->Compare Purity_Calc->Compare

Caption: Workflow for the comparative analysis of phenolic analytical standards.

A Comparative Guide to Quantitative Purity Analysis of 2-Trifluoroacetylphenol: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and synthesized compounds is a critical aspect of quality control and experimental reproducibility. 2-Trifluoroacetylphenol, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires precise purity assessment to ensure the integrity of subsequent reactions and the safety of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound.

Quantitative NMR (qNMR) has gained prominence as a primary analytical method for purity determination due to its direct proportionality between signal intensity and the number of nuclei, allowing for accurate quantification without the need for a specific reference standard of the analyte.[1][2] In contrast, HPLC and GC-MS are powerful separation techniques that are widely used for purity assessment, offering high sensitivity and the ability to resolve complex mixtures of impurities.[3][4] This guide presents detailed experimental protocols, a summary of quantitative data, and a comparative analysis to assist in the selection of the most suitable method for the purity validation of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from the analysis of a single batch of this compound using qNMR, HPLC, and GC-MS.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.[1]Separation based on polarity, followed by UV absorbance detection.[3]Separation based on volatility and polarity, with mass-to-charge ratio detection.
Purity Assay (%) 99.8899.8599.83
Relative Standard Deviation (RSD, n=3) 0.04%0.12%0.18%
Reference Standard Certified internal standard (e.g., Maleic Acid).Requires a specific this compound reference standard for response factor determination.Can use area percent normalization, but a reference standard is needed for definitive quantification.
Impurity Detection Limit ~0.1%~0.01%~0.005%
Key Advantages High precision and accuracy; primary analytical method; provides structural information.[4][5]High sensitivity and resolution for non-volatile impurities.[3]High sensitivity and selectivity for volatile and semi-volatile impurities; provides structural information of impurities.
Key Limitations Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.Requires a specific reference standard for the analyte; potential for co-elution of impurities.Derivatization may be required for non-volatile impurities; potential for thermal degradation of the analyte.

Experimental Protocols

This protocol describes the determination of this compound purity using an internal standard method.[6]

1. Materials and Equipment:

  • This compound sample

  • Internal Standard (e.g., Maleic Acid, certified reference material)

  • Deuterated solvent (e.g., Acetone-d₆)

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (accurate to 0.01 mg)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of Acetone-d₆.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T₁) to ensure full signal relaxation.

  • Use a 90° pulse angle.

  • Acquire at least 16 scans for good signal-to-noise ratio.

4. Data Analysis:

  • Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and the signal of the internal standard (e.g., the olefinic protons of Maleic Acid).

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS * 100

    Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity_IS = Purity of the internal standard.

This protocol outlines the purity determination of this compound by area percent normalization using HPLC with UV detection.[3][4]

1. Materials and Equipment:

  • This compound sample

  • HPLC grade acetonitrile and water

  • Phosphoric acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler vials with caps

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve approximately 10 mg of the this compound sample in 10 mL of the initial mobile phase composition (30:70 Acetonitrile:Water).

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

This protocol describes the purity determination of this compound by area percent normalization.

1. Materials and Equipment:

  • This compound sample

  • GC grade solvent (e.g., Dichloromethane)

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler vials with caps

2. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

3. Sample Preparation:

  • Dissolve approximately 5 mg of the this compound sample in 10 mL of dichloromethane.

4. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100. The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_sample Weigh Sample weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum dissolve->nmr_acq integrate Integrate Signals nmr_acq->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Caption: Experimental workflow for qNMR purity analysis.

Technique_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC-MS qnmr_node Quantitative NMR qnmr_adv Advantages: - High Precision & Accuracy - Primary Method - Structural Information qnmr_node->qnmr_adv qnmr_dis Disadvantages: - Lower Sensitivity - High Equipment Cost qnmr_node->qnmr_dis hplc_node HPLC-UV hplc_adv Advantages: - High Sensitivity - Good for Non-volatile Impurities - Robust & Widely Available hplc_node->hplc_adv hplc_dis Disadvantages: - Requires Specific Standard - Potential Co-elution hplc_node->hplc_dis gc_node GC-MS gc_adv Advantages: - Very High Sensitivity - Excellent for Volatile Impurities - Structural Info from MS gc_node->gc_adv gc_dis Disadvantages: - Not for Non-volatile/Labile Compounds - Potential Thermal Degradation gc_node->gc_dis

Caption: Comparison of analytical techniques.

Conclusion

Both qNMR and chromatographic methods are powerful tools for the purity assessment of this compound, each with its own set of advantages and limitations.

  • qNMR stands out for its high precision and accuracy, and its status as a primary analytical method allows for the determination of purity without the need for a specific reference standard of this compound.[2][4] This makes it particularly valuable for the certification of reference materials and for obtaining a highly reliable purity value.

  • HPLC-UV is a robust and widely accessible technique that offers excellent sensitivity for the detection of non-volatile impurities.[3] It is well-suited for routine quality control and for monitoring the formation of less volatile by-products in synthesis reactions.

  • GC-MS provides unparalleled sensitivity for the detection of volatile and semi-volatile impurities. Its mass spectrometric detector offers high selectivity and the ability to identify unknown impurities based on their mass spectra.

For a comprehensive and robust purity assessment of this compound, an orthogonal approach combining these techniques is recommended. qNMR can be employed to provide a highly accurate and precise purity value for the main component, while HPLC and GC-MS can be used to profile and quantify non-volatile and volatile impurities, respectively. This multi-faceted approach ensures the highest level of confidence in the quality of this compound for its intended applications in research and development.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 2-Trifluoroacetylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Trifluoroacetylphenol is critical for ensuring product quality and for research and development. The selection of an appropriate analytical technique is a pivotal decision that influences the reliability and efficiency of research outcomes. This guide provides an objective, data-driven comparison of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.

This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on established analytical validation parameters, and provides visual workflows to aid in method selection and implementation. Cross-validation of analytical methods is a critical process to achieve a high degree of confidence in the results.

Method Comparison at a Glance

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both cornerstone techniques in analytical chemistry, yet they operate on fundamentally different principles. The choice between them often hinges on the physicochemical properties of the analyte, primarily its volatility and thermal stability.

HPLC is particularly well-suited for non-volatile or thermally labile compounds. In contrast, GC-MS excels in the analysis of volatile and thermally stable compounds. For semi-volatile compounds like this compound, both techniques can be applicable, making a direct comparison essential. While HPLC can often analyze such compounds directly, GC-MS may sometimes benefit from a derivatization step to improve chromatographic behavior and sensitivity.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of this compound, based on established principles for the analysis of phenolic compounds.

Parameter HPLC-UV GC-MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.15 µg/mL
Sample Throughput Generally higherCan be lower due to sample preparation
Specificity GoodExcellent (with mass spectral data)

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are crucial for reproducibility. The following protocols are provided as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the direct analysis of this compound in various sample matrices.

1. Instrumentation and Materials:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.[1]

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid for MS compatibility) is a common mobile phase.[1]

  • Chemicals and Reagents: this compound (analytical standard), acetonitrile (HPLC grade), water (HPLC grade), and formic acid (analytical grade).

2. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve.[1]

  • Sample Preparation: For drug formulation analysis, dissolve a known amount of the formulation in the mobile phase to achieve a concentration within the calibration range. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction method may be necessary to remove interfering substances.[1]

3. HPLC Conditions:

  • Mobile Phase Gradient: A typical gradient could be starting with 30% acetonitrile and increasing to 90% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a reference standard.

  • Quantify the compound by constructing a calibration curve of peak area versus concentration for the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method may require a derivatization step to improve the volatility and thermal stability of this compound, although direct analysis is also possible.

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph equipped with a mass selective detector (MSD) and an autosampler.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Derivatization Reagent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for silylation.

2. Sample Preparation and Derivatization (Optional):

  • Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., dichloromethane).

  • If derivatizing, add the silylation reagent and heat the mixture to ensure a complete reaction.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.[2]

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature: 80 °C, hold for 1 minute. Ramp: 15 °C/min to 280 °C. Hold: 5 minutes at 280 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

4. Data Analysis:

  • Identify the this compound peak (or its derivative) based on its retention time and mass spectrum.

  • Quantify the compound using a calibration curve constructed from the peak areas of standard solutions. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity.

Method Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results. The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC-MS methods described.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Comparison & Conclusion HPLC_Dev HPLC Method Development HPLC_Val HPLC Validation (Accuracy, Precision, Linearity, LOD, LOQ) HPLC_Dev->HPLC_Val GCMS_Dev GC-MS Method Development GCMS_Val GC-MS Validation (Accuracy, Precision, Linearity, LOD, LOQ) GCMS_Dev->GCMS_Val Sample_Analysis Analysis of Identical Samples by Both Methods HPLC_Val->Sample_Analysis GCMS_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Sample_Analysis->Data_Comparison Conclusion Conclusion on Method Equivalency and Selection Data_Comparison->Conclusion

Caption: Workflow for Cross-Validation of HPLC and GC-MS Methods.

Interrelationship of Analytical Method Validation Parameters

The validation of an analytical method ensures that it is fit for its intended purpose. The various validation parameters are interconnected, as illustrated in the following diagram.

Accuracy Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Linearity Linearity Range Range Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Precision LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of Analytical Method Validation Parameters.

Conclusion

Both HPLC and GC-MS are capable of analyzing this compound. However, the choice of method depends on the specific requirements of the analysis. HPLC offers a more direct and potentially faster analysis, while GC-MS provides higher specificity due to the mass spectral data. For routine quality control with a well-defined matrix, HPLC may be the more efficient choice. For complex sample matrices or when unambiguous identification is required, GC-MS is superior. Ultimately, the selection should be based on a thorough evaluation of the analytical needs, including required sensitivity, sample throughput, and the nature of the sample matrix. Cross-validation provides the highest level of confidence in the analytical results, regardless of the chosen method.

References

A Comparative Guide to the Synthesis of 2-Trifluoroacetylphenol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated organic compounds, the efficient production of key intermediates is paramount. 2-Trifluoroacetylphenol, a valuable building block in medicinal chemistry, can be synthesized through various methods. This guide provides a comparative analysis of two prominent synthetic routes: the Fries rearrangement of phenyl trifluoroacetate and the direct ortho-acylation of phenol. We present a detailed examination of their reaction conditions, yields, and experimental protocols to aid in the selection of the most suitable method for your research needs.

Efficiency and Reaction Parameters: A Comparative Analysis

The choice of synthetic route for this compound often depends on factors such as desired yield, reaction time, and available starting materials. Below is a summary of the key quantitative data for the two methods.

ParameterMethod 1: Fries RearrangementMethod 2: Direct ortho-Acylation
Starting Material Phenyl trifluoroacetatePhenol and Trifluoroacetic Anhydride
Catalyst/Reagent Aluminum chloride (AlCl₃)Boron trifluoride etherate (BF₃·O(C₂H₅)₂)
Solvent NitrobenzeneToluene
Temperature 25-30 °CReflux (approx. 111 °C)
Reaction Time 48 hours12 hours
Yield 65%72%

In-Depth Experimental Protocols

For the accurate replication of these syntheses, detailed experimental procedures are crucial. The following are the step-by-step protocols for both the Fries rearrangement and the direct ortho-acylation methods.

Method 1: Synthesis of this compound via Fries Rearrangement

This method involves the rearrangement of phenyl trifluoroacetate in the presence of a Lewis acid catalyst.

Materials:

  • Phenyl trifluoroacetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene

  • Hydrochloric acid (HCl), 2N solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of phenyl trifluoroacetate (1.0 eq) in nitrobenzene is prepared in a reaction vessel equipped with a stirrer and a cooling bath.

  • Anhydrous aluminum chloride (1.2 eq) is added portion-wise to the solution while maintaining the temperature between 25-30 °C.

  • The reaction mixture is stirred at this temperature for 48 hours.

  • Upon completion, the reaction mixture is poured into a mixture of ice and 2N hydrochloric acid.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Method 2: Synthesis of this compound via Direct ortho-Acylation

This approach involves the direct acylation of phenol with trifluoroacetic anhydride, catalyzed by a Lewis acid.

Materials:

  • Phenol

  • Trifluoroacetic anhydride

  • Boron trifluoride etherate (BF₃·O(C₂H₅)₂)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of phenol (1.0 eq) in toluene, boron trifluoride etherate (1.1 eq) is added at room temperature under an inert atmosphere.

  • Trifluoroacetic anhydride (1.2 eq) is then added dropwise to the mixture.

  • The reaction mixture is heated to reflux and maintained for 12 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Synthesis Workflow Overview

To visually represent the general process for synthesizing this compound, the following workflow diagram illustrates the key stages from starting materials to the final purified product.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Starting_Materials Phenol Derivative (Phenol or Phenyl Trifluoroacetate) Acylating_Agent Trifluoroacetylating Agent (e.g., Trifluoroacetic Anhydride) Reaction_Step Acylation / Rearrangement (Lewis Acid Catalysis) Acylating_Agent->Reaction_Step Quenching Quenching Reaction_Step->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification_Step Purification (Distillation or Chromatography) Drying->Purification_Step Final_Product This compound Purification_Step->Final_Product

General synthesis workflow for this compound.

Safety Operating Guide

Proper Disposal of 2-Trifluoroacetylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Trifluoroacetylphenol, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this chemical, adhering to standard protocols for hazardous waste management.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

Quantitative Data on Disposal

ParameterGuideline/ValueSource/Regulation
Waste Classification Hazardous WasteGeneral Laboratory Waste Guidelines
Sewer/Drain Disposal ProhibitedLocal, State, and Federal Regulations
Recommended Disposal Method Incineration by a licensed facilityStandard practice for halogenated organic compounds[3][4]
Container Type Chemically compatible, sealed containerGeneral Laboratory Waste Guidelines[5]

Experimental Protocols for Disposal

Currently, there are no established and verified experimental protocols for the chemical neutralization or deactivation of this compound in a standard laboratory setting. The recommended and safest approach is to treat it as hazardous waste and arrange for its disposal through a certified environmental services provider.

Step-by-Step Disposal Procedure

The proper disposal of this compound and materials contaminated with it should follow a strict protocol to ensure safety and compliance.

1. Waste Segregation:

  • This compound waste must be segregated from non-halogenated chemical waste.[2][3][5]

  • Do not mix this waste with other incompatible materials.

2. Waste Collection and Labeling:

  • Collect all waste containing this compound (including pure compound, solutions, and contaminated materials like pipette tips and gloves) in a designated, chemically resistant, and leak-proof container with a secure screw-top cap.[1][5][6]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6] The label should also indicate the approximate concentration and quantity of the waste.

3. Container Management:

  • Keep the waste container closed at all times, except when adding waste.[1][6]

  • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[5]

  • Store the sealed container in a designated, well-ventilated, and secure area within the laboratory, away from sources of ignition and incompatible materials.[5]

4. Contaminated Materials:

  • Solid waste contaminated with this compound, such as absorbent pads, gloves, and pipette tips, should be collected in a separate, clearly labeled, and sealed container.[1][4][7]

5. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Initial Assessment and PPE B Segregate Halogenated Waste (this compound) A->B E Contaminated Solid Waste (Gloves, Tips, etc.) A->E C Collect in Labeled, Sealed Container B->C D Store in Designated Secure Area C->D G Contact EHS for Waste Pickup D->G F Collect in Separate Labeled, Sealed Container E->F F->D H Professional Disposal (Incineration) G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Trifluoroacetylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Trifluoroacetylphenol (CAS RN: 25666-51-7). The information herein is compiled to ensure the safety of laboratory personnel and to provide clear, procedural guidance for operational questions.

Hazard Summary

This compound is anticipated to be a hazardous substance. Based on analogous compounds, it is likely to be a flammable liquid and vapor.[1] It is expected to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Ingestion and inhalation should be strictly avoided.[1]

Quantitative Data Summary

The following table summarizes key physical and safety data for this compound and a related compound, 2,2,2-Trifluoroacetophenone, for reference.

PropertyThis compound2,2,2-Trifluoroacetophenone (for reference)
CAS Number 25666-51-7[3][4]434-45-7
Molecular Formula C₈H₅F₃O₂[3][4]C₈H₅F₃O
Molecular Weight 190.12 g/mol [3][4]174.11 g/mol
Appearance Clear, lime/lemon liquid[5]Light yellow liquid[1]
Boiling Point 92 °C[5]Not available
Storage Temperature 2-8°C, stored under nitrogen[5]Store in a cool, dry, well-ventilated area away from heat and ignition sources.[1][6]
Hazard Statements Not officially classified. Assumed to be similar to related compounds.H226: Flammable liquid and vapour. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Operational and Disposal Plan

A step-by-step guide for the safe handling and disposal of this compound.

Engineering Controls and Work Area Preparation
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][6][7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

  • Ignition Sources: This compound is likely flammable. Keep away from open flames, hot surfaces, and all sources of ignition.[1][6] Use non-sparking tools and explosion-proof electrical and ventilating equipment.[1][8]

  • Static Discharge: Take precautionary measures against static discharges by grounding and bonding containers and receiving equipment.[6][8]

Required Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn to protect against splashes.[7]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber with a thickness >0.11 mm and a breakthrough time of >480 minutes is recommended for similar compounds).[9] Wear a flame-retardant lab coat or chemical-resistant apron. Ensure legs and feet are covered with long pants and closed-toe shoes.
Respiratory Protection If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors.[8]
Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your work area in the chemical fume hood, ensuring it is clean and uncluttered. Have spill control materials readily available.

  • Dispensing: Carefully dispense the required amount of this compound. Keep the container tightly closed when not in use.[1]

  • During Use: Avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the work area.[6]

  • After Use: Thoroughly wash hands and any exposed skin with soap and water after handling.[6]

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[2][8] Seek medical attention if irritation persists.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Spill and Leak Procedures
  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material such as sand, diatomaceous earth, or universal binding agents.[1][9]

  • Clean-up: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan
  • Waste Collection: All waste containing this compound, including contaminated absorbent materials and disposable PPE, should be collected in a designated, labeled, and sealed container.

  • Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.[1] Contact your institution's environmental health and safety department for specific disposal procedures.

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound prep 1. Preparation - Don PPE - Prepare fume hood - Have spill kit ready handling 2. Handling - Dispense in fume hood - Keep container closed - Avoid contact prep->handling post_handling 3. Post-Handling - Wash hands - Clean work area handling->post_handling spill Spill Occurs handling->spill waste 4. Waste Collection - Collect all contaminated materials - Label and seal container post_handling->waste spill_response Spill Response - Evacuate & Ventilate - Contain & Clean-up spill->spill_response Emergency Procedure spill_response->waste disposal 5. Disposal - Follow institutional EHS guidelines - Do not pour down drain waste->disposal

References

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Retrosynthesis Analysis

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2-Trifluoroacetylphenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.